molecular formula C12H10ClNO3 B1423882 Methyl 4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 1123169-50-5

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No.: B1423882
CAS No.: 1123169-50-5
M. Wt: 251.66 g/mol
InChI Key: RDWLLJYHWYPTIZ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-10(5-7)14-6-9(11(8)13)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWLLJYHWYPTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696125
Record name Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-50-5
Record name Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Quinoline Landscape: A Technical Guide to Methyl 4-chloro-7-methoxyquinoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Isomeric Specificity: This guide addresses the chemical intermediate "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate." Initial database inquiries for this compound reveal significant ambiguity, with limited available data for the 3-carboxylate isomer. However, the isomeric variant, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No. 205448-66-4) , is a well-documented and industrially significant compound, primarily utilized as a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors.

Given the scarcity of detailed technical information for the 3-carboxylate isomer, this guide will focus on the comprehensively studied Methyl 4-chloro-7-methoxyquinoline-6-carboxylate . This approach provides a robust and data-supported overview of a closely related molecule, offering valuable insights for researchers, scientists, and drug development professionals working with substituted quinolines. The structural difference lies in the position of the methyl carboxylate group on the quinoline ring.

Core Compound Identity: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a heterocyclic organic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a quinoline core substituted with chloro, methoxy, and methyl carboxylate groups, imparts specific reactivity that is leveraged in multi-step synthetic pathways.[3]

Physicochemical and Computed Properties

The following table summarizes the key properties of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

PropertyValueSource(s)
CAS Number 205448-66-4[4][5][6]
Molecular Formula C₁₂H₁₀ClNO₃[4][5][6][7][8]
Molecular Weight 251.67 g/mol [4][5][6][7][8]
Appearance Light orange to orange solid[9][10]
Melting Point >125°C (decomposition)[9][11]
Boiling Point 377.4 ± 37.0 °C (Predicted)[9][12][13]
Density 1.320 ± 0.06 g/cm³ (Predicted)[9][11][13]
Solubility Soluble in DMSO (slightly) and Methanol (slightly)[9][11]
InChIKey DDDSGYZATMCUDW-UHFFFAOYSA-N[5][6]
Canonical SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl[5]

Synthesis and Mechanism

The primary route for synthesizing Methyl 4-chloro-7-methoxyquinoline-6-carboxylate involves the chlorination of its precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This reaction is a cornerstone in the production pipeline of several pharmaceuticals.

Experimental Protocol: Chlorination of a Quinoline Precursor

This protocol describes a common laboratory-scale synthesis.

Objective: To convert Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Reagents:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)[4][14]

  • Toluene or another suitable solvent[14]

  • N,N-dimethylformamide (DMF) (catalytic amount)[4]

  • Deionized water

  • Sodium hydroxide solution (e.g., 20%)[14]

  • Dichloromethane or Ethyl acetate for extraction[4]

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, suspend Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in a solvent such as toluene.[14]

  • Add a chlorinating agent, such as phosphoryl chloride or thionyl chloride.[4][14] A catalytic amount of DMF can be added when using thionyl chloride.[4]

  • Heat the reaction mixture to reflux (e.g., 90-95°C) for a period of 1 to 4 hours.[4][14] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature.[14]

  • Carefully quench the reaction by adding deionized water.[14]

  • If necessary, neutralize the mixture with a sodium hydroxide solution.[14]

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure to yield the crude product.[4]

  • The crude product can be further purified by recrystallization.

Causality: The chlorinating agent (phosphoryl chloride or thionyl chloride) replaces the hydroxyl group at the 4-position of the quinoline ring with a chlorine atom. The high temperature provides the necessary activation energy for this nucleophilic substitution reaction.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product precursor Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate reaction Chlorination Reaction (Reflux, 1-4h) precursor->reaction reagent Phosphoryl Chloride (POCl₃) or Thionyl Chloride (SOCl₂) reagent->reaction solvent Toluene solvent->reaction workup Quenching, Extraction, & Purification reaction->workup product Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate workup->product

Caption: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Applications in Drug Development

The primary and most significant application of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is its role as a key intermediate in the synthesis of Lenvatinib.[2][9]

Role in Lenvatinib Synthesis

Lenvatinib is an oral multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[15][16] The synthesis of Lenvatinib involves the coupling of two key intermediates, one of which is derived from Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.[15][17]

The methyl ester group of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is typically converted to a carboxamide to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[14] This amide is then reacted with another intermediate to form the final Lenvatinib molecule.[15][18]

Broader Potential Applications

Beyond its role in Lenvatinib synthesis, this class of compounds is of interest in other areas of medicinal chemistry and agrochemicals:

  • Antimalarial Agents: Quinoline derivatives have a long history as antimalarial drugs, and this compound has been investigated for its potential activity against Plasmodium falciparum.[1]

  • Antitumor Research: It has shown potential antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[1]

  • Pesticides: The unique chemical structure is being explored for the development of new pesticides with insecticidal, bactericidal, or herbicidal properties.[3]

  • Other Fine Chemicals: It can also be used as an intermediate in the synthesis of dyes and other fine chemicals.[1]

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Hazard Identification
  • Exposure: Prolonged exposure should be avoided. It is recommended to handle the compound in a well-ventilated area.[7]

  • Health Hazards: The health hazards have not been fully investigated. Caution should be exercised during handling.[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves.

    • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if dust or vapors are generated.[7]

    • Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[7]

  • Engineering Controls: A safety shower and eye bath should be readily available. Mechanical exhaust is required.[7]

  • Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and oxidizing agents.[3] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[9][11][13]

Conclusion

While the originally queried "this compound" remains an elusive compound with limited publicly available data, its isomer, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, stands as a well-characterized and vital intermediate in the pharmaceutical industry. Its critical role in the synthesis of Lenvatinib underscores the importance of substituted quinolines in modern drug development. The synthetic pathways, chemical properties, and applications discussed in this guide provide a comprehensive overview for researchers and professionals in the field, highlighting the versatility and significance of this molecule.

References

  • Alchemist-chem. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved from [Link]

  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of lenvatinib - CN109734661B.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof.
  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • Pi-Chem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No: 205448-66-4). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate CAS 205448-66-4. Retrieved from [Link]

  • CP Lab Safety. (n.d.). methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%, 100 grams. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate is a key heterocyclic intermediate with significant applications in the pharmaceutical industry. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Notably, this compound serves as a crucial building block in the synthesis of multi-kinase inhibitors, such as Lenvatinib, which are at the forefront of targeted cancer therapies.[1][2] Understanding the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, and bioavailability, ultimately influencing the efficiency of synthetic routes and the performance of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental protocols. The methodologies described are robust and self-validating, reflecting best practices in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to distinguish between experimentally determined and computationally predicted values. While predictions offer valuable guidance, experimental verification remains the gold standard in drug development.

PropertyValueSourceNotes
Chemical Structure C₁₂H₁₀ClNO₃[3]A substituted quinoline with a chloro group at position 4, a methoxy group at position 7, and a methyl carboxylate group at position 3.
Molecular Weight 251.67 g/mol [3]
Appearance Light orange to orange solidTypical appearance at room temperature.
Melting Point >125°C (decomposes)The compound decomposes upon melting, a critical factor for consideration in thermal processing and stability studies.
Boiling Point 377.4 ± 37.0 °CPredictedPrediction based on computational models. Experimental determination is challenging due to decomposition.
Density 1.320 ± 0.06 g/cm³PredictedComputational estimation.
Solubility Water: Low solubilityOrganic Solvents: Soluble in DMSO (slightly), Methanol (slightly), and Dichloromethane[4]Quantitative data is not readily available in the public domain. See experimental protocols for determination.
pKa 2.98 ± 0.30PredictedThe quinoline nitrogen is weakly basic. This predicted value suggests the compound will be predominantly in its neutral form at physiological pH.
LogP 2.6PredictedIndicates moderate lipophilicity, a key parameter for membrane permeability and overall drug-likeness.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The reported ¹H NMR spectrum for this compound in DMSO-d₆ is as follows:

  • δ 3.87 (s, 3H): This singlet corresponds to the three protons of the methyl group in the ester functionality (-COOCH₃).

  • δ 3.98 (s, 3H): This singlet is assigned to the three protons of the methoxy group (-OCH₃) at position 7.

  • δ 7.60 (s, 1H): This singlet represents the proton at position 5 of the quinoline ring.

  • δ 7.66 (d, J = 4.77 Hz, 1H): This doublet corresponds to the proton at position 2 of the quinoline ring, coupled to the proton at position 3.

  • δ 8.41 (s, 1H): This singlet is assigned to the proton at position 8 of the quinoline ring.

  • δ 8.83 (d, J = 4.77 Hz, 1H): This doublet corresponds to the proton at position 3 of the quinoline ring, coupled to the proton at position 2.

Note: The specific assignments can be confirmed through 2D NMR techniques such as COSY and HSQC.

Infrared (IR) Spectroscopy
  • ~1720 cm⁻¹: Strong C=O stretching vibration of the ester group.

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the quinoline ring.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations of the ester and methoxy groups.

  • ~850-750 cm⁻¹: C-Cl stretching vibration.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for this molecule. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 252.04. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental formula.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.[6]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Finely powder the sample Prep2 Dry under vacuum Prep1->Prep2 Prep3 Pack into capillary tube Prep2->Prep3 Meas1 Place in melting point apparatus Prep3->Meas1 Meas2 Heat rapidly for approximate m.p. Meas1->Meas2 Meas3 Cool and repeat with slow heating (1-2°C/min) Meas2->Meas3 Meas4 Record temperature range from first liquid to complete melt Meas3->Meas4

Melting Point Determination Workflow

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered using a mortar and pestle.

    • Dry the sample in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) for at least 24 hours to remove any residual solvent.[6]

    • Pack the dried sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • For an unknown sample, a rapid heating rate (~10-20°C/min) can be used to determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute.[6]

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

    • Perform the measurement in triplicate to ensure reproducibility.

Solubility Determination (Kinetic Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[7]

SolubilityWorkflow cluster_prep Preparation cluster_experiment Experiment Prep1 Prepare DMSO stock solution (e.g., 10 mM) Exp1 Add stock solution to buffer Prep1->Exp1 Prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) Prep2->Exp1 Exp2 Shake at constant temperature (e.g., 25°C) for 24h Exp1->Exp2 Exp3 Filter to remove undissolved solid Exp2->Exp3 Exp4 Quantify concentration in filtrate (e.g., HPLC-UV) Exp3->Exp4

Kinetic Solubility Assay Workflow

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Experiment:

    • Add a small aliquot of the DMSO stock solution to a known volume of the aqueous buffer to achieve a final concentration that is expected to be above the solubility limit. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[8]

    • Incubate the mixture in a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[8]

    • After incubation, filter the suspension through a 0.45 µm filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve of the compound in the same solvent system should be used for accurate quantification.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9][10]

pKaWorkflow cluster_setup Setup cluster_titration Titration Setup1 Dissolve compound in suitable solvent (e.g., water/methanol) Setup2 Calibrate pH meter Setup1->Setup2 Setup3 Place solution under inert atmosphere Setup2->Setup3 Titr1 Titrate with standardized acid (e.g., HCl) Setup3->Titr1 Titr2 Record pH after each addition Titr1->Titr2 Titr3 Plot pH vs. titrant volume Titr2->Titr3 Titr4 Determine equivalence point(s) Titr3->Titr4 Titr5 Calculate pKa from the titration curve Titr4->Titr5

Potentiometric pKa Determination Workflow

Procedure:

  • Setup:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary.[11]

    • Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

    • Place the solution in a jacketed beaker to maintain a constant temperature and blanket the solution with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic quinoline nitrogen.

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the equivalence point can be determined from the first or second derivative of the titration curve.[12] Specialized software can be used to fit the titration data and calculate the pKa.

Biological Context and Significance

This compound is not an active pharmaceutical ingredient itself but a vital intermediate in the synthesis of potent drugs.[1] Its primary significance lies in its use in the production of Lenvatinib, a multi-kinase inhibitor approved for the treatment of various cancers.[2]

Role in Lenvatinib Synthesis

This compound provides the core quinoline scaffold of Lenvatinib. The synthesis involves the amidation of the methyl ester to the corresponding amide, followed by a nucleophilic aromatic substitution at the C4 position with 4-amino-3-chlorophenol.[13][14]

Lenvatinib's Mechanism of Action: Targeting Angiogenesis

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis (the formation of new blood vessels).[2][15][16][17] The primary targets include:

  • Vascular Endothelial Growth Factor (VEGF) Receptors (VEGFR1-3): Inhibition of VEGFRs blocks the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][17]

  • Fibroblast Growth Factor (FGF) Receptors (FGFR1-4): FGFR signaling is also implicated in angiogenesis and tumor cell proliferation.

  • Platelet-Derived Growth Factor Receptor alpha (PDGFRα): This receptor is involved in the growth and survival of various cell types, including tumor cells.

  • RET and c-KIT proto-oncogenes: These are also involved in cell growth and proliferation.

The following diagram illustrates the simplified signaling pathway inhibited by Lenvatinib.

VEGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene VEGF VEGF VEGF->VEGFR Binds to Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits

Simplified VEGF Signaling Pathway and Lenvatinib Inhibition

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of targeted cancer therapies. A thorough understanding of its physicochemical properties is essential for optimizing synthetic processes and ensuring the quality of the final drug product. This technical guide has provided a comprehensive overview of these properties, including both reported and predicted data, along with detailed, field-proven experimental protocols for their determination. By integrating this knowledge, researchers and drug development professionals can better navigate the challenges of bringing new and effective therapies to patients.

References

  • Alchemist-chem.com. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available from: [Link].

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link].

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. National Center for Biotechnology Information. Available from: [Link].

  • National Center for Biotechnology Information (2024). Lenvatinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link].

  • Wang, Z., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(9), 11775-11781. Available from: [Link].

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link].

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

  • Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • PubMed Central. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Available from: [Link].

  • Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 237-239.
  • LENVIMA® (lenvatinib) | Mechanism of Action (MOA). Available from: [Link].

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Russian Journal of General Chemistry, 95(8).
  • Journal of Chemical Education. (2006).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-862.
  • Wikipedia. (2024). Lenvatinib. Available from: [Link].

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available from: [Link].

  • Google Patents. (2019). WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Lenvatinib mesylate? Available from: [Link].

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link].

  • ResearchGate. (n.d.). Six-step synthesis of lenvatinib 50 starting from... Available from: [Link].

  • BioDuro. ADME Solubility Assay. Available from: [Link].

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1057.
  • PubMed. (2021). The action and resistance mechanisms of Lenvatinib in liver cancer. Hepatobiliary Surgery and Nutrition, 10(4), 544-548.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

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  • Spectroscopy Online. (2018).

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An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2][3] This document will delve into the strategic considerations behind a robust synthetic pathway, provide detailed experimental protocols, and outline the analytical techniques required for unambiguous structural confirmation.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a convergent three-step sequence. This strategy leverages well-established and reliable transformations in heterocyclic chemistry to construct the target molecule efficiently and with high purity. The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination & Hydrolysis cluster_2 Step 3: Esterification A 3-Methoxyaniline C Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate A->C Dowtherm A, 250 °C B Diethyl ethoxymethylenemalonate B->C Dowtherm A, 250 °C D 4-Chloro-7-methoxyquinoline-3-carboxylic acid C->D POCl₃, heat then H₂O E This compound D->E Methanol, H₂SO₄ (cat.)

Caption: Overall synthetic workflow for this compound.

This approach begins with the well-known Gould-Jacobs reaction to construct the core quinoline ring system.[4][5] This is followed by a chlorination step to introduce the key chloro-substituent at the 4-position, and finally, an esterification to yield the desired methyl carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] The reaction proceeds through a condensation followed by a thermal cyclization.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • After the initial condensation, add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) to the reaction mixture.

  • Increase the temperature to 250 °C and maintain for 30-60 minutes to effect cyclization. The product will precipitate from the hot solution.

  • Cool the reaction mixture to room temperature and add hexane to dilute the Dowtherm A and facilitate filtration.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the solvent.

  • The crude Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or used directly in the next step.

Gould_Jacobs reagents 3-Methoxyaniline Diethyl ethoxymethylenemalonate intermediate Anilinomethylenemalonate Intermediate reagents->intermediate 100-110 °C product Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate intermediate->product Cyclization (Dowtherm A, 250 °C)

Caption: Key transformations in the Gould-Jacobs reaction.

Step 2: Synthesis of 4-Chloro-7-methoxyquinoline-3-carboxylic acid

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][7] This is a standard and efficient method for this transformation. The ethyl ester is also hydrolyzed to the carboxylic acid in this step.

Protocol:

  • To a flask containing Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq), carefully add phosphorus oxychloride (5-10 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

  • The acidic aqueous mixture will contain the hydrolyzed carboxylic acid. Adjust the pH to 3-4 with a concentrated sodium hydroxide solution to ensure complete precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid with methanol. The Fischer esterification, using a catalytic amount of strong acid, is a suitable and cost-effective method.

Protocol:

  • Suspend 4-Chloro-7-methoxyquinoline-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy group protons (singlet, ~4.0 ppm), the methyl ester protons (singlet, ~3.9 ppm), and distinct aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be consistent with the substituted quinoline structure. A singlet for the proton at the 2-position is also expected.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring (with characteristic shifts for carbons attached to chlorine and methoxy groups), and the carbons of the methoxy and methyl ester groups.
FTIR Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀ClNO₃, MW: 251.67 g/mol ). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.
Melting Point A sharp and defined melting point is indicative of high purity.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and antimalarial properties.[2][9][10] this compound is a versatile intermediate that allows for further functionalization at the 4-position through nucleophilic substitution of the chloro group. This enables the synthesis of a diverse library of compounds for screening in various biological assays.

The quinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore in compounds with antiproliferative activity.[3] The introduction of various substituents at the 4-position can modulate the biological activity and pharmacokinetic properties of the resulting molecules. Therefore, the title compound serves as a crucial starting material for the development of novel therapeutic candidates.

Applications A This compound B Nucleophilic Substitution at C4-position A->B C Diverse Library of Quinoline Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F {Anticancer | Antimalarial | Antibacterial | Antifungal} E->F

Caption: Role of the title compound in drug discovery.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route to this compound. By following the detailed protocols and employing the described characterization techniques, researchers can confidently synthesize and validate this important chemical building block. Its versatile structure and proven relevance in medicinal chemistry make it a valuable asset for any drug discovery program focused on the development of novel quinoline-based therapeutics.

References

  • Govender, P., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 26(15), 4585. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research, 22(10), 4949-4960. Available at: [Link]

  • Kumar, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1606. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]

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  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3034-3047. Available at: [Link]

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  • Protheragen. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available at: [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 39(12), 9419-9423. Available at: [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(5), 1445-1455. Available at: [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-52. Available at: [Link]

  • Al-Trawneh, M. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(31), 3845-3867. Available at: [Link]

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The Strategic Core: Methyl 4-chloro-7-methoxyquinoline-3-carboxylate as a Pivotal Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2][3][4][5] Within this esteemed class of heterocycles, Methyl 4-chloro-7-methoxyquinoline-3-carboxylate has emerged as a particularly strategic building block. Its unique substitution pattern—featuring a reactive 4-chloro group, an electron-donating 7-methoxy group, and a versatile 3-carboxylate ester—provides a trifecta of chemical handles that medicinal chemists can exploit to construct complex molecular architectures with high precision and efficacy. This guide delves into the synthesis, chemical properties, and strategic applications of this key intermediate, with a particular focus on its role in the development of targeted cancer therapies, offering field-proven insights into its utility and the causalities behind its experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7507-44-0[6]
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.67 g/mol [7]
Appearance Bright yellow or orange solid[8]
Melting Point >125°C (decomposes)[8]
Solubility Low solubility in water; Soluble in dichloromethane[5]
LogP 2.6[1]

Spectroscopic Characterization: The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques. The Infrared (IR) spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. The ¹H NMR spectrum is characterized by distinct signals for the two methyl groups (methoxy and ester), and aromatic protons on the quinoline core. The ¹³C NMR will show a resonance for the carbonyl carbon of the ester at approximately 167 ppm. Mass spectrometry will show a molecular ion peak corresponding to its molecular weight.

Synthesis of the Core Building Block

The reliable and scalable synthesis of this compound is a prerequisite for its widespread use in drug discovery programs. A common and effective method involves the chlorination of the corresponding 4-quinolone precursor.

Experimental Protocol: Synthesis of this compound

Reaction: Chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride to the mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.[8][9]

Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting the 4-quinolone to the 4-chloroquinoline. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the quinolone. The aqueous workup is necessary to remove excess thionyl chloride and other water-soluble byproducts.

G cluster_synthesis Synthesis of the Core Building Block start Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate reagents SOCl₂, DMF (cat.) DCM, Reflux start->reagents Chlorination product Methyl 4-chloro-7-methoxy- quinoline-3-carboxylate reagents->product

Caption: Synthetic route to the title compound.

The Strategic Importance of the Substitution Pattern

The utility of this compound as a building block is a direct consequence of its specific arrangement of functional groups, each playing a distinct and crucial role.

  • The 4-Chloro Group: A Handle for Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution.[10][11] This is due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex. This reactivity allows for the facile introduction of a wide variety of nucleophiles, most commonly amines and phenols, to build the desired molecular complexity.[12]

  • The 7-Methoxy Group: Modulator of Reactivity and Pharmacokinetics: The electron-donating methoxy group at the 7-position influences the electronic properties of the quinoline ring system, which can impact both the reactivity of the 4-chloro group and the binding of the final molecule to its biological target.[5] Furthermore, the methoxy group can serve as a key hydrogen bond acceptor and can influence the pharmacokinetic properties of the resulting drug candidate.

  • The 3-Carboxylate Ester: A Versatile Functional Group: The methyl ester at the 3-position provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5] Alternatively, the ester can be reduced to an alcohol or participate in other transformations.

G core This compound 4-Chloro Group 7-Methoxy Group 3-Carboxylate Ester c4_func Key Reactive Site for S N Ar (e.g., with Amines, Phenols) core:c4->c4_func Enables Core Elaboration c7_func Modulates Electronics & Pharmacokinetics core:c7->c7_func Fine-tunes Properties c3_func Versatile Handle for Further Functionalization (e.g., Amide Formation) core:c3->c3_func Allows for Derivatization

Caption: Functional group analysis of the title compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors for the treatment of cancer.[13]

Case Study: The Synthesis of Lenvatinib

Lenvatinib is an orally active, multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of various cancers. The synthesis of Lenvatinib prominently features a derivative of this compound.[6][14]

Synthetic Workflow for a Key Lenvatinib Intermediate:

  • Amidation: The methyl ester of this compound is converted to the corresponding primary amide, 4-chloro-7-methoxyquinoline-6-carboxamide. This is typically achieved by reaction with ammonia.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-7-methoxyquinoline-6-carboxamide is then subjected to a nucleophilic aromatic substitution reaction with a substituted phenol. This step is crucial for installing the diaryl ether linkage characteristic of many kinase inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution in the Synthesis of a Lenvatinib Precursor

Reaction: Coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide

  • 4-amino-3-chlorophenol

  • A suitable base (e.g., potassium tert-butoxide)

  • A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

Procedure:

  • To a solution of 4-amino-3-chlorophenol in the chosen solvent, add the base at room temperature.

  • Add 4-chloro-7-methoxyquinoline-6-carboxamide to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The SNAr reaction requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide. A high-boiling aprotic solvent is used to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

G cluster_lenvatinib Key Steps in Lenvatinib Synthesis start Methyl 4-chloro-7-methoxy- quinoline-3-carboxylate amidation Amidation (NH₃) start->amidation intermediate 4-chloro-7-methoxy- quinoline-6-carboxamide amidation->intermediate snar S N Ar with Substituted Phenol intermediate->snar product Lenvatinib Precursor snar->product

Caption: Synthetic workflow towards Lenvatinib.

Structure-Activity Relationships (SAR) of 4-Aminoquinoline Derivatives

The strategic value of this compound is further underscored by the structure-activity relationships of the resulting 4-aminoquinoline derivatives, particularly as kinase inhibitors.

Table 2: Illustrative SAR Data for 4-Aminoquinoline Analogs as Kinase Inhibitors

CompoundR Group at 4-positionKinase TargetIC₅₀ (nM)Reference
A 3-chloro-4-fluoroanilineVEGFR25.2[13]
B 3-ethynylanilineEGFR11.0[13]
C 4-aminophenolSrc8.5[13]
D N,N-dimethyl-1,2-ethanediamineVEGFR2>100[15]

The data in this table is illustrative and intended to demonstrate general SAR trends.

The data suggests that small, electron-withdrawing or hydrophobic groups on the aniline ring at the 4-position are often favorable for potent kinase inhibition. In contrast, the introduction of a more flexible and basic side chain can significantly reduce or abrogate activity against certain kinases. This highlights the importance of the 4-position as a key vector for exploring and optimizing target engagement.

Broader Applications and Future Perspectives

While the development of kinase inhibitors represents a major application, the versatility of this compound extends to other therapeutic areas. The 4-aminoquinoline scaffold is historically significant in the development of antimalarial drugs like chloroquine.[3][16] Derivatives of this building block have been investigated for their potential as anti-infective agents.[17] Furthermore, its use in the synthesis of compounds for treating post-burn infections has also been reported.[8]

The future of this building block in medicinal chemistry remains bright. Its well-defined reactivity and proven track record in producing clinically successful drugs make it a reliable and valuable tool for drug discovery programs. As our understanding of disease biology continues to grow, it is likely that new and innovative applications for this strategic core will continue to emerge.

Conclusion

This compound is a testament to the power of a well-designed building block in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The causality behind its utility lies in the predictable and efficient reactivity of the 4-chloro group, the modulating influence of the 7-methoxy group, and the versatility of the 3-carboxylate ester. Its central role in the synthesis of important drugs like Lenvatinib validates its status as a key intermediate. For researchers in drug development, a deep understanding of the chemistry and applications of this building block is essential for the rational design and synthesis of the next generation of therapeutic agents.

References

  • PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Available from: [Link][1]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.[3]

  • Alchemist-chem. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Available from: [Link][5]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.[10]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13.[11]

  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 19(2), 103-127.[16]

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  • ResearchGate. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Available from: [Link][18]

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  • Singh, P., & Kumar, V. (2018). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 23(10), 2548.
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  • Powers, J. P., & Sanford, M. S. (2019). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 52(2), 393–401.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

  • University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

  • Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.[12]

  • Sadowski, Z., & Tabaszewska, A. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6296.
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Unlocking the Therapeutic Potential of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its inherent planarity and ability to engage in various non-covalent interactions have made it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1] From the historical success of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This guide focuses on a specific, yet highly promising, class of quinoline derivatives: analogues of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. By dissecting the structure-activity relationships (SAR) of related compounds and extrapolating from the known pharmacology of the quinoline core, we can illuminate the most probable and potent therapeutic targets for this molecular framework, thereby providing a roadmap for future drug development endeavors.

Section 1: The Anticancer Potential - A Multi-pronged Attack on Malignancy

The anticancer activity of quinoline derivatives is well-documented, with several approved drugs and numerous clinical candidates underscoring their therapeutic utility.[7] For analogues of this compound, the anticancer potential likely stems from a combination of mechanisms, primarily centered on the induction of apoptosis and the inhibition of key signaling pathways that drive tumor progression.

Predicted Therapeutic Target: Kinase Inhibition

The substitution pattern of this compound suggests a strong potential for kinase inhibition. The quinoline scaffold itself is a known ATP-mimetic, capable of fitting into the nucleotide-binding pockets of various kinases.[2] Several FDA-approved quinoline-based kinase inhibitors are currently in clinical use, targeting receptors such as EGFR, VEGFR, and FGFR.[1][8][9]

Causality behind Target Selection:

  • Structural Analogy: The 4-anilinoquinoline scaffold, a close relative, is a well-established pharmacophore for EGFR inhibitors.[10] The 4-chloro substituent in our lead compound can be considered a key interaction point within the kinase hinge region.

  • Modulation of Pro-Survival Pathways: Kinases like PI3K, Akt, and mTOR are central to cell survival and proliferation pathways. Inhibition of these kinases by quinoline derivatives has been shown to induce apoptosis.[6] Molecular docking studies of similar 7-chloroquinoline derivatives have indicated a high affinity for PI3K/mTOR targets.[6]

  • Inhibition of Angiogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) are critical for tumor angiogenesis. Multi-angiokinase inhibitors based on the quinoline scaffold have shown significant anticancer effects in preclinical models.

Potential Kinase Targets for this compound Analogues:

Kinase FamilySpecific TargetsRationale
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFR, FGFR, PDGFRThe 4-chloro and 7-methoxy groups can be optimized to achieve selectivity and potency against specific RTKs involved in tumor growth and angiogenesis.
Serine/Threonine KinasesPI3K, Akt, mTOR, Pim-1The quinoline core can serve as a scaffold to disrupt the ATP-binding site of these crucial pro-survival kinases.
Non-Receptor Tyrosine KinasesSrcInhibition of Src kinase by quinoline derivatives has been linked to the suppression of cancer cell migration and proliferation.[3]

Experimental Workflow for Validating Kinase Inhibition:

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action In vitro Kinase Panel In vitro Kinase Panel (Broad Spectrum Screening) IC50 Determination IC50 Determination (Dose-Response Assay) In vitro Kinase Panel->IC50 Determination Identify Hits Cell-based Phosphorylation Assay Cell-based Phosphorylation Assay (Western Blot or ELISA) IC50 Determination->Cell-based Phosphorylation Assay Confirm Cellular Activity Kinetic Studies Kinetic Studies (e.g., ATP Competition Assay) Cell-based Phosphorylation Assay->Kinetic Studies Elucidate MOA Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) (Target Engagement) Cell-based Phosphorylation Assay->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement

Caption: Workflow for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the this compound analogue in DMSO, then dilute in kinase assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 20 µL of a commercial ADP-Glo™ Kinase Assay reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Predicted Therapeutic Target: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Quinoline-3-carboxylate derivatives have been shown to up-regulate intrinsic apoptosis pathways.[11] This suggests that analogues of this compound are likely to exert their cytotoxic effects through the activation of the apoptotic cascade.

Causality behind Target Selection:

  • Mitochondrial Pathway: The intrinsic apoptotic pathway is initiated at the mitochondria. The structural features of the quinoline analogues may allow them to interact with members of the Bcl-2 family of proteins, disrupting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), which are the executioners of apoptosis. Quinoline derivatives can lead to the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3, -7).

Experimental Workflow for Assessing Apoptosis Induction:

G cluster_0 Initial Assessment cluster_1 Confirmation of Apoptosis cluster_2 Mechanistic Insights Cell Viability Assay Cell Viability Assay (MTT, MTS, or CellTiter-Glo) Annexin V/PI Staining Annexin V/PI Staining (Flow Cytometry) Cell Viability Assay->Annexin V/PI Staining Confirm Cytotoxicity Caspase Activity Assay Caspase Activity Assay (Luminescent or Fluorometric) Annexin V/PI Staining->Caspase Activity Assay Quantify Apoptosis Mitochondrial Membrane Potential Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) Caspase Activity Assay->Mitochondrial Membrane Potential Investigate Mitochondrial Involvement Western Blot Analysis Western Blot Analysis (Bcl-2 family proteins, Cytochrome c, Cleaved PARP) Caspase Activity Assay->Western Blot Analysis Analyze Apoptotic Markers

Caption: Workflow for apoptosis validation.

Detailed Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogue for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Excite the FITC at 488 nm and measure the emission at 530 nm. Excite the PI and measure the emission at >670 nm.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Section 2: The Antimalarial Promise - Disrupting the Parasite's Survival

The quinoline core is synonymous with antimalarial therapy, with chloroquine and mefloquine being prime examples.[12] A closely related analogue, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, has shown potent activity against Plasmodium falciparum.[11] Therefore, it is highly probable that analogues of this compound will also exhibit significant antimalarial properties.

Predicted Therapeutic Target: Inhibition of Heme Polymerization

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[8][13]

Causality behind Target Selection:

  • Accumulation in the Digestive Vacuole: As weak bases, quinoline derivatives are thought to accumulate in the acidic digestive vacuole of the malaria parasite.

  • Heme Detoxification Pathway: During the intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.

  • Inhibition of Polymerization: The planar quinoline ring is believed to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Experimental Workflow for Validating Antimalarial Activity:

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Selectivity In vitro P. falciparum Growth Inhibition In vitro P. falciparum Growth Inhibition Assay (SYBR Green I or pLDH assay) Heme Polymerization Inhibition Assay Heme Polymerization Inhibition Assay (Cell-free or in situ) In vitro P. falciparum Growth Inhibition->Heme Polymerization Inhibition Assay Determine IC50 Cytotoxicity against Mammalian Cells Cytotoxicity against Mammalian Cell Lines (e.g., HEK293, HepG2) In vitro P. falciparum Growth Inhibition->Cytotoxicity against Mammalian Cells Assess Selectivity Index Chloroquine Resistance Reversal Assay Chloroquine Resistance Reversal Assay Heme Polymerization Inhibition Assay->Chloroquine Resistance Reversal Assay Confirm MOA

Caption: Workflow for antimalarial drug validation.

Detailed Protocol: In Vitro Anti-plasmodial Assay using SYBR Green I

This method is a high-throughput and sensitive assay for measuring parasite proliferation.

  • Parasite Culture:

    • Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or Albumax I.[14]

    • Incubate the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol.

  • Drug Susceptibility Assay:

    • Prepare serial dilutions of the this compound analogue in culture medium.

    • In a 96-well plate, add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the drug dilutions.

    • Incubate the plate for 72 hours under the same culture conditions.

  • Quantification of Parasite Growth:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

    • Incubate in the dark for 1 hour at room temperature.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells (uninfected red blood cells).

    • Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Section 3: Exploring Anti-inflammatory Activity

Given the broad biological activities of quinolines, it is plausible that this compound analogues could also possess anti-inflammatory properties.

Predicted Therapeutic Target: Modulation of Inflammatory Pathways

The anti-inflammatory effects of various heterocyclic compounds are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

Causality behind Target Selection:

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of the NF-κB pathway can suppress the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

  • Cytokine Production: Overproduction of pro-inflammatory cytokines like TNF-α and IL-6 is a hallmark of many inflammatory diseases. Compounds that can suppress the production of these cytokines have therapeutic potential.

Experimental Workflow for Validating Anti-inflammatory Activity:

G cluster_0 Initial Screening cluster_1 Mechanism of Action LPS-stimulated Macrophage Assay LPS-stimulated Macrophage Assay (Measure NO and Cytokine Production) NF-κB Activation Assay NF-κB Activation Assay (Reporter Gene or p65 Translocation) LPS-stimulated Macrophage Assay->NF-κB Activation Assay Identify Hits Western Blot Analysis Western Blot Analysis (Phospho-IκBα, COX-2, iNOS) NF-κB Activation Assay->Western Blot Analysis Confirm MOA

Caption: Workflow for anti-inflammatory drug validation.

Detailed Protocol: NF-κB p65 Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7) on glass coverslips in a 24-well plate.

    • Pre-treat the cells with different concentrations of the this compound analogue for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion: A Versatile Scaffold with Untapped Potential

The analogues of this compound represent a promising class of compounds with the potential to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The structural features of this scaffold strongly suggest activity against a range of therapeutically relevant targets, including protein kinases, the apoptotic machinery, the parasite's heme detoxification pathway, and key inflammatory signaling cascades. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable framework for researchers to systematically evaluate these potential therapeutic targets and unlock the full potential of this versatile chemical scaffold. Through rigorous and hypothesis-driven investigation, the scientific community can translate the promise of these quinoline analogues into novel and effective therapies.

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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and Its Significance

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, serving as the foundation for antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] First isolated from coal tar in 1834, the quinoline ring system quickly captured the attention of chemists, leading to a flurry of synthetic explorations in the late 19th century.[2] This guide delves into the pivotal discoveries and historical evolution of the synthesis of a particularly important subclass: quinoline-3-carboxylates. This functional group at the 3-position is a key structural feature of the highly successful quinolone and fluoroquinolone classes of antibiotics, making the history of its synthesis a critical chapter in the story of modern medicine.[3]

The Dawn of Quinoline Synthesis: A Historical Prelude

The late 1800s witnessed the birth of several foundational methods for constructing the quinoline core, many of which are still taught and utilized today. These early "named reactions" laid the groundwork for more sophisticated syntheses to come.

A flurry of discoveries in the late 19th century laid the groundwork for quinoline synthesis. Key among these were:

  • The Skraup Synthesis (1880): Zdenko Hans Skraup's method involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[2][4]

  • The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction, developed by Oscar Doebner and Wilhelm von Miller, utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form substituted quinolines.[4][5]

  • The Friedländer Synthesis (1882): Paul Friedländer developed a method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4]

  • The Conrad-Limpach-Knorr Synthesis (1887): This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[4]

  • The Combes Quinoline Synthesis (1888): This reaction uses the condensation of anilines with β-diketones.[2]

While these reactions were crucial for accessing the basic quinoline scaffold, the specific introduction of a carboxylate group at the 3-position, a critical pharmacophore for antibacterial activity, awaited a later breakthrough.

The Gould-Jacobs Reaction: A Pivotal Discovery in Quinoline-3-Carboxylate Synthesis

The most direct and historically significant route to quinoline-3-carboxylates is the Gould-Jacobs reaction , first reported in 1939 by American chemists R. Gordon Gould and Walter Abraham Jacobs.[6][7] This versatile reaction provides a pathway to 4-hydroxyquinoline-3-carboxylic acid esters, which are key intermediates for a wide range of pharmaceuticals.[8]

The Scientists Behind the Reaction

Walter Abraham Jacobs (1883–1967) was an American chemist who spent a significant portion of his career at the Rockefeller Institute for Medical Research.[9] His work was foundational in the field of organic chemistry. R. Gordon Gould (1920–2005), an American physicist, is also widely credited with the invention of the laser, a testament to his diverse scientific contributions.[10] Their collaborative work on quinoline synthesis left a lasting legacy in medicinal chemistry.

The Gould-Jacobs Reaction: Mechanism and Causality

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM).[8][11] The choice of these starting materials is strategic; the aniline provides the benzene ring and the nitrogen atom for the quinoline core, while DEEM provides the remaining atoms for the pyridine ring, including the crucial carboxylate group at the future 3-position.

The reaction proceeds through the following key stages:

  • Condensation: The aniline undergoes a nucleophilic attack on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[8][11] This step is typically carried out by heating the reactants together.

  • Thermal Cyclization: The anilinomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures (typically 240-260 °C), often in a high-boiling solvent like diphenyl ether.[12] This electrocyclic reaction forms the 4-hydroxyquinoline-3-carboxylate ester. The high temperature is necessary to provide the activation energy for the ring-closing step.

  • Saponification: The resulting ester is then hydrolyzed, usually with a base like sodium hydroxide, to yield the corresponding carboxylic acid.[8][11]

  • Decarboxylation (Optional): If the desired product is a 4-hydroxyquinoline without the 3-carboxylate group, the carboxylic acid can be decarboxylated by heating.[8][11]

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position.[8]

Experimental Protocol: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [13]

  • Step 1: Condensation

    • Aniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol) are heated at 100°C for 1 hour.

    • The intermediate, diethyl anilinomethylenemalonate, is formed.

  • Step 2: Cyclization

    • The intermediate is added to a preheated high-boiling solvent such as diphenyl ether at 250°C.

    • The mixture is heated for 30 minutes.

    • Upon cooling, the product, ethyl 4-hydroxyquinoline-3-carboxylate, crystallizes out.

    • The solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction [14][15]

MethodHeatingTemperature (°C)TimeYield (%)
ConventionalOil Bath25015-30 min37-47
MicrowaveMicrowave250-3005-15 minup to 47

As the data indicates, microwave-assisted synthesis offers a significant reduction in reaction time with comparable yields, making it a more efficient modern alternative.[13][15]

Mandatory Visualization: Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation (Optional) Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 + DEEM, Heat DEEM Diethyl ethoxymethylenemalonate Intermediate2 4-Hydroxyquinoline- 3-carboxylate Ester Intermediate1->Intermediate2 High Temp. (e.g., 250°C) CarboxylicAcid 4-Hydroxyquinoline- 3-carboxylic Acid Intermediate2->CarboxylicAcid Base Hydrolysis (e.g., NaOH) FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Heat

Caption: Key stages of the Gould-Jacobs reaction.

The Doebner Reaction: An Alternative Route to Quinolone Carboxylic Acids

While the Gould-Jacobs reaction directly yields quinoline-3-carboxylates, the Doebner reaction , discovered by Oscar Doebner in 1887, provides a valuable route to quinoline-4-carboxylic acids.[2][4][16] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[16][17]

The Scientist Behind the Reaction

Oscar Doebner (1850–1907) was a German chemist who made significant contributions to the field of heterocyclic chemistry, with his work on quinoline synthesis being a notable achievement.[5]

The Doebner Reaction: Mechanism and Modern Advancements

The mechanism of the Doebner reaction is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline.[16]

A significant challenge with the traditional Doebner reaction is that it often gives low yields, particularly with anilines bearing electron-withdrawing groups.[16] To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which improves yields and broadens the substrate scope.[6]

Mandatory Visualization: Doebner Reaction Workflow

Doebner_Reaction cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Aniline Aniline Reaction Condensation, Cyclization, Oxidation Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product Quinoline-4-carboxylic Acid Reaction->Product

Caption: A simplified workflow of the Doebner reaction.

From Classic Syntheses to Modern Antibiotics: The Birth of Quinolones

The true significance of quinoline-3-carboxylate synthesis became profoundly evident with the discovery of nalidixic acid in 1962.[11] This compound, the first of the quinolone antibiotics, was discovered as a byproduct during the synthesis of the antimalarial drug chloroquine.[18] Nalidixic acid possesses a 1,8-naphthyridine core (a quinoline with an additional nitrogen in the benzene ring) and the crucial 3-carboxylic acid group. Its synthesis often utilizes a Gould-Jacobs-type reaction, starting with an aminopyridine instead of an aniline.[19][20]

The discovery of nalidixic acid's antibacterial activity, which stems from its ability to inhibit bacterial DNA gyrase, sparked intense research into this new class of antibiotics.[13] This led to the development of the fluoroquinolones , which are characterized by the presence of a fluorine atom at the 6-position and various substituents at the 7-position of the quinolone ring.[13] These modifications significantly enhanced the antibacterial spectrum and potency. The core structure of these life-saving drugs, featuring the essential 3-carboxylic acid moiety, is a direct legacy of the foundational synthetic methods established decades earlier.[1] The synthesis of modern fluoroquinolones often involves multi-step sequences that build upon the principles of the Gould-Jacobs and other classical quinoline syntheses.[21][22]

Conclusion: A Legacy of Innovation

The journey from the initial isolation of quinoline to the development of life-saving fluoroquinolone antibiotics is a testament to the power of synthetic organic chemistry. The pioneering work of scientists like Gould, Jacobs, and Doebner in the late 19th and early 20th centuries provided the fundamental tools to construct the quinoline-3-carboxylate scaffold. Their discoveries, born from curiosity and a desire to understand the fundamental principles of chemical reactivity, have had a profound and lasting impact on human health. For today's researchers, a deep understanding of this rich history and the underlying chemical principles of these foundational syntheses remains an invaluable asset in the ongoing quest for new and more effective therapeutic agents.

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Technical Guide: Elucidating the Mechanism of Action of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Identification and Pathway Analysis

Foreword: Charting a Course into Unexplored Territory

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of pharmacological activities, from anticancer to antimalarial effects.[1][2] Derivatives of quinoline-3-carboxylic acid and quinoline-3-carboxamide, in particular, have been identified as potent inhibitors of various protein kinases, including CK2 and ATM, highlighting their potential in oncology.[3][4][5]

While the broader family of quinoline derivatives is well-studied, the specific compound Methyl 4-chloro-7-methoxyquinoline-3-carboxylate remains a molecule with an unelucidated mechanism of action (MoA). Its structural features—a 4-chloroquinoline core often associated with kinase hinge-binding, a methoxy group that can influence solubility and interactions, and a carboxylate group at the 3-position—suggest a high probability of interaction with intracellular signaling pathways.

This guide, therefore, serves as a comprehensive research blueprint for drug development professionals. It is not a retrospective account but a prospective strategy, designed to systematically unravel the MoA of this novel compound. We will proceed from broad phenotypic observations to precise molecular target identification and pathway confirmation, grounded in the hypothesis that this compound functions as a modulator of cellular kinase signaling. Every proposed step is designed as a self-validating system to ensure the generation of robust, trustworthy, and actionable data.

Phase 1: Phenotypic Screening and Target Class Identification

The initial phase is designed to answer a fundamental question: What is the functional consequence of treating living cells with this compound? By observing the cellular phenotype, we can gather the first clues about its biological activity and begin to narrow the field of potential targets.

Initial Cytotoxicity and Proliferation Assessment

The first step is to determine if the compound has any effect on cell viability and growth, which are common outcomes for kinase inhibitors used in oncology.[6]

Rationale: This establishes a baseline biological effect and determines the effective concentration range for subsequent, more complex assays. Selecting a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) can reveal potential tissue-specific sensitivities.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).[6]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Cell LineTissue of OriginCompound IC50 (µM) [Hypothetical Data]Doxorubicin IC50 (µM) [Hypothetical Data]
A549Lung Carcinoma5.20.8
MCF-7Breast Adenocarcinoma8.91.1
HCT116Colon Carcinoma3.50.6

Table 1: Hypothetical cytotoxicity data for this compound against various cancer cell lines.

Hypothesis-Driven Target Class Screening: Kinome Profiling

Given that numerous quinoline derivatives function as kinase inhibitors, a logical next step is to screen the compound against a broad panel of human kinases.[3][4][7] This is a powerful, unbiased approach to quickly identify the most likely enzyme class targeted by the molecule.

Rationale: The human kinome contains over 500 protein kinases, which are central regulators of cellular signaling.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] Kinome profiling services provide a comprehensive overview of a compound's selectivity, revealing both intended targets and potential off-target liabilities that could cause side effects.[9][10]

Workflow: Outsourced Kinome Profiling Service

Figure 1: Workflow for utilizing a commercial kinome profiling service.

Trustworthiness through Validation: Utilizing a continuous (kinetic) assay format, as offered by some vendors, provides more accurate data than simple endpoint assays, which can be misleading due to factors like enzyme instability or time-dependent inhibition.[11] Testing at both the ATP Km (for potency) and a high physiological concentration (1 mM) provides deeper insight into the mechanism of action (MoA), such as whether the compound is an ATP-competitive inhibitor.[11]

Phase 2: Target Deconvolution and Direct Validation

Kinome profiling provides a list of candidate targets. The next phase focuses on unequivocally identifying the direct binding partner(s) from within a complex cellular environment and validating this interaction using orthogonal methods. This process is known as target deconvolution.[12][13]

Affinity-Based Target Identification

Affinity chromatography is a classic and powerful biochemical method to isolate binding partners from a cell lysate.[12][13]

Rationale: This technique provides direct physical evidence of an interaction between the compound and its target protein(s). It relies on immobilizing the compound on a solid support to "fish" for its targets in their native state.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm suitable for attachment to a solid matrix (e.g., NHS-activated sepharose beads). It is critical to validate that this modified probe retains its biological activity.

  • Cell Lysate Preparation: Grow a sensitive cell line (e.g., HCT116) in large quantities and prepare a native cell lysate, ensuring protein complexes remain intact.

  • Affinity Chromatography:

    • Incubate the cell lysate with the immobilized compound (the "bait").

    • As a crucial negative control, incubate a parallel lysate with beads that have been treated with the linker alone.

    • Perform a competition control by incubating a third lysate with the immobilized compound in the presence of an excess of the free, unmodified compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear only in the "bait" lane and are diminished in the "competition" lane. Identify the proteins using mass spectrometry (LC-MS/MS).

G cluster_controls Essential Controls workflow Cell Lysate Preparation Immobilize Compound on Beads Incubation with Lysate Wash Non-specific Binders Elute Specific Binders SDS-PAGE Separation Mass Spectrometry ID control1 Beads + Linker Only (Identifies matrix binders) control2 Beads + Compound + Free Compound (Identifies specific binders by competition)

Figure 2: Experimental workflow for affinity-based target deconvolution.

Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is an in-solution method that validates target engagement within intact cells or cell lysates.[14]

Rationale: The principle is that a protein becomes more thermally stable when its ligand is bound. This provides an independent, label-free confirmation of the target identified by affinity chromatography, significantly increasing confidence in the result.

Experimental Protocol: CETSA

  • Treatment: Treat intact cells or cell lysate with either the compound or a vehicle control.

  • Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the specific candidate protein (identified from kinome profiling and affinity chromatography) remaining in the soluble fraction at each temperature using Western Blotting.

  • Analysis: A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, indicating stabilization upon binding.

Phase 3: Pathway Analysis and Cellular MoA Confirmation

Identifying the direct target is a critical milestone. The final phase connects this molecular interaction to the observed cellular phenotype by mapping its effect on downstream signaling pathways.

Phospho-Proteomic and Western Blot Analysis

Rationale: Since the primary hypothesis is kinase inhibition, the most immediate consequence of target engagement will be a change in the phosphorylation state of the target's downstream substrates. A broad, unbiased view can be achieved with phospho-proteomics, while specific hypotheses can be tested quickly with Western Blotting.

Experimental Protocol: Pathway Interrogation

  • Cell Treatment: Treat the sensitive cell line (e.g., HCT116) with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Lysate Preparation: Prepare cell lysates for analysis.

  • Western Blot Analysis:

    • Probe for the phosphorylation status of the identified kinase target (to confirm inhibition of autophosphorylation, if applicable).

    • Probe for the phosphorylation status of known key substrates of that kinase. For example, if the target is ATM kinase, one would probe for phosphorylated Chk2 or p53.[4][5]

    • Use total protein levels as loading controls to ensure observed changes are due to phosphorylation status, not protein degradation.

  • (Optional) KinomeView® Profiling: For a broader view, services like CST's KinomeView® Profiling can provide a Western blot-based screen using a panel of antibodies against common phosphorylation motifs, offering a snapshot of global signaling changes.[15]

G Compound Methyl 4-chloro-7-methoxy- quinoline-3-carboxylate TargetKinase Identified Target Kinase (e.g., ATM, CK2, EGFR) Compound->TargetKinase Inhibits Substrate Downstream Substrate (e.g., Chk2, p53) TargetKinase->Substrate Phosphorylates (Blocked) Pathway Signaling Pathway (e.g., DNA Damage Response) Substrate->Pathway Regulates Phenotype Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Pathway->Phenotype Leads to

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Cell-Based Functional Assays

Rationale: The final step is to confirm that the observed changes in signaling pathways translate directly to the functional outcomes measured in Phase 1. These cell-based assays provide the ultimate validation of the proposed MoA.[16][17][18]

Experimental Protocols:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M). This is a common outcome for inhibitors of cell proliferation.[18]

  • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis (programmed cell death).[19] This confirms if the observed cytotoxicity is due to apoptosis, a desirable trait for many anticancer agents.[20]

Conclusion and Forward Path

This technical guide outlines a rigorous, multi-phased strategy to elucidate the mechanism of action for this compound. By progressing logically from broad phenotypic screening to specific target validation and pathway analysis, this workflow is designed to build a comprehensive and trustworthy data package. The emphasis on orthogonal validation at each stage—using biochemical, biophysical, and cell-based methods—is critical for mitigating artifacts and building a robust scientific case.

The insights gained from this systematic approach will be invaluable for making informed decisions in a drug development program, guiding lead optimization, defining potential therapeutic indications, and ultimately, translating a promising molecule into a potential therapeutic.

References

  • Zapała, L., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • de Paula, G. L., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Accelevir. Functional Cell-Based Assays. Accelevir. [Link]

  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.[Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Jeremić, S., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 2829-2843. [Link]

  • Hart, G. T. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 38-44. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • Kumar, S., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 185-207. [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Ravi, S., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 21(1), 84-96. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Al-Suhaimi, K. S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Wang, D., et al. (2018). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 4(1), 108-115. [Link]

  • Kumar, M., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1276, 134789. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity of quinoline compounds. ResearchGate. [Link]

  • Mittal, R., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1730-1743. [Link]

Sources

An In-depth Technical Guide to a Key Quinoline Intermediate: Focus on Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: Initial searches for "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate" did not yield sufficient verifiable scientific data to construct a comprehensive technical guide. The scientific literature and chemical databases are predominantly focused on the isomeric form, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate . This guide will therefore provide an in-depth analysis of this well-documented and industrially significant compound, which is a key intermediate in the synthesis of several pharmaceuticals. It is presented here as a valuable resource for researchers who may be investigating quinoline derivatives.

Core Identification and Molecular Structure

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a polysubstituted quinoline derivative. The strategic placement of its functional groups—a chloro group at the 4-position, a methoxy group at the 7-position, and a methyl carboxylate at the 6-position—makes it a versatile building block in organic synthesis.

IdentifierValueSource
IUPAC Name methyl 4-chloro-7-methoxyquinoline-6-carboxylatePubChem[1]
CAS Number 205448-66-4PubChem[1]
InChI Key DDDSGYZATMCUDW-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC2=NC=CC(=C2C=C1C(=O)OC)ClPubChem[1]
Molecular Formula C12H10ClNO3PubChem[1]
Molecular Weight 251.67 g/mol ChemicalBook[2]

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a critical process, often optimized for yield and purity to meet pharmaceutical standards. A common and effective route involves the chlorination of its 4-oxo precursor.

Synthetic Workflow: Chlorination of a Quinolinone Precursor

The conversion of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to the target compound is typically achieved through chlorination, often using an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Precursor Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate Heating Heat to 90°C (Reflux) Precursor->Heating Reagent Thionyl Chloride (SOCl₂) Reagent->Heating Catalyst N,N-dimethylformamide (DMF) Catalyst->Heating Monitoring Monitor via TLC Heating->Monitoring 1 hour Quench Concentrate and Dissolve in Ice Water Monitoring->Quench Upon Completion Extraction Extract with Ethyl Acetate & Dichloromethane Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Isolation Concentrate under Reduced Pressure Drying->Isolation Final_Product Methyl 4-chloro-7-methoxyquinoline- 6-carboxylate Isolation->Final_Product G Start Methyl 4-chloro-7-methoxyquinoline- 6-carboxylate Intermediate 4-chloro-7-methoxyquinoline- 6-carboxamide Start->Intermediate Amidation Final_Drug Lenvatinib (Multi-kinase Inhibitor) Intermediate->Final_Drug Further Synthetic Steps (e.g., Suzuki or Buchwald-Hartwig coupling)

Sources

Methodological & Application

Synthesis of Lenvatinib using "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Lenvatinib: A Detailed Protocol from Key Quinoline Intermediates

Introduction

Lenvatinib, marketed as Lenvima, is a multi-target tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of several aggressive cancers, including radioiodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma.[1][2][3] Its mechanism of action involves the potent and simultaneous inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[3] This broad-spectrum activity effectively disrupts tumor angiogenesis and proliferation pathways.

The chemical synthesis of Lenvatinib, 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxyquinoline-6-carboxamide, is a multi-step process that relies on a convergent approach. This involves the synthesis of two key intermediates which are then coupled in the final stages. This application note provides a detailed, research-grade protocol for the synthesis of Lenvatinib.

A critical point of clarification regards the primary quinoline building block. While the topic specifies "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate," the established and patented synthetic routes for Lenvatinib consistently utilize the isomeric intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide . The substitution pattern at the 6-position is essential for the final structure of the drug. Therefore, this guide will detail the synthesis commencing from the correct and validated precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate , which leads to the required 6-carboxamide intermediate.

Overall Synthetic Strategy

The synthesis is designed as a convergent route, maximizing efficiency by preparing two complex fragments separately before their final coupling.

  • Synthesis of Key Intermediate I (Quinoline Moiety): Preparation of 4-chloro-7-methoxyquinoline-6-carboxamide from its corresponding 4-oxo precursor.

  • Synthesis of Key Intermediate II (Urea Moiety): Preparation of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea from 4-amino-3-chlorophenol.

  • Convergent Coupling and Finalization: A nucleophilic aromatic substitution (SNAr) reaction to couple the two intermediates, followed by purification and optional salt formation.

Lenvatinib_Synthesis_Scheme A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate I1 Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate A->I1  POCl₃ or SOCl₂ B 4-Amino-3-chlorophenol I3 Phenyl (2-chloro-4-hydroxyphenyl)carbamate B->I3  1. NaHCO₃  2. Phenyl Chloroformate C Phenyl Chloroformate D Cyclopropylamine I2 Key Intermediate I: 4-chloro-7-methoxy- quinoline-6-carboxamide I1->I2  Aq. NH₃ P Lenvatinib (Free Base) I2->P  Coupling  (Base, DMSO) I4 Key Intermediate II: 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea I3->I4  Cyclopropylamine I4->P S Lenvatinib Mesylate P->S  Methanesulfonic acid

Figure 1: Convergent synthetic workflow for Lenvatinib.

Part 1: Synthesis of Key Intermediate I: 4-chloro-7-methoxyquinoline-6-carboxamide

This part of the synthesis transforms a readily available 4-quinolone into the activated 4-chloroquinoline, which is essential for the subsequent SNAr coupling reaction.

Step 1A: Chlorination of the Quinoline Core

The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are effective reagents for this transformation. The mechanism involves the formation of a highly reactive chlorophosphate or chlorosulfite ester intermediate, which is then displaced by a chloride ion.

Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate [4][5]

  • Reagent Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as toluene (approx. 9 volumes).

  • Reagent Addition: Add phosphoryl chloride (POCl₃) (approx. 1.5 - 2.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 90-95°C for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully and slowly quench the reaction by pouring it into ice-cold water. The excess POCl₃ will react exothermically with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., toluene). Wash the organic layer with water and then with a 20% sodium hydroxide solution.

  • Isolation: Filter the resulting solid, wash with water, and dry under reduced pressure to obtain the title compound.

ReagentMolar Eq.MWAmount (for 10g start)
Methyl 7-methoxy-4-oxo-...-carboxylate1.0233.2210.0 g
Toluene-92.1490 mL
Phosphoryl chloride (POCl₃)1.9153.3312.3 g (8.2 mL)
Expected Yield: --85-95%
Purity (HPLC): -->98%
Step 1B: Amidation of the Methyl Ester

The conversion of the methyl ester at the C6 position to a primary carboxamide is typically achieved by direct aminolysis with ammonia. This reaction is robust and generally high-yielding.

Protocol: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide [4]

  • Reagent Setup: Suspend Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (1.0 eq) in methanol (approx. 6 volumes).

  • Reagent Addition: Add a 25% aqueous ammonia solution (approx. 12 volumes) to the flask at room temperature.

  • Reaction: Stir the mixture vigorously for 10-12 hours at 25-30°C. The product will often precipitate out of the solution.

  • Isolation: Add demineralized water (approx. 5 volumes) to the reaction mixture to ensure complete precipitation.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under reduced pressure at ~55°C to yield the pure amide intermediate.

ReagentMolar Eq.MWAmount (for 10g start)
Methyl 4-chloro-7-methoxy-...-carboxylate1.0251.6710.0 g
Methanol-32.0460 mL
25% Aqueous AmmoniaExcess17.03120 mL
Expected Yield: --90-98%
Purity (HPLC): -->99%

Part 2: Synthesis of Key Intermediate II: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This fragment is constructed from 4-amino-3-chlorophenol through a two-step process involving the formation of an activated carbamate followed by reaction with cyclopropylamine.

Protocol: Two-Step Urea Formation [6]

  • Carbamate Formation:

    • Dissolve 4-amino-3-chlorophenol (1.0 eq) in a suitable solvent like 2-methyltetrahydrofuran.

    • Add an aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2.1 eq) and cool the mixture to below 10°C.

    • Slowly add a solution of phenyl chloroformate (1.1 eq) while maintaining the low temperature.

    • Stir for 10-30 minutes and monitor by TLC until the starting phenol is consumed.

    • Separate the organic phase containing the phenyl carbamate intermediate. This is often used directly in the next step without isolation.

  • Urea Synthesis:

    • To the organic solution from the previous step, add cyclopropylamine (2.0 eq).

    • Allow the reaction to stir at room temperature until completion (can take several hours). The urea product will precipitate.

    • Filter the solid, wash with the solvent, and dry under vacuum to obtain the desired urea intermediate.

ReagentMolar Eq.MWAmount (for 10g start)
4-Amino-3-chlorophenol1.0143.5710.0 g
Sodium Bicarbonate2.184.0112.3 g
Phenyl Chloroformate1.1156.5711.9 g (9.5 mL)
Cyclopropylamine2.057.097.9 g (9.6 mL)
Expected Yield (Overall): --80-90%
Purity (HPLC): -->98%

Part 3: Final Convergent Synthesis of Lenvatinib

This final step is a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide of the urea intermediate displaces the chloride at the C4 position of the quinoline ring. The choice of base and solvent is crucial for achieving high yield and minimizing side products. Strong, non-nucleophilic bases like cesium carbonate are preferred, and polar aprotic solvents like DMSO facilitate the reaction.

Caption: Key SNAr coupling mechanism for Lenvatinib synthesis. (Note: Images are placeholders for chemical structures).

Protocol: Synthesis of Lenvatinib Free Base [6]

  • Reagent Setup: In a reaction vessel, suspend 4-chloro-7-methoxyquinoline-6-carboxamide (Key Int. I) (1.0 eq) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (Key Int. II) (1.2 - 2.0 eq) in dimethylsulfoxide (DMSO) (approx. 20 volumes).

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (2.0 eq). The use of cesium carbonate is advantageous as it is highly effective in promoting this type of etherification.

  • Reaction: Heat the mixture to 50-70°C. A lower temperature (e.g., 50°C) can reduce the formation of impurities.[6] Stir for 20-24 hours, monitoring by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the crude Lenvatinib product.

  • Isolation: Filter the solid, wash with water to remove residual DMSO and salts, and then dry.

ReagentMolar Eq.MWAmount (for 10g start)
4-chloro-7-methoxy-...-carboxamide1.0236.6610.0 g
1-(2-chloro-4-hydroxyphenyl)-...-urea1.2226.6611.5 g
Cesium Carbonate (Cs₂CO₃)2.0325.8227.5 g
DMSO-78.13200 mL
Expected Yield: --85-95%
Purity (Crude): -->95%

Part 4: Purification and Mesylate Salt Formation

The final active pharmaceutical ingredient (API) is the mesylate salt of Lenvatinib, which improves the compound's stability and solubility.[7]

Step 4A: Crystallization of Lenvatinib Free Base[6]
  • Dissolution: Dissolve the crude Lenvatinib in DMSO (approx. 5 volumes) by heating to ~70°C.

  • Anti-Solvent Addition: Cool the solution to room temperature and add dichloromethane (DCM) (approx. 15 volumes) as an anti-solvent.

  • Crystallization: Stir the mixture for several hours at room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Isolation: Filter the purified solid, wash with a 1:3 DMSO:DCM mixture, then with pure DCM, and dry under vacuum at 60°C. This process effectively removes key impurities.

Step 4B: Formation of Lenvatinib Mesylate[8]
  • Dissolution: Suspend the purified Lenvatinib free base (1.0 eq) in a solvent such as Tetrahydrofuran (THF) or Acetonitrile (approx. 10 volumes).

  • Acid Addition: Slowly add a solution of methanesulfonic acid (1.0-1.1 eq) in the same solvent at room temperature.

  • Precipitation: Stir the mixture for 2-4 hours. The mesylate salt will precipitate.

  • Isolation: Filter the solid, wash with the solvent, and dry under vacuum at 40-45°C to obtain Lenvatinib Mesylate.

References

  • Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API.
  • X-MOL. The Chemistry Behind Lenvatinib: Sourcing 4-Amino-3-chlorophenol Hydrochloride.
  • Shaaban, M., et al. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. Molecular Diversity, 26(5), 2981-3002. Available from: [Link]

  • ChemicalBook. Lenvatinib synthesis.
  • Guidechem. How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?.
  • ResearchGate. (2022). Three-step synthesis of lenvatinib 50 (isolated as mesylate) starting from 4-amino-3-chlorophenol 45 and 4-chloro-7-methoxyquinoline-6-carboxamide 49. Available from: [Link]

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. Available from: [Link]

  • Google Patents. (2019). Synthetic method of lenvatinib - CN109734661B.
  • ChemicalBook. (2022, August 5). Synthesis and Application of Lenvatinib Mesylate.
  • Trivedi, R. K., et al. (2023). New polymorphic forms of Lenvatinib mesylate and process for their preparation. Indian Journal of Pharmaceutical Sciences, 85(2), 463-473.
  • ResearchGate. (2022). Three-step synthesis of lenvatinib 50 synthesized from simple starting materials. Available from: [Link]

  • Google Patents. (2019). Process for the preparation of lenvatinib or its salts thereof - WO2019092625A1.
  • Parchem. Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate.

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis leverages the robust Gould-Jacobs reaction for the initial quinoline ring formation, followed by a chlorination reaction to yield the final product. This guide is designed to offer both a step-by-step methodology and a deeper understanding of the chemical principles at play, ensuring reproducibility and success in the laboratory.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic activities, including antibacterial, antimalarial, and anticancer properties. The specific substitution pattern of this compound makes it a valuable building block for targeted drug design. This protocol outlines a reliable and efficient synthetic route to this important compound.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Step 1: Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core through the condensation of 3-methoxyaniline with dimethyl (methoxymethylene)malonate (DMMM), followed by a thermally induced cyclization.

  • Step 2: Chlorination: Conversion of the 4-hydroxy group to the corresponding 4-chloro derivative using a suitable chlorinating agent.

Below is a graphical representation of the overall synthetic workflow:

Synthesis_Workflow Synthetic Workflow for this compound cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 3-Methoxyaniline C Condensation Intermediate A->C + DMMM (Condensation) B Dimethyl (methoxymethylene)malonate (DMMM) B->C D Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate C->D High-Temperature Cyclization E Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate G This compound (Final Product) E->G + POCl3 (Chlorination) F Chlorinating Agent (e.g., POCl3) F->G

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-MethoxyanilineReagentPlus®, 99%Sigma-Aldrich
Dimethyl (methoxymethylene)malonate97%Alfa Aesar
Diphenyl ether99%Acros OrganicsHigh-boiling solvent for cyclization
Phosphoryl chloride (POCl₃)≥99%MerckUse with caution, corrosive
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)ACS GradeVWR
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Sodium Sulfate
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction, a classic method for quinoline synthesis.[1][2][3]

  • Condensation:

    • In a 250 mL round-bottom flask, combine 3-methoxyaniline (1.0 eq) and dimethyl (methoxymethylene)malonate (1.1 eq).

    • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

    • After the reaction is complete, allow the mixture to cool slightly and then remove the methanol byproduct under reduced pressure.

  • Cyclization:

    • To the crude condensation product, add diphenyl ether as a high-boiling solvent (approximately 5-10 mL per gram of product).

    • Heat the mixture to 250 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.[2]

    • Maintain this temperature for 30-60 minutes. The product will precipitate out of the hot solvent.

    • Allow the mixture to cool to room temperature, then add hexane to dilute the diphenyl ether and facilitate filtration.

    • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether.

    • The crude product can be further purified by recrystallization from hot methanol or ethanol.

Step 2: Synthesis of this compound

This step involves the chlorination of the 4-hydroxy group. Phosphoryl chloride is an effective reagent for this transformation.

  • Chlorination:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried Methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (5-10 eq).

    • Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Carefully remove the excess phosphoryl chloride under reduced pressure.

    • Cool the residue in an ice bath and cautiously quench the reaction by the slow addition of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of dichloromethane and hexane.

Key Reaction Parameters and Expected Data

ParameterStep 1: Gould-Jacobs ReactionStep 2: Chlorination
Key Reagents 3-Methoxyaniline, DMMMMethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, POCl₃
Solvent Diphenyl ether (for cyclization)None (excess POCl₃ acts as solvent)
Temperature 110-120 °C (condensation), 250 °C (cyclization)Reflux (~105 °C)
Reaction Time 2 hours (condensation), 30-60 min (cyclization)2-4 hours
Work-up Filtration and washing with hexaneQuenching with ice, neutralization, filtration
Analytical Data for this compound
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.90 (s, 1H), 8.15 (d, 1H), 7.30 (d, 1H), 7.20 (dd, 1H), 4.00 (s, 3H), 3.95 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.5, 162.0, 155.0, 148.0, 145.0, 125.0, 122.0, 120.0, 118.0, 105.0, 56.0, 53.0
Mass Spectrometry (ESI+) m/z: 252.0 [M+H]⁺

Troubleshooting and Safety Precautions

  • Low yield in Step 1: Ensure the condensation reaction goes to completion before attempting the high-temperature cyclization. Also, ensure the cyclization temperature is maintained at 250 °C.

  • Incomplete chlorination in Step 2: Extend the reflux time or use a larger excess of phosphoryl chloride.

  • Safety: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). The quenching process should be performed slowly and in an ice bath to control the exothermic reaction.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By understanding the underlying principles of the Gould-Jacobs reaction and the subsequent chlorination, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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Application Notes & Protocols: The Strategic Role of 4-Chloro-7-Methoxyquinoline Derivatives in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and a Key Intermediate

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic and steric properties have made it a cornerstone for the development of numerous therapeutic agents, ranging from antimalarials like chloroquine to modern targeted anticancer drugs.[2][3] This guide focuses on a particularly important derivative: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate and its corresponding amide, which serve as pivotal intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs).

While various isomers of this scaffold exist, the 6-carboxylate derivative has emerged as a critical building block, most notably for the synthesis of Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of thyroid, liver, and other cancers.[4][5] This document provides an in-depth exploration of the synthesis of this key intermediate and its application, designed for researchers and professionals in drug development.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in pharmaceutical development. The properties of the primary ester intermediate and its subsequent amide are summarized below.

Table 1: Physicochemical Data of Key Quinoline Intermediates

PropertyMethyl 4-chloro-7-methoxyquinoline-6-carboxylate4-chloro-7-methoxyquinoline-6-carboxamide
CAS Number 205448-66-4[6]417721-36-9[7]
Molecular Formula C₁₂H₁₀ClNO₃[8]C₁₁H₉ClN₂O₂[9]
Molecular Weight 251.67 g/mol [6]236.65 g/mol [7]
Appearance White to light yellow solidWhite to off-white powder
Storage Store at room temperature in a dry, cool, well-ventilated place.[10][11]Store in a tightly closed container in a dry, cool, well-ventilated place.[12]
Safety & Handling Precautions

As with all chlorinated heterocyclic compounds, appropriate safety measures are critical.

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated area or fume hood. Wear impervious gloves, safety glasses, and a lab coat. For handling bulk powder, a dust respirator is recommended.[13][14]

  • Hazards: The ester is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] The amide is harmful if swallowed and causes skin, eye, and respiratory irritation.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water.[12] If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis of Key Intermediates

The journey to Lenvatinib begins with the robust synthesis of its core quinoline fragments. The following protocols outline the preparation of the methyl ester and its subsequent conversion to the essential amide intermediate.

Protocol 1: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This protocol describes the chlorination of the 4-quinolone precursor, a common and effective method for activating the 4-position for subsequent nucleophilic substitution.

Workflow Diagram: Synthesis of the Chloro-Quinoline Intermediate

G A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate C Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate A->C Chlorination Reflux, 1-4h B Chlorinating Agent (e.g., Thionyl Chloride or Phosphoryl Chloride) B->A

Caption: Workflow for the synthesis of the key chloro-quinoline ester.

Step-by-Step Methodology:

  • Reaction Setup: To a flask charged with Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq), add thionyl chloride (SOCl₂) (approx. 10 volumes). Alternatively, phosphoryl chloride (POCl₃) in a solvent like toluene can be used.[6]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq). The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent, which is a more potent chlorinating species.

  • Chlorination: Heat the reaction mixture to reflux (approx. 90-95 °C) under a nitrogen atmosphere for 1-4 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully and slowly quench the reaction mixture by pouring it into ice water. Caution: This is a highly exothermic process.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization to yield the final product.

Table 2: Typical Reaction Parameters for Protocol 2.1

ParameterValueSource
Reactant Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[6]
Reagent Thionyl Chloride (SOCl₂) or Phosphoryl Chloride (POCl₃)[6]
Catalyst N,N-dimethylformamide (DMF)[6]
Temperature 90-95 °C[6]
Typical Yield 76-95%[6]
Protocol 2: Amidation to 4-chloro-7-methoxyquinoline-6-carboxamide

The methyl ester is a stable intermediate, but for the synthesis of Lenvatinib, it must be converted to the primary amide.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable pressure vessel, add Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (1.0 eq).

  • Ammonia Addition: Add a solution of ammonia (e.g., a concentrated solution in methanol or liquid ammonia). A large excess of ammonia is used to drive the reaction to completion.[7]

  • Reaction: Seal the vessel and heat the mixture to approximately 60 °C for 4 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic acyl substitution of the relatively unreactive methyl ester with ammonia.

  • Work-up: After cooling to room temperature, vent the vessel carefully in a fume hood.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent. The resulting solid can be purified by extraction with a solvent like dichloromethane or by recrystallization.[7]

Table 3: Typical Reaction Parameters for Protocol 2.2

ParameterValueSource
Reactant Methyl 4-chloro-7-methoxyquinoline-6-carboxylate[7]
Reagent Ammonia (large excess)[7]
Temperature 60 °C[7]
Typical Yield ~85-91%[7]

Application Protocol: Synthesis of Lenvatinib

With the key intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, in hand, the final API can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction.

Diagram of the Lenvatinib Synthesis Pathway

G cluster_0 Key Intermediates A 4-chloro-7-methoxy- quinoline-6-carboxamide D Lenvatinib A->D Nucleophilic Aromatic Substitution (SNAr) Reflux, ~5h B 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea B->D C Base (e.g., Sodium Methoxide) Solvent (e.g., Chloroform) C->A

Caption: Final convergence step in the synthesis of Lenvatinib.

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction flask with 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (approx. 1.0 eq), and a suitable solvent such as chloroform or dimethyl sulfoxide (DMSO).[4][15]

  • Base Addition: Add a base, such as sodium methoxide solution or potassium tert-butoxide.[4][15] The base deprotonates the phenolic hydroxyl group of the urea intermediate, forming a potent nucleophile.

  • Coupling Reaction: Heat the reaction mixture to reflux (or 65 °C for DMSO) for several hours (e.g., 5-19 hours).[4][15] The phenoxide attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride in a classic SNAr mechanism. The electron-withdrawing nature of the quinoline nitrogen atom is crucial for activating the C4 position towards this type of substitution.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature and pour it into ice water to precipitate the crude product.[4]

  • Purification: Collect the solid by filtration. Wash the filter cake with water until neutral. The crude Lenvatinib can be purified by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol) to yield the final API as a white solid.[4][15]

Conclusion

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate and its amide derivative are not merely laboratory curiosities; they are industrially significant intermediates that enable the efficient synthesis of complex, life-saving therapeutics like Lenvatinib. The protocols detailed herein demonstrate the standard, scalable chemical transformations used in their preparation and application. A thorough understanding of the reaction mechanisms, particularly the chlorination and SNAr steps, is essential for process optimization, impurity profiling, and the overall success of a drug development campaign.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. (n.d.). Leading China Supplier. Available at: [Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Chemistry. Available at: [Link]

  • Synthetic method of lenvatinib - CN113307767A. (n.d.). Google Patents.
  • The synthetic routes of sorafenib and its applications on hepatocellular carcinoma. (2025). DOI. Available at: [Link]

  • Synthesis Methods of Lenvatinib Mesylate API. (2024). Qingmu Pharmaceutical. Available at: [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Available at: [Link]

  • methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%, 100 grams. (n.d.). CP Lab Safety. Available at: [Link]

  • Synthetic method of lenvatinib - CN109734661B. (n.d.). Google Patents.
  • MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. (n.d.). Capot Chemical. Available at: [Link]

  • Synthesis of sorafenib derivatives 4a–e. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Process for the preparation of regorafenib and its crystalline forms - US9790185B2. (n.d.). Google Patents.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (n.d.). PMC - NIH. Available at: [Link]

  • An improved process for the preparation of Regorafenib - AU2016387566A1. (n.d.). Google Patents.
  • 4-Chloro-7-methoxyquinoline-6-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Available at: [Link]

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The Versatile Scaffold: Harnessing Methyl 4-chloro-7-methoxyquinoline-3-carboxylate for the Development of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including potent antitumor properties.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of its biological activity, leading to the development of targeted anticancer therapies. While much attention has been given to derivatives of the 6-carboxamide quinoline core, exemplified by the multi-kinase inhibitor Lenvatinib, the isomeric 3-carboxylate scaffold holds significant, yet less explored, potential for the generation of novel antitumor agents.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate" as a key starting material for the synthesis and evaluation of new anticancer compounds.

The Strategic Importance of the 3-Carboxylate Quinoline Scaffold

The substitution pattern of "this compound" offers three key points for diversification, each contributing to the potential for interaction with various biological targets. The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, a common feature in many kinase inhibitors.[4][5] The methyl ester at the 3-position can be readily converted into a variety of functional groups, most notably amides, which are prevalent in bioactive molecules due to their ability to form key hydrogen bond interactions with protein targets.[6][7] The methoxy group at the 7-position can influence the compound's solubility and metabolic stability and can be a site for further modification.

Synthetic Pathways and Derivatization Strategies

The journey from the starting material to a potential drug candidate involves a series of well-established synthetic transformations. The following protocols provide a roadmap for the synthesis of "this compound" and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by chlorination.

Step 1: Cyclization to form the 4-hydroxyquinoline core

  • Combine 3-methoxyaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.) in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to 240-250 °C for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 2: Hydrolysis of the Ethyl Ester

  • Suspend the Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq.).

  • Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 4-hydroxy-7-methoxyquinoline-3-carboxylic acid.

Step 3: Chlorination of the 4-hydroxy group

  • Suspend the 4-hydroxy-7-methoxyquinoline-3-carboxylic acid in phosphorus oxychloride (POCl₃) (excess).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-7-methoxyquinoline-3-carboxylic acid.

Step 4: Esterification to the Methyl Ester

  • Dissolve the 4-chloro-7-methoxyquinoline-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, neutralize with a weak base, and extract the product.

  • Purify by column chromatography to yield this compound.

Protocol 2: Conversion of Methyl Ester to Carboxamide Derivatives

The conversion of the methyl ester at the C3 position to a carboxamide is a critical step in generating a diverse library of compounds for screening.[6]

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF/water.

  • Add the desired primary or secondary amine (1.2-1.5 eq.).

  • For less reactive amines, a catalyst such as sodium cyanide or a Lewis acid can be added.[7]

  • Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution at the C4-Position

The reactive C4-chloro group is an ideal handle for introducing aniline fragments, a key feature of many EGFR and HER2 inhibitors.[8]

  • Dissolve this compound or its corresponding carboxamide derivative (1.0 eq.) in a suitable solvent like isopropanol or DMF.

  • Add the desired substituted aniline (1.1 eq.).

  • Add a catalytic amount of acid (e.g., HCl) or a base (e.g., potassium carbonate) to facilitate the reaction.

  • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure and purify the product by column chromatography.

Experimental Workflows and Data Presentation

A systematic approach to the synthesis and evaluation of novel antitumor agents derived from "this compound" is crucial for identifying promising lead compounds.

Visualization of the Synthetic Workflow

Synthetic_Workflow A Methyl 4-chloro-7- methoxyquinoline-3-carboxylate B Protocol 2: Amidation A->B R-NH2 D Protocol 3: Nucleophilic Aromatic Substitution (SNAr) A->D Ar-NH2 C 4-Chloro-7-methoxyquinoline- 3-carboxamide Derivatives B->C C->D Ar-NH2 F In Vitro Screening C->F E 4-Anilino-7-methoxyquinoline- 3-carboxylate/carboxamide Derivatives D->E E->F

Caption: Synthetic workflow for the derivatization of this compound.

In Vitro Evaluation of Antitumor Activity

The synthesized derivatives should be subjected to a panel of in vitro assays to determine their anticancer potential.

Protocol 4: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like cisplatin).[9]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Quinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Gefitinib BGC82312.34[4]
Compound 1f HeLa10.18[4]
Compound 1f BGC8238.32[4]
Compound 2i HeLa7.15[4]
Compound 2i BGC8234.65[4]
Compound 6d SK-BR-31.930[8]
Compound 6d A4311.893[8]

Note: The data presented are for structurally related 4-anilinoquinoline derivatives and serve as a benchmark for newly synthesized compounds based on the 3-carboxylate scaffold.

Target-Based Drug Discovery: Kinase Inhibition

Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for tumor growth and survival.[5] Derivatives of "this compound" are prime candidates for evaluation as kinase inhibitors.

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline Quinoline-based Inhibitor Quinoline->RTK Inhibition Quinoline->RAF Inhibition Quinoline->PI3K Inhibition

Caption: Key signaling pathways often targeted by quinoline-based kinase inhibitors.

Protocol 5: In Vitro Kinase Inhibition Assay

Commercially available kinase assay kits can be used to determine the inhibitory activity of the synthesized compounds against specific kinases (e.g., EGFR, HER2, VEGFR).

  • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence- or fluorescence-based detection method.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Conclusion and Future Directions

"this compound" represents a valuable and versatile starting material for the development of novel antitumor agents. Its strategic substitution pattern allows for the synthesis of diverse libraries of compounds through well-established chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate new quinoline-based compounds. The exploration of the 3-carboxylate quinoline scaffold, with a focus on generating potent and selective kinase inhibitors, holds significant promise for the discovery of next-generation cancer therapeutics. Further investigation into the structure-activity relationships of these novel derivatives will be crucial for optimizing their efficacy and drug-like properties.

References

  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2021). Bioorganic Chemistry, 114, 105200. [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules, 28(6), 2789. [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2013). ACS Medicinal Chemistry Letters, 4(10), 963–968. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(2), 294-303. [Link]

  • Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline and 1,2,4-Triazolo[4,3-a]pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. (2014). Molecules, 19(12), 20476-20492. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).
  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (2011). Chinese Journal of New Drugs. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

  • Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (2013). European Journal of Medicinal Chemistry, 64, 471-483. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). Russian Chemical Reviews, 85(6), 599-633. [Link]

  • Direct conversion of amides to esters. (2017). Chemistry Stack Exchange. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2014). Molecules, 19(8), 11824–11837. [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026). Inorganic Chemistry. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 105. [Link]

  • Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (n.d.).
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The Alchemist's Guide to the Quinoline Nucleus: Advanced Protocols in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Intended for: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Preamble: The Enduring Legacy of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—has established itself as a "privileged scaffold" in medicinal chemistry. Its rigid architecture and unique electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents, from the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents. The enduring relevance of this heterocycle continually drives the demand for robust, versatile, and efficient synthetic methodologies.

This technical guide provides an in-depth exploration of the key experimental procedures for the preparation of quinoline derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind these classic and contemporary syntheses, offering field-proven insights to empower researchers in their quest for novel molecular entities. We will journey from the foundational name reactions that defined the field to the sophisticated transition-metal-catalyzed and domino strategies that are shaping its future.

Section 1: The Pillars of Quinoline Synthesis: Classical Name Reactions

The classical methods for quinoline synthesis, many developed in the late 19th century, remain remarkably effective and are foundational to the field. Understanding these reactions provides not only access to a wide range of core structures but also a fundamental appreciation for the principles of heterocyclic chemistry.

The Skraup Synthesis: A Vigorous Yet Powerful Annulation

The Skraup synthesis is a powerful method for producing the parent quinoline ring and its simple derivatives.[1] It involves the reaction of an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2]

Causality and Mechanistic Insight: The reaction's power lies in a sequence of acid-catalyzed transformations. Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] The aromatic amine then undergoes a conjugate (Michael) addition to the acrolein.[2] Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline intermediate, which is ultimately oxidized to the aromatic quinoline product.[3]

Trustworthiness and Control: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[4] The use of a moderator, such as ferrous sulfate (FeSO₄), is crucial to temper the reaction rate.[4] The oxidizing agent is a key component; traditionally, nitrobenzene corresponding to the starting aniline is used, which has the dual benefit of acting as the oxidant and a high-boiling solvent.[5] Arsenic acid can also be employed and often results in a less violent reaction.[1]

Detailed Protocol: The Skraup Synthesis of Quinoline

Safety Precaution: This reaction is highly exothermic and potentially violent. It must be performed in a well-ventilated fume hood with a safety shield. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves, and a flame-retardant lab coat, is mandatory. An emergency shower and eyewash station must be immediately accessible. Concentrated sulfuric acid is extremely corrosive, and nitrobenzene is highly toxic and rapidly absorbed through the skin.[6][7][8]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a robust mechanical stirrer and a long reflux condenser, combine aniline (186 g, 2.0 mol), nitrobenzene (61.5 g, 0.5 mol), and anhydrous glycerol (240 g, 2.6 mol).

  • Addition of Moderator: To the stirred mixture, add ferrous sulfate heptahydrate (20 g).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (200 mL) in small portions through an addition funnel. The rate of addition should be controlled to keep the internal temperature below 120°C.

  • Heating and Reflux: Once the acid addition is complete, heat the mixture cautiously with a heating mantle. The reaction will become exothermic, and the mixture will begin to boil. Once the reaction is self-sustaining, remove the external heat source.

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with 1 liter of water.

  • Isolation of Crude Product: Set up the apparatus for steam distillation. Add a concentrated solution of sodium hydroxide (approx. 700 g in 1.5 L of water) to the reaction mixture until it is strongly alkaline to litmus paper. Steam distill the mixture. The unchanged nitrobenzene will distill first, followed by the quinoline. Collect the distillate until it is no longer oily.

  • Purification: Separate the quinoline layer from the aqueous layer in the distillate using a separatory funnel. The aqueous layer can be extracted with dichloromethane or diethyl ether to recover dissolved product. Dry the combined organic layers over anhydrous potassium carbonate. Filter, and purify the crude quinoline by vacuum distillation, collecting the fraction boiling at 110-114°C at 14 mmHg.

The Doebner-von Miller Reaction: Versatility through α,β-Unsaturated Carbonyls

A highly versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wide range of substituted quinolines.[9] The reaction is typically catalyzed by Brønsted or Lewis acids.[9]

Causality and Mechanistic Insight: The mechanism is complex and has been the subject of debate. A widely accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[10] This adduct can then undergo fragmentation and recombination steps, particularly with α,β-unsaturated ketones, leading to a new imine intermediate that cyclizes via intramolecular electrophilic aromatic substitution.[10] The resulting dihydroquinoline is then oxidized to the quinoline. The oxidant can be an external agent or an intermediate anil formed in the reaction.

Trustworthiness and Control: A key challenge is the acid-catalyzed polymerization of the unsaturated carbonyl starting material.[11] This can be mitigated by using a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, thereby increasing the yield of the desired quinoline product.[11]

Detailed Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Safety Precaution: Handle strong acids (HCl) and toxic anilines with appropriate PPE in a fume hood. The reaction can be exothermic.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (optional, as oxidant)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place aniline (0.1 mol).

  • Acidification: Slowly add concentrated hydrochloric acid (0.1 mol) to the aniline with cooling.

  • Reagent Addition: Add crotonaldehyde (0.12 mol) dropwise to the stirred mixture. If the reaction is not sufficiently exothermic, gentle warming may be required to initiate it.

  • Reaction: Heat the mixture to reflux for 3-4 hours. In some variations, nitrobenzene is added as an oxidant.

  • Work-up: After cooling, make the reaction mixture strongly alkaline with a 20% NaOH solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[5]

Causality and Mechanistic Insight: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate.[12] In the second, rate-determining step, the enamine undergoes an acid-catalyzed intramolecular electrophilic cyclization (annulation), followed by dehydration to yield the aromatic quinoline.[13] Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are typically used to promote the cyclization.[5]

Combes_Mechanism

Caption: Workflow for the Combes Quinoline Synthesis.

Detailed Protocol: Synthesis of 2,4-Dimethylquinoline

Safety Precaution: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate PPE. The reaction is exothermic upon acid addition.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH) solution

  • Diethyl ether

Procedure:

  • Condensation: In a flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol). Heat the mixture gently on a water bath for 15 minutes. An exothermic reaction should occur, and water will be formed.

  • Cyclization: Cool the mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid (30 mL).

  • Heating: Heat the reaction mixture on a water bath at 100°C for 30 minutes, then carefully heat to 150°C for an additional 15 minutes.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice (200 g).

  • Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide until it is alkaline. A dark oil should separate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined ether extracts over anhydrous potassium carbonate. Filter and remove the ether by rotary evaporation. Purify the residual oil by vacuum distillation.

The Friedländer Synthesis: Convergent Condensation

The Friedländer synthesis is a highly convergent method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[2] The reaction can be catalyzed by either acid or base.

Causality and Mechanistic Insight: The reaction begins with an intermolecular aldol-type condensation between the two carbonyl components to form an α,β-unsaturated carbonyl intermediate.[3] This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl group, forming a Schiff base (or enamine tautomer), and subsequent dehydration to yield the quinoline. The catalyst-free reaction in water is also possible, highlighting its green chemistry potential.[14]

Detailed Protocol: Catalyst-Free Friedländer Synthesis in Water

Safety Precaution: Handle all chemicals in a fume hood. Although this protocol avoids strong acids and bases, the starting materials can be irritants.

Materials:

  • 2-Aminobenzaldehyde

  • Cyclohexanone

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.0 mmol), cyclohexanone (1.2 mmol), and water (5 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), a key structural motif in many antibacterial agents.[13] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[15]

Causality and Mechanistic Insight: The synthesis begins with a nucleophilic substitution of the aniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[13] The crucial step is a high-temperature (typically >250 °C) 6-electron electrocyclization.[15] This intramolecular reaction forms the quinoline ring. Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline core.[13]

Gould_Jacobs_Mechanism

Caption: Key stages of the Gould-Jacobs reaction.

Detailed Protocol: Microwave-Assisted Gould-Jacobs Reaction

Safety Precaution: High temperatures and pressures are generated in the microwave vial. Use only certified microwave vials and operate the microwave synthesizer behind a blast shield according to the manufacturer's instructions.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (ice-cold)

Procedure:

  • Reaction Setup: In a 2.5 mL microwave reaction vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 250 °C and hold for 10 minutes.[16]

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (2 x 3 mL).

  • Drying: Dry the resulting solid under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate. Further hydrolysis and decarboxylation can be performed if the parent 4-hydroxyquinoline is desired.

Table 1: Comparative Overview of Classical Quinoline Syntheses

SynthesisKey ReactantsTypical ConditionsProductsRepresentative YieldsKey Advantages/Disadvantages
Skraup Aromatic Amine, Glycerol, OxidantConc. H₂SO₄, >150°CUnsubstituted or simple quinolines80-90% for quinolineAdv: High yield for parent ring. Disadv: Extremely harsh, violent reaction; limited substitution patterns.
Doebner-von Miller Aromatic Amine, α,β-Unsaturated CarbonylAcid catalyst (HCl, Lewis Acids)2- and/or 4-substituted quinolines20-70%Adv: Greater product diversity than Skraup. Disadv: Potential for polymerization of carbonyl reactant.
Combes Aromatic Amine, β-DiketoneStrong acid (H₂SO₄, PPA), Heat2,4-Disubstituted quinolines60-80%Adv: Direct route to 2,4-disubstituted products. Disadv: Requires strong acid; regioselectivity issues with unsymmetrical anilines.
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or Base catalyst (or catalyst-free)Polysubstituted quinolines70-97%Adv: Convergent, high yields, often milder conditions. Disadv: Availability of the 2-aminoaryl carbonyl starting material can be a limitation.
Gould-Jacobs Aromatic Amine, Malonate EsterHigh Temp (>250°C) or Microwave4-Hydroxyquinolines35-50% (Microwave)Adv: Key route to medicinally important 4-quinolones. Disadv: Requires very high temperatures for thermal cyclization.

Section 2: Modern Frontiers in Quinoline Synthesis

While classical methods are robust, modern synthetic chemistry seeks milder conditions, greater efficiency, and broader functional group tolerance. Transition-metal catalysis and domino reactions represent the forefront of this evolution.

Transition-Metal-Catalyzed Annulations

Palladium, copper, and iron catalysts have revolutionized quinoline synthesis by enabling novel bond formations under significantly milder conditions than their classical counterparts. These methods often proceed via pathways such as C-H activation, oxidative cyclization, and cross-coupling reactions.

Detailed Protocol: Palladium-Catalyzed Oxidative Cyclization

This protocol describes the synthesis of 2-phenylquinoline from aniline and cinnamyl alcohol, showcasing a palladium-catalyzed aerobic oxidative cyclization.

Safety Precaution: Palladium salts can be toxic. Handle in a fume hood. The reaction is run under an oxygen atmosphere, so ensure there are no flammable solvents nearby and use appropriate apparatus.

Materials:

  • Aniline

  • Cinnamyl alcohol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (balloon)

Procedure:

  • Reaction Setup: To a reaction tube, add aniline (0.5 mmol), cinnamyl alcohol (0.5 mmol), and Palladium(II) Acetate (11.2 mg, 10 mol%).

  • Solvent and Atmosphere: Add DMSO (2 mL). Seal the tube and then flush with oxygen, leaving an oxygen-filled balloon attached to the tube to maintain a positive pressure of O₂.

  • Reaction: Stir the mixture magnetically in an oil bath preheated to 130 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench by adding 10 mL of water.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic extracts, dry with anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the pure 2-phenylquinoline.

Domino Reactions: The Elegance of Cascade Synthesis

Domino (or cascade) reactions are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity from simple starting materials. These metal-free approaches are hallmarks of green and atom-economical chemistry.

Detailed Protocol: Domino Synthesis of a Polysubstituted Quinoline

This protocol describes a domino reaction involving the thermal rearrangement of a 1,2,3,4-tetrahydroquinoline to form a highly substituted quinoline.

Safety Precaution: o-Dichlorobenzene is a high-boiling, toxic solvent. The reaction must be performed in a well-ventilated fume hood.

Materials:

  • 4-Alkyl-4-(vinyl-substituted)-1,2,3,4-tetrahydroquinoline (starting material, prepared separately)

  • o-Dichlorobenzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting tetrahydroquinoline derivative (0.7 mmol) in o-dichlorobenzene (5 mL).

  • Reaction: Heat the solution to reflux (approx. 180 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Purification: Remove the o-dichlorobenzene solvent under high vacuum. Purify the oily residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate mixtures) to isolate the polysubstituted quinoline product.[17]

Conclusion: A Synthesis for Every Target

The synthesis of quinoline derivatives is a mature yet continually evolving field. The classical name reactions provide powerful and reliable access to the core scaffold, forming an indispensable part of the synthetic chemist's toolkit. Concurrently, modern methodologies, driven by the principles of catalysis and efficiency, are opening new avenues to novel and complex quinoline structures under milder and more sustainable conditions. The choice of synthetic strategy is ultimately dictated by the specific substitution pattern desired on the quinoline nucleus, the available starting materials, and the scale of the synthesis. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully navigate the rich and rewarding chemistry of the quinoline family.

References

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  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved January 19, 2026, from [Link]

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The Strategic Utility of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern oncology and immunology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The quinoline core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of approved drugs and clinical candidates. Within this structural class, Methyl 4-chloro-7-methoxyquinoline-3-carboxylate emerges as a highly valuable and versatile building block. Its unique arrangement of functional groups—a reactive 4-chloro substituent, an electron-donating 7-methoxy group, and a readily modifiable 3-carboxylate ester—provides a strategic entry point for the synthesis of a diverse array of potent and selective kinase inhibitors.

The 4-chloro position is primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores that can interact with the hinge region of kinase active sites. The 7-methoxy group can influence solubility and metabolic stability, while also providing a vector for further structural modifications. The methyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or serve as a handle for further derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the generation of novel kinase inhibitors.

Synthesis of this compound: A Stepwise Approach

The synthesis of the title compound is a multi-step process that can be reliably executed in a laboratory setting. The most common and efficient route involves the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[1]

Part 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This initial step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis.[1][2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes. This high-temperature step facilitates the intramolecular cyclization to form the quinoline ring.

  • Isolation: Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate. Add a non-polar solvent such as hexane or heptane to aid in the precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired product as a solid.

Part 2: Synthesis of this compound

The intermediate from Part 1 is then chlorinated to introduce the reactive handle for subsequent diversification.

Protocol:

  • Esterification (Optional but recommended for consistency): While the ethyl ester can be used directly, conversion to the methyl ester can be achieved by transesterification. Reflux the ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in methanol with a catalytic amount of sulfuric acid.

  • Chlorination: Suspend methyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[3]

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture into ice-water. This will hydrolyze the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

dot

Caption: Synthetic workflow for the preparation of the key intermediate.

Application in Kinase Inhibitor Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The 4-chloro position of the quinoline ring is highly susceptible to nucleophilic attack by amines, providing a straightforward method for generating libraries of 4-anilinoquinoline derivatives. These compounds are well-established as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and Mitogen-activated protein kinase kinase 1 (MEK1).[4][5][6]

General Protocol for the Synthesis of 4-Anilino-7-methoxyquinoline-3-carboxylate Derivatives:

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Solvent (e.g., isopropanol, ethanol, or N,N-dimethylformamide)

  • Acid catalyst (e.g., a catalytic amount of HCl or pyridine hydrochloride) or base (e.g., potassium carbonate if the aniline salt is used)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired substituted aniline in the chosen solvent.

  • Reaction: Add the acid catalyst and heat the mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 4-anilino-7-methoxyquinoline-3-carboxylate derivative.

dot

Caption: General workflow for the diversification of the core intermediate.

Biological Context: Targeting Key Signaling Pathways

The 4-anilinoquinoline scaffold has shown significant promise in targeting kinases involved in cancer cell proliferation, survival, and angiogenesis. Two such important targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Receptor-Interacting Protein Kinase 2 (RIPK2).

VEGF Receptor Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this pathway to ensure a supply of nutrients and oxygen for their growth and metastasis. Inhibiting VEGFR tyrosine kinases is a clinically validated anti-cancer strategy.

dot

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Nuclear Translocation

Caption: Simplified VEGF receptor signaling pathway.

RIPK2 Signaling Pathway

RIPK2 is a key downstream signaling molecule of the NOD-like receptors (NLRs), which are intracellular pattern recognition receptors involved in the innate immune response. Dysregulation of the NOD-RIPK2 pathway is implicated in inflammatory diseases and some cancers.

dot

RIPK2_Pathway NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 Recruitment & Activation PAMPs PAMPs/DAMPs PAMPs->NOD1_2 Recognition TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Nuclear Translocation

Caption: Simplified NOD-RIPK2 signaling pathway.

Structure-Activity Relationship (SAR) and Biological Activity

While specific biological data for derivatives of this compound are not extensively published, the SAR of related 4-anilinoquinolines provides valuable insights. The nature and position of substituents on the 4-anilino ring are critical for potency and selectivity.

Compound Scaffold Target Kinase Key Substituents on 4-Anilino Ring Reported IC50 (nM) Reference
4-AnilinoquinolineEGFR3'-Chloro, 4'-Fluoro1-10[4]
4-AnilinoquinolineSrc3',4',5'-Trimethoxy10-50[7]
4-Anilinoquinoline-3-carbonitrileMEK13'-Chloro, 4'-(1-methyl-1H-imidazol-2-ylsulfanyl)<10[6]

This table presents representative data for related compounds to illustrate the potential of the scaffold.

The data suggests that small, lipophilic groups at the 3' and 4' positions of the aniline ring are often favored for potent kinase inhibition. The 3-carboxylate group on the quinoline ring of the title compound offers a unique opportunity to explore further interactions with the solvent-exposed region of the kinase active site, potentially leading to improved potency and selectivity.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of kinase inhibitor discovery. The synthetic protocols outlined in this document provide a reliable pathway to this versatile scaffold. By leveraging the reactivity of the 4-chloro position and the potential for modification at the 3-carboxylate, researchers can efficiently generate diverse libraries of 4-anilinoquinoline derivatives for screening against a wide range of kinase targets. The insights into the SAR of related compounds and the biological context of key kinase signaling pathways further empower the rational design of next-generation targeted therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. PubMed. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. RSC Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. [Link]

  • Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid. PubChemLite. [Link]

  • (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72... ResearchGate. [Link]

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

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Synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the laboratory-scale synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The protocol herein is designed to be self-validating, with explanations for critical steps to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound is a valuable scaffold in medicinal chemistry, often utilized in the synthesis of targeted therapeutic agents. Its preparation is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The synthetic strategy outlined in this guide follows a modified Gould-Jacobs reaction pathway, a robust and well-established method for the construction of the quinoline core.[1]

The synthesis is logically divided into four key stages:

  • Condensation: Formation of an enamine intermediate from 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Cyclization: High-temperature intramolecular cyclization to construct the 4-hydroxyquinoline ring system.

  • Ester Hydrolysis and Re-esterification: Conversion of the ethyl ester to the corresponding carboxylic acid, followed by methylation to yield the desired methyl ester. This two-step process ensures high conversion to the methyl ester, which can be crucial for downstream applications.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro functionality to yield the final product.

This strategic approach allows for the isolation and purification of key intermediates, ensuring the quality of the final product.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Esterification cluster_3 Step 4: Chlorination A 3-Methoxyaniline C Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High-Temp (Diphenyl ether) E 7-Methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) F Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate E->F Methanol, H₂SO₄ G Methyl 4-chloro-7-methoxy- quinoline-3-carboxylate (Final Product) F->G POCl₃, Heat

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-MethoxyanilineReagentSigma-AldrichPurity ≥98%
Diethyl ethoxymethylenemalonateReagentSigma-AldrichPurity ≥98%
Diphenyl etherReagentSigma-AldrichHigh boiling point solvent
Sodium HydroxideACSFisher ScientificPellets
Hydrochloric AcidACSVWRConcentrated, 37%
MethanolAnhydrousSigma-AldrichPurity ≥99.8%
Sulfuric AcidACSFisher ScientificConcentrated, 98%
Phosphorus oxychloride (POCl₃)ReagentSigma-AldrichPurity ≥99%
DichloromethaneHPLCFisher ScientificFor extraction
Ethyl AcetateHPLCFisher ScientificFor extraction and chromatography
HexanesHPLCFisher ScientificFor chromatography
Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate

Rationale: This step involves a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of 3-methoxyaniline. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the reaction mixture at 110-120 °C for 2 hours with constant stirring. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • After cooling to room temperature, the resulting viscous oil is the crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Rationale: This is a thermal cyclization, a key step in the Gould-Jacobs reaction. The high temperature facilitates an intramolecular electrophilic aromatic substitution, leading to the formation of the quinoline ring system. A high-boiling point solvent like diphenyl ether is used to achieve the necessary temperature.

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 200 mL of diphenyl ether and heat to 240-250 °C.

  • Slowly add the crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate from Step 1 to the hot diphenyl ether with vigorous stirring over a period of 30 minutes.

  • Maintain the reaction temperature at 240-250 °C for an additional 1 hour after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Add 200 mL of hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • Dry the solid in a vacuum oven to obtain crude Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. The product can be purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Part A: Hydrolysis to 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Rationale: Saponification of the ethyl ester is achieved using a strong base. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Protocol:

  • Suspend the crude ethyl ester from Step 2 (approx. 0.1 mol) in 200 mL of 10% aqueous sodium hydroxide solution in a 500 mL round-bottom flask.

  • Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly acidify the solution to pH 2-3 with concentrated hydrochloric acid with stirring. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven to yield 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]

Part B: Fischer Esterification to the Methyl Ester

Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as both the solvent and reactant drives the equilibrium towards the formation of the methyl ester.[3][4][5][6][7]

Protocol:

  • In a 500 mL round-bottom flask, suspend the dried carboxylic acid from Part A in 250 mL of anhydrous methanol.

  • Carefully add 5 mL of concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 500 mL of ice-water. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold methanol.

  • Dry the solid in a vacuum oven to obtain Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 4: Synthesis of this compound

Rationale: The 4-hydroxy group of the quinolone exists in tautomeric equilibrium with the 4-oxo form. Treatment with a strong chlorinating agent like phosphorus oxychloride replaces the hydroxyl group with a chlorine atom. This reaction is often performed neat or in a high-boiling inert solvent.

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (30 mL) to the dried methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (approx. 0.09 mol) from Step 3.

  • Heat the reaction mixture to 90-100 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield
Diethyl 2-((3-methoxyphenyl)amino)methylenemalonateC₁₅H₁₉NO₅293.32>95% (crude)
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₃H₁₃NO₄247.2570-80%
7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₁H₉NO₄219.19>90%
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₂H₁₁NO₄233.2285-95%
This compoundC₁₂H₁₀ClNO₃251.6760-75%

Safety and Handling

  • 3-Methoxyaniline: Toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate gloves and face shield.

  • Diphenyl ether: Can cause irritation. Use in a well-ventilated area or fume hood, especially when heated to high temperatures.

  • Concentrated Acids (HCl, H₂SO₄): Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (n.d.). Google Patents.
  • Fischer Esterification. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 19, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylic acid. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 19, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed. Retrieved January 19, 2026, from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • POCl3 Chlorination of 4-Quinazolones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • CGS-9896. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your synthesis and overcome common challenges.

Our approach is grounded in established chemical principles and field-proven experience to ensure you can achieve high yields and purity in your experiments.

I. Synthetic Strategy Overview

The most common and reliable route for the synthesis of this compound involves a two-step process:

  • Gould-Jacobs Reaction: Formation of the quinoline core by reacting m-anisidine with a diethyl ethoxymethylenemalonate (DEEM) or a similar reagent to yield Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

This guide will focus on optimizing each of these critical steps.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Gould-Jacobs reaction 1. Incomplete reaction of m-anisidine. 2. Formation of side products due to incorrect reaction temperature. 3. Regioselectivity issues leading to the formation of the 5-methoxy isomer.1. Ensure a slight excess of DEEM (1.1-1.2 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. The condensation step should be carried out at a moderate temperature (100-120 °C) to form the anilinomethylenemalonate intermediate. The subsequent cyclization requires a much higher temperature (typically >250 °C), often achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.[1][2] 3. While the 7-methoxy isomer is generally favored from m-anisidine due to electronic and steric factors, cyclization at the less hindered ortho position can occur.[2] Careful control of the cyclization temperature can help maximize the desired isomer. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some Gould-Jacobs reactions.[3][4]
Product from Gould-Jacobs is a dark, tarry substance 1. Decomposition of starting materials or product at high temperatures. 2. Presence of impurities in the starting materials.1. Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating. Consider using a nitrogen or argon atmosphere to prevent oxidation. 2. Purify the m-anisidine by distillation before use. Ensure the DEEM is of high purity.
Incomplete chlorination 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low or reaction time is too short. 3. Presence of water in the reaction mixture.1. Use a significant excess of the chlorinating agent (e.g., POCl₃ can be used as both reagent and solvent). 2. The reaction typically requires heating at reflux (around 110 °C for POCl₃) for several hours. Monitor the reaction by TLC until the starting material is consumed. 3. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Water will quench the chlorinating agent.
Formation of a dark-colored product after chlorination 1. Side reactions caused by the harsh conditions of chlorination. 2. Residual acid from the work-up.1. After the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice. 2. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic before extraction.[5]
Difficulty in purifying the final product 1. Presence of unreacted starting material or byproducts. 2. The product may be an oil or a low-melting solid.1. Column chromatography is often necessary for purification. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. 2. If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Gould-Jacobs cyclization step?

A1: High-boiling inert solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether) or diphenyl ether are traditionally used to achieve the high temperatures (around 250 °C) required for the thermal cyclization.[1][2] These solvents are effective but can be difficult to remove completely.

Q2: Can I use a different chlorinating agent instead of phosphorus oxychloride?

A2: Yes, thionyl chloride (SOCl₂) can also be used, often with a catalytic amount of dimethylformamide (DMF).[6] The reaction conditions will need to be optimized for this reagent.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method. For the Gould-Jacobs reaction, you can monitor the disappearance of the aniline starting material and the formation of the intermediate and the final quinolone product. For the chlorination step, you can track the conversion of the 4-oxo-quinoline to the 4-chloro-quinoline. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

Q4: My final product is always a brownish color. How can I obtain a purer, off-white solid?

A4: The brown color is often due to impurities formed during the high-temperature cyclization or the aggressive chlorination step. To improve the color, you can try the following:

  • Purify the intermediate from the Gould-Jacobs reaction by recrystallization before proceeding to the chlorination step.

  • After chlorination and work-up, treat the crude product with activated charcoal in a suitable solvent to remove colored impurities.

  • Perform a final purification by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

Q5: What are the key safety precautions for this synthesis?

A5: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl). These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The high-temperature cyclization step also requires caution to avoid burns and fires.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization m_anisidine m-Anisidine intermediate Anilinomethylenemalonate Intermediate m_anisidine->intermediate 100-120 °C, 1-2h deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate cyclization_input Intermediate product1 Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate cyclization_input->product1 High-boiling solvent (e.g., Dowtherm A) >250 °C, 15-30 min

Caption: Workflow for the Gould-Jacobs Reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine m-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC.

  • Remove the ethanol byproduct under reduced pressure.

  • To the resulting crude anilinomethylenemalonate, add a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250-260 °C for 15-30 minutes. The product will precipitate upon cooling.

  • Cool the mixture to room temperature, and add hexanes to facilitate further precipitation.

  • Filter the solid, wash with hexanes, and dry under vacuum to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol or a similar solvent.

Protocol 2: Synthesis of this compound (Chlorination)

Chlorination_Workflow cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Work-up & Purification product1_input Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate final_product Methyl 4-chloro-7-methoxy- quinoline-3-carboxylate product1_input->final_product Reflux (110 °C), 2-4h chlorinating_agent POCl₃ (excess) chlorinating_agent->final_product crude_product Crude Product purified_product Pure Final Product crude_product->purified_product 1. Quench with ice 2. Neutralize 3. Extract 4. Purify (Chromatography/ Recrystallization)

Caption: Workflow for the Chlorination Reaction.

Procedure:

  • To a round-bottom flask, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

V. References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. sfj-s.com. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

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Technical Support Center: Purification of Methyl 4-chloro-7-methoxyquinoline-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-7-methoxyquinoline-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important quinoline derivative, a key intermediate in the synthesis of various pharmaceutical compounds.

A Note on Isomers: The initial query for "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate" points to a specific constitutional isomer. However, the vast majority of published literature and industrial applications, particularly as a precursor to the drug Lenvatinib, concern the Methyl 4-chloro-7-methoxyquinoline-6-carboxylate isomer (CAS No. 205448-66-4)[1][2][3]. This guide will primarily focus on the purification of the 6-carboxylate isomer due to the wealth of available data. The principles and troubleshooting steps outlined are broadly applicable to other isomers, including the 3-carboxylate, with adjustments for potential differences in polarity and solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Question 1: After my initial aqueous workup and extraction, TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer: The impurity profile of your crude product is highly dependent on the synthetic route used. A common synthesis involves the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1][4].

Common impurities may include:

  • Unreacted Starting Material: The 4-oxo precursor is significantly more polar than the desired 4-chloro product. This will appear as a spot with a lower Rf value on a normal-phase TLC plate.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis back to the 4-oxo group if exposed to water for extended periods, especially under non-neutral pH conditions.

  • Over-chlorination or Side-Reaction Products: Depending on the reaction conditions, minor impurities from reactions at other positions on the quinoline ring can occur.

  • Residual Solvents & Reagents: Reagents like N,N-dimethylformamide (DMF), often used as a catalyst, can be difficult to remove and may require specific purification steps[1].

The first step in troubleshooting is to run a co-spotted TLC plate with your crude product and the starting material to confirm the presence of unreacted precursor.

Question 2: My crude product is a dark, oily residue instead of the expected pale yellow solid. How can I clean this up?

Answer: An oily or dark-colored product often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF.

Causality & Solution:

  • Inefficient Workup: Ensure the aqueous workup is thorough. After quenching the reaction (e.g., by pouring it into ice water), perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[1][4]. Washing the combined organic layers with a brine solution (saturated NaCl) helps to break up emulsions and remove residual water.

  • Solvent Removal: High-boiling solvents require removal under high vacuum and sometimes gentle heating. If you suspect residual DMF, a technique is to add a lower-boiling solvent like toluene and re-evaporate; the toluene forms an azeotrope with the DMF, aiding its removal.

  • Decolorization: If the color persists after solvent removal, it may be due to baseline impurities. Dissolving the crude product in a suitable solvent and treating it with activated charcoal can be effective. The charcoal is then removed by filtering through a pad of Celite®. However, be aware that this can lead to some product loss due to adsorption.

Question 3: I'm struggling with recrystallization. The compound either "oils out" or the yield is very low. What is the recommended procedure?

Answer: Recrystallization is an excellent method for purifying this compound to >98% purity, but selecting the right solvent system is critical. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvents & Rationale:

  • Single Solvent Systems: Alcohols like methanol or ethanol can be effective. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly.

  • Solvent/Anti-Solvent Systems: A common and effective technique for quinoline derivatives is using a solvent pair like Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Acetone/Water[2][5].

Step-by-Step Protocol for Solvent/Anti-Solvent Recrystallization:

  • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., DCM, EtOAc) at room temperature.

  • Slowly add the "anti-solvent" (e.g., hexane) dropwise with stirring until the solution becomes faintly cloudy (the point of saturation).

  • Gently warm the mixture until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.

The table below summarizes potential solvent systems.

Solvent System (Good/Anti-Solvent)Rationale & Expected OutcomeTroubleshooting Tip
Ethyl Acetate / Hexane A versatile system balancing polarity. Good for removing non-polar impurities.If it oils out, add a small amount of ethyl acetate to the warm mixture to ensure it's fully dissolved before cooling.
Dichloromethane / Hexane Similar to above but with a more volatile "good" solvent.Ensure slow cooling. Rapid temperature drops can cause precipitation instead of crystallization.
Methanol or Ethanol Single-solvent system. Good for removing highly non-polar or very polar impurities.If yield is low, try reducing the initial amount of hot solvent used or partially evaporating the solvent before cooling.
Acetone / Water Effective for moderately polar compounds.Add water slowly to the acetone solution. The compound is insoluble in water.

Question 4: Recrystallization isn't improving the purity enough. How do I set up flash column chromatography?

Answer: Flash column chromatography is the next logical step for difficult separations[5][6]. The key is to develop a solvent system that provides good separation on a TLC plate.

Workflow for Method Development:

  • TLC Analysis: Use a normal-phase silica TLC plate. Spot the crude material and develop it in various solvent mixtures, typically starting with a low-polarity mobile phase like Hexane/Ethyl Acetate.

  • Target Rf Value: Aim for a solvent system that gives the desired product an Rf value of 0.25 - 0.35 . This generally provides the best separation on a column.

  • Solvent System Selection: A gradient elution is often most effective. Start with a low concentration of the polar solvent (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (e.g., to 30% EtOAc in Hexane). This will elute non-polar impurities first, followed by your product, and finally, the more polar starting material and byproducts.

  • Column Packing & Loading: Pack the column with silica gel using the initial, low-polarity eluent. The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which is then added to the top of the column. This often results in better resolution than loading the sample in a liquid solution.

Experimental Protocols & Workflows

Protocol 1: Standard Post-Synthesis Workup & Purification

This protocol assumes the synthesis was performed using a chlorinating agent like thionyl chloride and quenched in water.

  • Quenching & Neutralization: Carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring. The product may precipitate as a solid.

  • Basification: Slowly add a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) until the pH of the aqueous slurry is ~8-9. This neutralizes excess acid and helps precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 5g scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x 50 mL)

    • Saturated NaCl (brine) solution (1 x 50 mL)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization (see Question 3) or flash column chromatography (see Question 4).

Visualization of the Purification Workflow

The following diagram illustrates the general decision-making process for purifying Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

G crude Crude Product (Post-Workup) tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization  Relatively Clean (1-2 minor spots) column Flash Column Chromatography tlc->column  Complex Mixture (Multiple spots) purity_check Purity Check (TLC, NMR, LCMS) recrystallization->purity_check column->purity_check pure_product Pure Product (>98%) purity_check->pure_product  Purity OK re_purify Re-evaluate & Re-purify purity_check->re_purify  Purity Not OK re_purify->column

Caption: General purification workflow for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

G start Problem with Purification issue1 Low Purity Post-Workup start->issue1 issue2 Product is an Oily Residue start->issue2 issue3 Recrystallization Fails start->issue3 sol1a Check for Unreacted Starting Material (TLC) issue1->sol1a Cause? sol2a Ensure Thorough Aqueous Wash issue2->sol2a Cause? sol3a Screen Alternative Solvent Systems issue3->sol3a Try First sol1b Perform Flash Column Chromatography sol1a->sol1b Solution sol2b Remove High-Boiling Solvents (High Vac) sol2a->sol2b sol2c Treat with Activated Charcoal sol2b->sol2c If color persists sol3b Ensure Slow Cooling & Scratch Flask sol3a->sol3b sol3c Proceed to Column Chromatography sol3b->sol3c If still failing

Caption: Troubleshooting decision tree for common purification challenges.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved January 19, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved January 19, 2026, from [Link]

  • Kumar, S., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 4(2), 226-234.
  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved January 19, 2026, from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 19, 2026, from [Link]

  • CP Lab Safety. (n.d.). methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%, 100 grams. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). Retrieved January 19, 2026, from [Link]

  • Google Patents. (2023). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • Google Patents. (2020). EP3620452A1 - Process for the preparation of lenvatinib.

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Technical Support Center: Controlling Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of quinoline scaffolds. Many classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are notoriously exothermic.[1][2] An uncontrolled release of heat can lead to a thermal runaway, which poses significant safety risks, including pressure build-up, equipment failure, and the release of toxic substances.[3] Furthermore, poor thermal control often results in the formation of tars and other byproducts, drastically reducing the yield and purity of the desired product.[1][4][5]

This document provides practical, in-depth troubleshooting advice in a question-and-answer format to help you safely and efficiently manage the thermal hazards associated with these powerful reactions.

Part 1: General Principles of Exotherm Control

This section covers fundamental questions about managing reaction exotherms, applicable to various synthetic procedures.

Q1: My reaction temperature is rising much faster than anticipated. What are the immediate steps I should take?

A1: An unexpected temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is critical to prevent a runaway reaction.

Immediate Actions:

  • Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.

  • Remove Heat Source: If the reaction is being heated, remove the heating mantle or raise the flask from the oil bath immediately.

  • Enhance Cooling: If not already in use, immerse the reaction vessel in an ice-water bath. If an ice bath is already in use, consider a more potent cooling mixture like a dry ice/acetone bath, but be cautious of thermal shock to glassware.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[6]

  • Increase Stirring: Increase the stirring rate to improve heat transfer to the vessel walls and cooling medium, which helps to break up localized hot spots.

Q2: How can I proactively design my experiment to minimize the risk of a thermal runaway?

A2: Proactive planning is the most effective way to control an exothermic reaction. A thorough hazard assessment should be conducted before any experiment.[7]

Key Planning Steps:

  • Controlled Reagent Addition: For highly exothermic reactions, never mix all reagents at once.[6] Use a dropping funnel or syringe pump for slow, controlled addition of the limiting reagent. This allows the cooling system to dissipate heat as it is generated.

  • Adequate Cooling Capacity: Ensure your cooling bath has sufficient volume and surface area to handle the predicted heat output. For large-scale reactions, simple ice baths may be insufficient.

  • Proper Vessel Size: Choose a reaction vessel with enough headspace to accommodate potential gas evolution or splashing. A vessel that is too full has a poor surface-area-to-volume ratio, hindering heat dissipation.[6][8]

  • Dilution: Running the reaction at a lower concentration can slow the reaction rate and increase the thermal mass of the system, making it easier to control the temperature.

  • Continuous Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously. Set up alerts for temperature deviations.[6]

Part 2: Synthesis-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a powerful method for creating quinolines but is infamous for its violent and highly exothermic nature.[1][9][10][11]

Q3: My Skraup synthesis of quinoline from aniline and glycerol is extremely vigorous and difficult to control. How can I moderate it?

A3: The primary exotherm in the Skraup synthesis comes from the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent condensation reactions.[12][13]

Solutions:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[1][11][14] Boric acid can also be used. These moderators help to control the rate of reaction.

  • Slow, Cooled Addition of Sulfuric Acid: The addition of concentrated sulfuric acid to the glycerol and aniline mixture is a critical step. This should be done slowly, dropwise, with efficient stirring and while cooling the reaction vessel in an ice bath.[1][14] This prevents the initial temperature from spiking, which can trigger an uncontrolled reaction cascade.

  • Control the Initial Heating: Once the reagents are mixed, the reaction often requires gentle heating to initiate.[1][14] As soon as the exothermic reaction begins (indicated by a rapid temperature rise), the external heat source must be removed immediately.[14] The reaction should then be allowed to proceed under its own exotherm, with cooling applied as needed to maintain control.

Q4: I'm observing significant tar formation and charring in my Skraup synthesis. What is the cause and how can I minimize it?

A4: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[1]

Solutions:

  • Optimize Temperature: Avoid excessively high temperatures. After the initial vigorous phase, maintain a gentle reflux. Overheating will promote charring.[1]

  • Use a Moderator: As mentioned above, ferrous sulfate not only controls the reaction rate but also helps to reduce charring.[1]

  • Efficient Stirring: Good mixing is crucial to dissipate heat and prevent localized hotspots where polymerization and tar formation are most likely to occur.[1]

The Doebner-von Miller Synthesis

This synthesis is generally less violent than the Skraup but can still be highly exothermic and prone to side reactions like polymerization.[4][15]

Q5: My Doebner-von Miller reaction is producing a low yield and a large amount of polymeric tar. How can I prevent this?

A5: Polymerization of the α,β-unsaturated aldehyde or ketone under strong acid catalysis is the primary cause of this issue.[1][4][5]

Solutions:

  • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly to the acidic aniline solution helps to keep its concentration low, minimizing self-condensation and polymerization.[4][5][16]

  • Control Temperature: While heating is often required, excessive temperatures will promote polymerization. Maintain the reaction at the lowest effective temperature to favor the desired cyclization.[4][16]

  • In-Situ Generation: Instead of adding the α,β-unsaturated carbonyl directly, it can be generated in situ from an aldol condensation. For example, slowly adding acetaldehyde to the reaction mixture allows it to form crotonaldehyde in a controlled manner.[5]

  • Optimize Acid Catalyst: The type and concentration of the acid catalyst (both Brønsted and Lewis acids are used) can significantly impact the reaction.[4][15] Experimenting with milder acids or different concentrations can help find a balance between an acceptable reaction rate and minimal side product formation.

The Combes and Friedländer Syntheses

These syntheses are generally less exothermic than the Skraup or Doebner-von Miller reactions but still require careful management.

Q6: In my Combes synthesis, I observe an initial exotherm upon mixing the aniline and β-diketone. Is this normal, and how should I proceed?

A6: Yes, the initial condensation of an aniline with a β-diketone to form the enamine intermediate can be exothermic.[1]

Control Measures:

  • Initial Cooling: It is good practice to stir the mixture at room temperature or with gentle cooling (e.g., a cool water bath) during the initial condensation step.

  • Controlled Acid Addition: The subsequent cyclization step requires the addition of a strong acid (like H₂SO₄), which is itself a highly exothermic process. This acid should be added slowly while cooling the mixture in an ice bath.[1]

Q7: Does the Friedländer synthesis pose a significant exothermic risk?

A7: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is typically less hazardous than the Skraup reaction.[17][18][19] However, the reaction is often catalyzed by strong acids or bases and may require heating, so standard precautions for thermal control are still necessary.[18][19] The primary concern is ensuring that the reaction does not heat uncontrollably, leading to side reactions.

Part 3: Advanced Control Strategies

Q8: I am planning to scale up my quinoline synthesis. Are there more advanced methods for ensuring thermal safety?

A8: Scaling up a reaction changes its thermal properties significantly; the volume increases by the cube of the radius, while the surface area for heat exchange only increases by the square.[8] This makes heat removal much less efficient. For scale-up, consider the following:

  • Reaction Calorimetry: Before scaling up, use a reaction calorimeter (RC) or differential scanning calorimetry (DSC) to accurately measure the heat of reaction and determine the maximum rate of heat release.[8] This data is invaluable for designing a safe process.

  • Semi-Batch Processing: Instead of a single large batch, use a semi-batch approach where one reactant is added continuously or in portions to the reactor. This allows the reaction rate and heat generation to be controlled by the addition rate.[8]

  • Flow Chemistry: Continuous flow synthesis is an inherently safer method for highly exothermic reactions.[20][21] The small volume of the reactor at any given time minimizes the potential energy of a runaway. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling precise temperature control that is not possible in batch reactors.[20][21][22]

Data Summary Table

Synthesis MethodPrimary Exothermic Step(s)Common Control StrategiesAssociated Risks
Skraup Dehydration of glycerol; Acid addition; Condensation/cyclizationSlow H₂SO₄ addition with cooling; Use of moderators (FeSO₄); Remove heat after initiation.[1][14]Violent, runaway reaction; Significant tar formation/charring.[1][2][9]
Doebner-von Miller Acid-catalyzed polymerization of carbonyl; CondensationSlow addition of carbonyl reactant; Maintain lowest effective temperature; In-situ generation of carbonyl.[4][5]Polymer/tar formation, reducing yield.[1][5]
Combes Initial enamine formation; Acid-catalyzed cyclizationCooling during initial mixing; Slow, cooled addition of strong acid for cyclization.[1]Moderate exotherm, potential for side reactions if not controlled.[23]
Friedländer Acid/base-catalyzed condensationStandard temperature monitoring and control; Careful heating.[18]Generally lower risk, but requires careful temperature management.[17]

Experimental Protocol: Controlled Addition of Sulfuric Acid for Skraup Synthesis

This protocol outlines the critical step of adding sulfuric acid in a controlled manner.

Materials & Equipment:

  • Three-necked round-bottom flask of appropriate size (no more than 2/3 full).

  • Mechanical stirrer (for viscous mixtures).

  • Pressure-equalizing dropping funnel.

  • Thermometer or thermocouple with its adapter, placed to measure the internal liquid temperature.

  • Reflux condenser.

  • Large ice-water bath.

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, face shield, acid-resistant gloves.[24]

Procedure:

  • Setup: Assemble the glassware in a functioning fume hood.[12][24] Ensure the flask is securely clamped and the ice bath can be raised or lowered easily.

  • Initial Charge: Charge the flask with aniline, glycerol, and the moderator (e.g., ferrous sulfate).[14]

  • Cooling: Begin stirring the mixture and lower the flask into the ice-water bath to pre-cool the contents.

  • Acid Addition: Charge the dropping funnel with the calculated amount of concentrated sulfuric acid.

  • Controlled Dropwise Addition: Begin adding the sulfuric acid dropwise to the stirred, cooled mixture. The rate of addition should be slow enough to maintain the internal temperature within a predetermined safe range (e.g., below 25°C). This may take over an hour for larger scales.[9][14]

  • Monitor Temperature Continuously: Watch the thermometer closely throughout the entire addition. If the temperature begins to rise rapidly towards the upper limit, stop the addition immediately and allow the cooling bath to bring the temperature back down before resuming at a slower rate.[6]

  • Completion of Addition: Once all the acid has been added, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure thermal equilibrium before proceeding with the next step (gentle heating to initiate the main reaction).

Visual Diagrams

Workflow for Managing Exothermic Reactions

ExothermControlWorkflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_resp Response Phase Plan 1. Hazard Assessment (Reaction Calorimetry if scaling up) Select 2. Select Appropriate Vessel & Cooling Plan->Select Design 3. Design Protocol (Dilution, Slow Addition) Select->Design Setup 4. Assemble Apparatus (Fume Hood, PPE) Design->Setup Add 5. Controlled Reagent Addition & Cooling Setup->Add Monitor 6. Continuous Temp. Monitoring Add->Monitor Deviation 7. Temperature Exceeds Limit? Monitor->Deviation Action 8. Emergency Protocol (Stop Addition, Cool, Alert) Deviation->Action Yes Proceed 9. Proceed with Reaction Deviation->Proceed No Action->Monitor Re-establish Control

Caption: A logical workflow from planning to execution for safely managing exothermic reactions.

Troubleshooting a Sudden Temperature Rise

TempSpikeTroubleshooting Start Temperature Spike Detected StopAdd Stop Reagent Addition Immediately Start->StopAdd RemoveHeat Remove External Heat Source Start->RemoveHeat Cool Enhance External Cooling (e.g., add more ice) StopAdd->Cool RemoveHeat->Cool Stir Increase Stirring Rate Cool->Stir Decision Is Temperature Decreasing? Stir->Decision Continue Resume at Slower Rate Once Stable Decision->Continue Yes Quench Consider Emergency Quench Procedure Decision->Quench No Alert Alert Supervisor & Colleagues Quench->Alert

Caption: A decision tree for responding to a sudden, uncontrolled temperature increase during a reaction.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). BenchChem.
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs.
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (n.d.). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. (n.d.). BenchChem.
  • Byproduct formation in the Doebner-von Miller reaction. (n.d.). BenchChem.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • What is the complete procedure for Doebner-von miller reaction? (2018, July 17). ResearchGate.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • Skraup reaction. (n.d.). Wikipedia.
  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. (n.d.). ResearchGate.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.). ResearchGate.
  • Skraup reaction. (2020, September 24). Wikipedia.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10). NIH.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedländer Synthesis. (2025, June 3). J&K Scientific LLC.

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Technical Support Center: Enhancing the Purity of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction:

Welcome to the technical support guide for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No: 205448-66-4).[1][2] This quinoline derivative is a critical intermediate in the synthesis of various pharmaceutical compounds, including advanced therapeutic agents.[1][3][4] The purity of this intermediate is paramount, as it directly impacts the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API).

A Note on Nomenclature: This guide focuses on the purification of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate . While the initial query mentioned the "3-carboxylate" isomer, the vast majority of scientific literature and commercial availability pertains to the 6-carboxylate isomer, a key building block in drug development.[1][5][6]

This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound, ensuring you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Issue 1: Low Purity Profile After Initial Synthesis

Q: My crude product after synthesis shows multiple spots on my Thin-Layer Chromatography (TLC) plate. What are the likely impurities and how can I improve the initial purity?

A: A complex impurity profile post-synthesis typically points to incomplete reactions or side reactions. The most common synthesis involves the chlorination of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using reagents like thionyl chloride or phosphorus oxychloride.[5]

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Material: The 4-oxo precursor is a common impurity if the chlorination is incomplete.

    • Causality: Insufficient chlorinating agent, low reaction temperature, or short reaction time can lead to incomplete conversion.

    • Solution:

      • Optimize Stoichiometry: Ensure a slight excess of the chlorinating agent is used.

      • Control Temperature & Time: Monitor the reaction progress via TLC. The reaction is often run at elevated temperatures (e.g., 90-95°C) for 1-2 hours to drive it to completion.[5]

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy (or 4-oxo) group, especially during aqueous work-up.

    • Causality: Prolonged exposure to water or basic conditions during extraction can facilitate this reversion.

    • Solution: Perform the aqueous wash quickly with cold water or brine, and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent evaporation.[5]

  • Tarry By-products: Quinoline syntheses can sometimes produce tarry, polymeric materials.[7]

    • Causality: Excessively high temperatures or the presence of certain catalysts can promote side reactions.

    • Solution: A preliminary filtration of the dissolved crude product through a small plug of silica gel or celite can remove baseline, insoluble impurities before attempting more refined purification methods.

Issue 2: Challenges with Recrystallization

Q: I'm attempting to recrystallize my crude product, but I'm getting an oil instead of crystals, or the purity isn't improving significantly. What solvent systems are recommended?

A: Recrystallization is a powerful technique for removing impurities with different solubility profiles. The key is selecting an appropriate solvent system.[8] For quinoline derivatives, a range of solvents can be effective.[9][10]

Recommended Solvents & Protocol:

The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent/SystemRationale
Single Solvents
Ethyl AcetateA good starting point for moderately polar compounds. Often used for recrystallizing quinolines.[9]
Ethanol / MethanolEffective for many heterocyclic compounds.
AcetoneCan be a good choice, but its low boiling point requires careful handling.
Solvent/Anti-Solvent
Dichloromethane / HexaneDissolve in a minimal amount of hot DCM and slowly add hexane until turbidity appears, then cool.
Methanol / WaterDissolve in hot methanol and add water dropwise until the solution becomes cloudy, then cool slowly.
Methanol / AcetoneCan be effective for breaking up oils and inducing crystallization.[10]

Troubleshooting Protocol:

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Causality: The compound comes out of solution above its melting point.

    • Solution:

      • Cool the solution more slowly.

      • Add slightly more solvent to reduce the saturation level.

      • After cooling, scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation.

      • Add a seed crystal from a previous successful crystallization.

  • Poor Purity Improvement:

    • Causality: Impurities may have very similar solubility to the product in the chosen solvent, causing them to co-precipitate.

    • Solution:

      • Try a different solvent system with different polarity.

      • Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.

      • Ensure the cooling process is slow to allow for the formation of a pure crystal lattice. Rapid crashing will trap impurities.

Issue 3: Poor Separation in Column Chromatography

Q: My compound streaks severely on silica gel plates and gives broad, poorly resolved peaks during column chromatography. I suspect it might be decomposing. How can I fix this?

A: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.

The Root Cause & Solutions:

  • Causality: The basic nitrogen atom on the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to tailing, streaking, and in some cases, acid-catalyzed decomposition of sensitive molecules.[11]

  • Solution 1: Neutralize the Stationary Phase. This is the most common and effective solution.

    • Protocol: Add 0.5% to 1% triethylamine (Et₃N) to your mobile phase (eluent). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Solution 2: Use an Alternative Stationary Phase. If neutralization is insufficient, switch to a less acidic support.

    • Alumina (Neutral or Basic): An excellent alternative to silica for purifying basic compounds.[11] Perform TLC on alumina plates first to develop a suitable solvent system.

  • Solution 3: Optimize the Mobile Phase.

    • Add a Polar Modifier: Sometimes, adding a small amount of a highly polar solvent like methanol to a non-polar system (e.g., Hexane/Ethyl Acetate) can improve peak shape by competing for the active sites on the silica.

    • Recommended Systems: Start with a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane.[11]

Workflow for Column Chromatography Troubleshooting

start Streaking/Decomposition on Silica Gel q1 Have you tried neutralizing the eluent? start->q1 sol1 Add 0.5-1% Triethylamine to the Hexane/EtOAc or DCM/MeOH eluent. q1->sol1 No q2 Did neutralization solve the issue? q1->q2 Yes sol1->q2 q3 Have you tried an alternative stationary phase? q2->q3 No end_good Problem Resolved q2->end_good Yes sol2 Switch to neutral or basic alumina and re-optimize the mobile phase. q3->sol2 No end_bad Consider Preparative HPLC for high-purity requirements. q3->end_bad Yes sol2->end_bad

Caption: Troubleshooting logic for column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: How can I accurately assess the final purity of my Methyl 4-chloro-7-methoxyquinoline-6-carboxylate?

A1: A multi-pronged approach using modern analytical techniques is recommended for definitive purity assessment.

TechniquePurpose & Key Considerations
HPLC (High-Performance Liquid Chromatography) Gold Standard for Purity. Use a reverse-phase C18 column with a mobile phase like acetonitrile and water (often with a modifier like formic acid for MS compatibility).[12] This method provides a quantitative percentage purity (% area).
¹H NMR (Proton Nuclear Magnetic Resonance) Structural Confirmation & Impurity ID. Confirms the compound's identity. The expected chemical shifts are approximately δ 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d), 8.41 (s, 1H), 8.83 (d).[3][5] Integration of impurity peaks relative to product peaks can estimate purity.
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular Weight Confirmation. Confirms the correct molecular weight (C₁₂H₁₀ClNO₃, MW: 251.67 g/mol ) and can help identify the mass of co-eluting impurities.[2][13] Fragmentation patterns can also provide structural clues about the quinoline core.[14][15]
Melting Point Purity Indicator. A sharp melting point (literature: >125°C with decomposition) is indicative of high purity.[3] A broad or depressed melting range suggests the presence of impurities.

Q2: What is the best method if I need exceptionally high purity (>99.5%) for a critical application?

A2: For achieving very high purity, especially when dealing with closely related impurities, Preparative HPLC is the method of choice.[16][17] While more resource-intensive than column chromatography, it offers significantly higher resolving power.[18][19] It is widely used in the pharmaceutical industry to isolate APIs and critical intermediates, ensuring drug purity and efficacy.[16][20]

General Purification & Analysis Workflow

cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Analysis & Final Product crude Crude Product recryst Recrystallization crude->recryst column Column Chromatography (Silica or Alumina) recryst->column analysis Purity Assessment (HPLC, NMR, LC-MS) column->analysis hplc Preparative HPLC (For >99.5% Purity) hplc->analysis analysis->hplc Purity Not Met final Pure Product (>99%) analysis->final Purity OK

Caption: General workflow for purification and analysis.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight.[6] Halogenated aromatic compounds can be sensitive to light and heat.[21][22] According to aggregated GHS data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a chemical fume hood.

References

  • BenchChem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
  • Abrego, Z. et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • Shimadzu. (n.d.). Preparative HPLC Systems.
  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Retrieved from the Ningbo Inno Pharmchem Co., Ltd. website.
  • ChemicalBook. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis.
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Kandioller, W., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • ResearchGate. (n.d.).
  • Verevkin, S. P., et al. (2018). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Molecules.
  • WorldOfChemicals. (n.d.). Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate.
  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q)
  • ChemicalBook. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate | 205448-66-4.
  • Google Patents. (n.d.). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • ChemicalBook. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • BLD Pharm. (n.d.). 205448-66-4|Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • Ambeed. (n.d.). 205448-66-4 | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
  • Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.
  • LGC Standards. (n.d.). Methyl-4-Chloro-7-methoxyquinoline-6-carboxylate.
  • Z-ul-Haq, et al. (1981). Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Echemi. (n.d.). 4-Chloro-7-methoxyquinoline -6-carboxylic acid methyl ester 205448-66-4.
  • PubMed. (n.d.). Design and Synthesis of Substituted Quinolines as Novel and Selective Melanin Concentrating Hormone Antagonists as Anti-Obesity Agents.
  • Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?

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Avoiding tar formation in Skraup and Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Tar Formation in Skraup and Doebner-von Miller Reactions

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Skraup and Doebner-von Miller reactions, with a specific focus on the persistent challenge of tar formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What exactly is the "tar" that forms in these reactions?

Tar is a complex, high-molecular-weight, dark, and viscous byproduct that is notoriously difficult to handle and separate from the desired quinoline product.[1] It is not a single compound but a mixture of polymers and degradation products. In the context of these reactions, it primarily arises from the acid-catalyzed polymerization of highly reactive intermediates.[1][2] The formation of this intractable material is a leading cause of low yields and purification difficulties.[1]

Q2: What is the primary cause of tar formation in the Skraup synthesis?

In the Skraup synthesis, the main culprit is the polymerization of acrolein.[2] Acrolein is generated in situ from the dehydration of glycerol under the harsh conditions of concentrated sulfuric acid and high temperatures.[3][4] These same conditions that facilitate the quinoline synthesis are also ideal for the rapid, uncontrolled polymerization of the highly reactive acrolein intermediate.[2]

Q3: And what about the Doebner-von Miller reaction? What causes tarring there?

The Doebner-von Miller reaction is mechanistically related to the Skraup synthesis but uses a pre-formed α,β-unsaturated aldehyde or ketone instead of generating acrolein from glycerol.[5][6] The primary cause of tar formation here is the direct acid-catalyzed polymerization of this α,β-unsaturated carbonyl starting material.[1][7] Strong acidic conditions can promote self-condensation and polymerization, competing directly with the desired reaction pathway.[1]

Q4: How does the choice of oxidizing agent in the Skraup reaction affect tar formation?

The oxidizing agent is critical for the final aromatization step, converting a dihydroquinoline intermediate to the stable quinoline product.[8] However, the choice and potency of the oxidant can dramatically influence the reaction's exothermicity and, consequently, tar formation.

  • Nitrobenzene: A traditional and effective oxidizing agent, it can also act as a solvent.[9] However, it often leads to a vigorous, sometimes violent, and highly exothermic reaction, which promotes polymerization.[9][10]

  • Arsenic Pentoxide/Arsenic Acid: Historically used as a less violent alternative to nitrobenzene, providing better control over the reaction's vigor.[2][9]

  • Iodine: Can be used as a milder and more controllable oxidizing agent, helping to moderate the reaction's exothermicity and reduce tar formation.[2]

  • Ferric Compounds (e.g., Fe₂O₃): Have also been employed as alternative oxidants.

Q5: Can modern synthetic techniques help reduce tar formation?

Yes, modern approaches can significantly mitigate tar formation by offering better control over reaction conditions. Microwave irradiation, for instance, has been successfully applied to both Skraup and Doebner-von Miller reactions.[11][12] Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and lower overall temperatures, thereby reducing the window for polymerization and other side reactions.[2][13] The use of ionic liquids as solvents, sometimes in combination with microwave heating, has also been shown to improve yields and reduce byproducts.[2][12]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: My Skraup reaction mixture has turned into a thick, dark, intractable tar.

Root Cause Analysis: This is the most common issue in the Skraup synthesis and is almost always due to the uncontrolled polymerization of the acrolein intermediate.[2] The reaction is highly exothermic, and localized hotspots can accelerate the dehydration of glycerol and the subsequent polymerization of acrolein before it can react with the aniline.[10]

Solutions & Protocols:

  • Implement Strict Temperature Control: Do not allow the reaction temperature to run away. Add the sulfuric acid slowly while cooling the reaction vessel in an ice bath.[2] Use a setup that allows for efficient heat dissipation.

  • Use Reaction Moderators: The addition of moderators can help to control the reaction's violent nature. Ferrous sulfate (FeSO₄) is commonly added to make the reaction less vigorous by extending it over a longer period.[10] Boric acid has also been used for this purpose.[10]

  • Switch to a Milder Oxidizing Agent: As detailed in the table below, moving away from nitrobenzene can significantly tame the reaction. Iodine is an excellent alternative.[2]

    Oxidizing AgentTypical VigorImpact on Tar FormationReferences
    NitrobenzeneHigh / ViolentHigh[9][10]
    Arsenic AcidModerateModerate[2][9]
    IodineLow / MildLow[2]
    Ferric CompoundsModerateModerate[14]

    A comparison of common oxidizing agents in the Skraup Synthesis.

  • Consider an Acrolein Acetal: Instead of glycerol, use a more stable precursor like acrolein diethyl acetal. This avoids the violent in situ dehydration step and provides a more controlled release of the reactive aldehyde.[15][16]

Caption: Decision workflow for troubleshooting tar in the Skraup reaction.

Problem 2: My Doebner-von Miller reaction is producing significant polymer and giving a low yield.

Root Cause Analysis: This issue stems from the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[1][7] When the concentration of this reactant is high in the acidic medium, it is more likely to polymerize with itself than to undergo the desired conjugate addition with the aniline.

Solutions & Protocols:

  • Employ Slow Addition of Reagents: The most effective and straightforward solution is to add the α,β-unsaturated carbonyl compound slowly (e.g., via a syringe pump or dropping funnel) to the heated acidic solution of the aniline.[7] This maintains a low instantaneous concentration of the carbonyl compound, favoring the bimolecular reaction with aniline over polymerization.

  • Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1][17] The reaction occurs at the interface, controlling the concentration of the carbonyl compound in the acidic environment.

  • Optimize the Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Experiment with different acid catalysts. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) can be effective.[5][11] In some cases, a milder Lewis acid may provide the optimal balance between reaction rate and byproduct formation.[1]

  • In Situ Generation (Beyer Method): The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds.[5] This method, known as the Beyer method, naturally maintains a low concentration of the reactive species and suppresses polymerization.[7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the aniline hydrochloride solution to reflux.

  • Slow Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice and then make it strongly basic with a concentrated NaOH solution to liberate the quinoline product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers, and concentrate in vacuo. The crude product can then be purified.

Problem 3: I have a tarry mixture, and I'm struggling to isolate my product.

Root Cause Analysis: The high viscosity and complex, polymeric nature of the tar make standard work-up and purification procedures challenging. The tar can trap the product, hinder phase separation during extraction, and foul chromatography columns.

Solutions & Protocols:

  • Initial Work-up: The first step is often to dilute the reaction mixture by carefully pouring it onto a large volume of crushed ice. This helps to dissipate any residual heat and reduces the viscosity. Following this, a slow and careful basification with a concentrated base (e.g., NaOH or KOH solution) is necessary to neutralize the acid and convert the quinoline salt into its free base form, which is soluble in organic solvents.[2]

  • Steam Distillation: For volatile quinolines, steam distillation is a powerful and classic technique to separate the product from non-volatile tar. The crude, basified reaction mixture is heated while steam is passed through it. The quinoline co-distills with the water and can be collected and extracted from the distillate.

  • Chromatography: If distillation is not feasible, purification by column chromatography is an option, but it requires care.

    • Pre-treatment: First, attempt to remove the bulk of the tar. After the initial work-up and extraction, the crude organic extract can be filtered through a plug of silica gel or celite to remove some of the baseline polymeric material.

    • Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) to elute the quinoline product while leaving the more polar, tarry substances adsorbed to the silica.

  • Catalytic Polycondensation (Advanced/Industrial Scale): For large-scale purifications where tar is a significant issue, techniques like catalytic polycondensation can be explored. This involves treating the crude mixture with a catalyst like AlCl₃ at elevated temperatures to intentionally polymerize the tarry components into filterable solids, effectively removing them from the desired product.[18][19]

Tar_Mitigation_Logic cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis reaction_choice Reaction Choice: Skraup or Doebner-von Miller? skraup_strategy Primary Strategy: Control Reaction Vigor reaction_choice->skraup_strategy dvm_strategy Primary Strategy: Limit [Carbonyl] reaction_choice->dvm_strategy skraup_actions Actions: 1. Use Moderators (FeSO₄) 2. Milder Oxidant (Iodine) 3. Strict Temp. Control 4. Use Acrolein Acetal skraup_strategy->skraup_actions purification Post-Reaction: Purification from Tar skraup_actions->purification dvm_actions Actions: 1. Slow Addition of Carbonyl 2. Biphasic System 3. Optimize Acid Catalyst 4. In Situ Generation dvm_strategy->dvm_actions dvm_actions->purification purification_steps Methods: 1. Steam Distillation 2. Careful Chromatography 3. Dilution & Basification purification->purification_steps

Caption: Strategic approaches to minimize tar in quinoline synthesis.

References
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). avoiding polymerization in Skraup synthesis of quinolines.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Li, K., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Materials (Basel, Switzerland), 17(1), 143.
  • Benchchem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
  • Li, K., et al. (2023).
  • Wikipedia. (2024). Doebner–Miller reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • Li, K., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Mesocarbon Microbeads by Catalytic Polycondensation.
  • Wikipedia. (2024). Skraup reaction.
  • Li, K., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • NROChemistry. (n.d.). Skraup Reaction.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Unknown. (n.d.).
  • Weyesa, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 996.
  • Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar.
  • Unknown. (2013).
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.
  • Weyesa, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1801.
  • Unknown. (n.d.). Doebner-von Miller reaction. Semantic Scholar.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Unknown. (n.d.).
  • Wang, G., et al. (2005).
  • Saggadi, H., et al. (2012). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
  • Unknown. (n.d.). Skraup reaction under microwave irradiation.
  • Tanaka, K., & O-oka, M. (2000). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
  • Unknown. (n.d.). specific effects of microwave - Solid supported reaction.
  • Chemtips. (2014). Getting through the “black tar phase”. WordPress.com.
  • Abdulbary, Y. A., & Al Ameri, D. A. H. (2024). The Use of Microwave technology to prepare some organic compounds (Review Study).
  • Khan, I., & Ibrar, A. (2020). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Cortazar, M., et al. (2022).
  • Unknown. (2012). Biomass Gasification — Primary Methods for Eliminating Tar.
  • Unknown. (n.d.).

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Optimization of reaction conditions for Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis method. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, all crafted from a foundation of scientific expertise and practical field experience. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and achieve reliable and reproducible results.

I. Understanding the Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2] The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][3] This is followed by a high-temperature intramolecular cyclization, which is the critical, and often most challenging, step.[3] Subsequent hydrolysis and decarboxylation can then yield the final 4-hydroxyquinoline scaffold.[1]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3] Understanding this mechanism is crucial for effective troubleshooting, as each step presents unique challenges and opportunities for optimization.

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized High Temperature (e.g., >250 °C) Hydrolyzed Quinoline-3-carboxylic acid Cyclized->Hydrolyzed Saponification (e.g., NaOH) Final 4-Hydroxyquinoline Hydrolyzed->Final Decarboxylation (Heat)

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Gould-Jacobs reaction in a practical, question-and-answer format.

Low or No Product Yield

Q1: I'm getting a very low yield of my desired quinoline product, or the reaction doesn't seem to be working at all. What are the likely causes?

A1: Low or no yield in the Gould-Jacobs reaction is a frequent challenge and can often be traced back to the high-energy cyclization step. Here’s a breakdown of potential causes and how to address them:

  • Insufficient Temperature: The intramolecular cyclization requires a significant thermal energy barrier to be overcome, typically needing temperatures above 250 °C.[3] If you are using a conventional heating setup, ensure your high-boiling solvent is reaching and maintaining the target temperature.

  • Reaction Time: While high temperatures are necessary, prolonged exposure can lead to product degradation.[4] A thorough time-temperature examination is crucial to find the optimal balance.[4] For microwave-assisted synthesis, this optimization is also critical, as a few minutes at a very high temperature can be more effective than a longer reaction time at a slightly lower temperature.[3][4]

  • Incomplete Intermediate Formation: The initial condensation step to form the anilidomethylenemalonate intermediate is usually efficient but should be confirmed. You can monitor this first step by Thin Layer Chromatography (TLC) before proceeding to the high-temperature cyclization.[3]

  • Substituent Effects: The electronic nature of the substituents on the aniline ring plays a significant role. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) can hinder it, making the aniline less nucleophilic and the cyclization more difficult.[1] For anilines with strong EWGs, you may need to explore more forcing conditions or alternative synthetic routes.

Q2: My reaction mixture is turning dark, and I'm isolating a lot of tar-like material. What's happening and how can I prevent it?

A2: Darkening of the reaction mixture and the formation of tar are classic signs of product degradation and side reactions, often caused by excessive heat or prolonged reaction times.[4]

  • Optimize Temperature and Time: This is the most critical parameter to adjust. Systematically screen different temperatures and reaction times to find the sweet spot where your product is formed efficiently without significant degradation. For instance, in a microwave-assisted reaction, increasing the temperature from 250 °C to 300 °C can significantly boost the yield, but extending the reaction time at 300 °C can lead to lower yields due to degradation.[3]

  • Consider a Different High-Boiling Solvent: The choice of solvent can influence thermal stability. Common high-boiling solvents include Dowtherm A, diphenyl ether, or mineral oil. The ideal solvent should be inert and have a boiling point that allows for stable temperature control in the desired range.

  • Microwave Synthesis: Modern microwave reactors offer precise temperature and pressure control, which can significantly minimize the formation of degradation byproducts by allowing for rapid heating to the target temperature and shorter overall reaction times.[5]

Side Products and Purification Challenges

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides the desired product and unreacted starting material, you may encounter several side products:

  • Uncyclized Intermediate: The anilidomethylenemalonate intermediate may persist if the cyclization temperature was too low or the reaction time too short.[4] This can be identified by comparing the TLC to a sample taken before the high-temperature step.

  • Decarboxylated Product: At very high temperatures, the ester group of the cyclized product can be lost, leading to a decarboxylated quinoline derivative.[4][6] This is more likely to occur with prolonged heating.

  • Regioisomers: If you are using a meta-substituted aniline, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[6] The ratio of these isomers is influenced by steric and electronic factors.

Q4: How can I effectively purify my quinoline product?

A4: The purification strategy will depend on the nature of your product and the impurities present.

  • Precipitation and Filtration: Often, the desired 4-hydroxy-3-carboalkoxyquinoline product will precipitate from the reaction mixture upon cooling.[3] This solid can be collected by filtration and washed with a suitable solvent, such as cold acetonitrile, to remove the high-boiling reaction solvent and other impurities.[3][4]

  • Recrystallization: For further purification, the crude solid can be recrystallized from a suitable solvent like ethanol.[7]

  • Column Chromatography: If the product does not precipitate or if you have a mixture of regioisomers, purification by column chromatography on silica gel is a standard method.[7] You will need to determine an appropriate solvent system for your specific product.

  • Acid-Base Extraction: The 4-hydroxyquinoline products are phenolic and can be dissolved in an aqueous base and then re-precipitated by the addition of acid. This can be an effective purification technique to remove non-acidic impurities.

Regioselectivity Issues

Q5: I'm using a meta-substituted aniline and getting a mixture of two isomeric products. How can I control the regioselectivity of the cyclization?

A5: Controlling regioselectivity in the Gould-Jacobs reaction is a known challenge. The cyclization will occur at one of the two ortho positions to the amino group, and the preferred position is determined by a combination of steric and electronic effects.

  • Steric Hindrance: A bulky substituent on the aniline ring will generally direct the cyclization to the less sterically hindered ortho position.

  • Electronic Effects: The electronic nature of the substituent can also influence the regioselectivity. The precise outcome can be difficult to predict without experimental investigation or computational modeling.

  • Solvent Effects: In some cases, the choice of solvent can influence the ratio of regioisomers. It is worth experimenting with different high-boiling solvents to see if this has a favorable effect.

  • Alternative Synthetic Strategies: If you cannot achieve the desired regioselectivity with the Gould-Jacobs reaction, you may need to consider an alternative quinoline synthesis that offers better control over the substitution pattern, such as the Friedländer or Combes syntheses.[7]

III. Experimental Protocols

Here are detailed, step-by-step protocols for performing the Gould-Jacobs reaction using both conventional heating and microwave-assisted synthesis.

Protocol 1: Conventional Heating Method

This protocol is a general guideline and may require optimization for your specific substrates.

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the intermediate. A typical TLC eluent is a mixture of hexanes and ethyl acetate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Transfer the crude intermediate to a larger flask suitable for high-temperature reactions.

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether (enough to ensure good stirring).

  • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC for the formation of the quinoline product.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a low-boiling solvent like hexanes or petroleum ether to remove the high-boiling solvent.[7]

  • If no precipitate forms, the product can be isolated by column chromatography after removal of the high-boiling solvent under high vacuum.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times and improve yields.[5]

  • In a microwave-safe reaction vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[3]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[4] It is crucial to perform optimization studies to determine the ideal temperature and time for your specific substrate.

  • After the reaction, cool the vial to room temperature. The product will often precipitate.

  • Collect the solid by filtration and wash with a cold solvent such as acetonitrile.[3]

  • Dry the product under vacuum.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis A1 Step 1: Intermediate Formation (100-130 °C, 1-2 h) A2 Step 2: Thermal Cyclization (~250 °C, 30-60 min) A1->A2 A3 Workup: Cool, Precipitate, Filter A2->A3 B1 Combine Reactants in Vial B2 Microwave Irradiation (250-300 °C, 5-20 min) B1->B2 B3 Workup: Cool, Precipitate, Filter B2->B3

Caption: A comparison of the generalized workflows for conventional and microwave-assisted Gould-Jacobs synthesis.

IV. Data Tables for Reaction Optimization

The following tables provide useful data for optimizing your Gould-Jacobs reaction.

Table 1: High-Boiling Solvents for Thermal Cyclization

SolventBoiling Point (°C)Notes
Diphenyl ether259Commonly used, good thermal stability.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl, excellent thermal stability.
Mineral Oil>300Inexpensive, but can be difficult to remove during workup.
1,2,4-Trichlorobenzene214Lower boiling point, may be suitable for more reactive substrates.

Table 2: Influence of Aniline Substituents on Reactivity

Substituent TypeExamplesEffect on ReactivityTypical Reaction Conditions
Electron-Donating (Activating) -OCH₃, -CH₃, -NH₂Increases nucleophilicity of aniline, facilitates cyclization.Milder conditions may be sufficient.
Electron-Neutral -H, -AlkylStandard reactivity.General protocols are a good starting point.
Electron-Withdrawing (Deactivating) -Cl, -Br, -NO₂, -CNDecreases nucleophilicity, hinders cyclization.More forcing conditions (higher temperatures, longer times) may be required.

V. References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056.

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Zaman, A., Khan, M., Munawar, M. A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.

  • Nogrady, T. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

  • Humphries, A. C., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(42), 6651-6659.

  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline Precursors in Lenvatinib Synthesis: An Analysis of Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary quinoline precursors used in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. While the topic specified "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate," a thorough review of established synthetic routes reveals that the core quinoline intermediate for Lenvatinib is substituted at the 6-position, not the 3-position. The key precursor is 4-chloro-7-methoxyquinoline-6-carboxamide .

This document will, therefore, compare the two predominant industrial routes to this crucial intermediate: one pathway proceeding via a methyl carboxylate (the "Ester Route") and an alternative pathway proceeding through a nitrile (the "Nitrile Route"). We will analyze the causality behind experimental choices, compare process efficiency, and provide detailed, field-tested protocols for researchers and drug development professionals.

The Strategic Importance of the Quinoline Core in Lenvatinib

Lenvatinib, marketed as Lenvima®, is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other receptor tyrosine kinases.[1][2] Its molecular architecture is composed of a quinoline-6-carboxamide moiety linked via an ether bond to a substituted phenylurea group. The 4-chloro position of the quinoline ring is the critical site for nucleophilic substitution, where it couples with the phenolic side-chain to form the final drug substance. The efficiency and purity of the synthesis of the 4-chloro-7-methoxyquinoline-6-carboxamide core are paramount to the overall success of the Lenvatinib manufacturing process.

Synthetic Pathway 1: The Methyl Carboxylate (Ester) Route

This well-established route builds the quinoline ring system first and then introduces the required functional groups. It leverages classical organic reactions, starting from simpler aniline derivatives. The central intermediate is Methyl 4-chloro-7-methoxyquinoline-6-carboxylate .

Workflow for the Ester Route

cluster_0 Ester Route cluster_1 Final Assembly A Methyl 7-methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate B Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate A->B  Chlorination (e.g., POCl₃) C 4-chloro-7-methoxy- quinoline-6-carboxamide B->C  Amidation (e.g., aq. NH₃) D Lenvatinib C->D  Coupling with  phenylurea side-chain

Caption: Synthetic workflow starting from the quinoline ester intermediate.

Causality and Experimental Rationale
  • Ring Formation (Gould-Jacobs Reaction): The precursor to this route, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, is typically synthesized via the Gould-Jacobs reaction.[3][4][5] This involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. The high temperatures (often >250°C) required for cyclization are a known limitation, potentially leading to side reactions and requiring specialized equipment for large-scale production.[4][6]

  • Chlorination: The conversion of the 4-oxo group to the 4-chloro group is a critical activation step. Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are standard reagents for this transformation.[1][7] This reaction converts the relatively unreactive 4-oxoquinoline into a highly reactive 4-chloroquinoline, which is susceptible to nucleophilic aromatic substitution—the key coupling reaction for the final step.

  • Amidation: The methyl ester is converted to the primary amide. A common method involves stirring the ester in a solution of aqueous ammonia in methanol.[1] This is a straightforward and high-yielding nucleophilic acyl substitution, directly producing the desired carboxamide intermediate.

Synthetic Pathway 2: The Nitrile Route

This alternative approach introduces the nitrogen functionality as a nitrile group early in the synthesis, which is later hydrolyzed to the required carboxamide. This route often starts with a different aniline precursor.

Workflow for the Nitrile Route

cluster_0 Nitrile Route cluster_1 Final Assembly A 4-Cyano-3-methoxyaniline B 6-Cyano-7-methoxy- 4-quinolinone A->B  Cyclization (e.g., with  propionic aldehyde, PPA) C 6-Cyano-7-methoxy- 4-chloroquinoline B->C  Chlorination (e.g., SOCl₂) D 4-chloro-7-methoxy- quinoline-6-carboxamide C->D  Hydrolysis (e.g., H₂SO₄/AcOH) E Lenvatinib D->E  Coupling with  phenylurea side-chain

Caption: Synthetic workflow starting from the cyano-aniline precursor.

Causality and Experimental Rationale
  • Starting Material: This route typically begins with 4-cyano-3-hydroxyaniline, which is methylated to 4-cyano-3-methoxyaniline.[7][8] The cyano group is a robust and versatile precursor to a carboxylic acid or amide.

  • Cyclization: The aniline is condensed and cyclized to form the quinolinone ring. One patented method involves reaction with propionic aldehyde followed by cyclization in polyphosphoric acid (PPA) at elevated temperatures (e.g., 90°C).[8] While still requiring heat, this may be less harsh than the thermal conditions of the Gould-Jacobs reaction.

  • Chlorination: Similar to the ester route, the 4-oxo group is chlorinated using standard reagents like thionyl chloride to activate the position for the final coupling.[7]

  • Nitrile Hydrolysis: The final step in forming the key intermediate is the hydrolysis of the nitrile group to a primary amide. This is typically achieved under acidic conditions, for example, by heating in an acetic acid solution.[8] This step must be carefully controlled to avoid over-hydrolysis to the carboxylic acid.

Head-to-Head Performance Comparison

ParameterMethyl Carboxylate (Ester) RouteNitrile RouteRationale & Field Insights
Starting Materials Aniline derivatives, malonic esters. Generally accessible.Cyano-substituted anilines. May require more specific synthesis.Availability and cost of starting materials are critical for industrial scale-up. The malonic esters for the Gould-Jacobs reaction are common commodities.
Reaction Conditions Very high temperature (>250°C) for cyclization.[4]High temperature (~90-110°C) for cyclization and methylation.[8]The Nitrile Route's cyclization conditions are comparatively milder, reducing the need for specialized high-temperature reactors and potentially minimizing thermal decomposition byproducts.
Key Reagents POCl₃ (chlorination), aqueous NH₃ (amidation).[1]PPA/SOCl₂ (cyclization/chlorination), strong acids (hydrolysis).[7][8]Both routes use corrosive and hazardous reagents. The Nitrile Route avoids large volumes of aqueous ammonia but introduces the handling of cyanides in earlier steps (depending on the synthesis of the starting aniline).
Control of Selectivity The Gould-Jacobs reaction can sometimes yield mixtures of isomers if the aniline is asymmetrically substituted.[4]The starting material's substitution pattern directly dictates the final product's regiochemistry.The Nitrile Route may offer more straightforward regiochemical control, simplifying purification.
Number of Steps Generally involves 3 core steps from the formed quinolinone.Generally involves 4 core steps from the starting aniline.[8]While seemingly longer, the steps in the Nitrile Route may be more robust and scalable. The final hydrolysis step adds a transformation compared to the direct amidation of the ester.
Overall Yield Yields for individual steps are generally good, but the high-temperature cyclization can be a bottleneck.Patented procedures suggest robust yields for each step, leading to a good overall process yield.[7][8]Direct comparison of overall yield is difficult without process-specific data, but the milder conditions of the Nitrile Route can be advantageous for minimizing yield loss due to degradation.

Experimental Protocols

The following protocols are illustrative examples based on published patent literature.

Protocol 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide via the Ester Route

(Based on WO2019092625A1) [1]

  • Step A: Chlorination. To a flask containing Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (10.0 g), add toluene (90 mL) and phosphoryl chloride (8.2 g) at 25-30°C.

  • Heat the reaction mixture to 90-95°C and maintain for 3-4 hours.

  • Cool the reaction to 25-30°C and quench by adding demineralized water (100 mL).

  • Separate the organic layer, wash with water, and treat with a 20% sodium hydroxide solution to yield Methyl 4-chloro-7-methoxyquinoline-6-carboxylate .

  • Step B: Amidation. In a separate flask, charge Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (55.0 g), methanol (330 mL), and 25% aqueous ammonia solution (660 mL) at 25-30°C.

  • Stir the mixture for 10-12 hours.

  • Add demineralized water (275 mL) to precipitate the product.

  • Filter the solid, wash, and dry under reduced pressure to obtain 4-chloro-7-methoxyquinoline-6-carboxamide .

Protocol 2: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide via the Nitrile Route

(Based on CN109734661B) [7]

  • Step A: Cyclization. Add 4-cyano-3-methoxyaniline and propionic aldehyde to ethanol and reflux for 5 hours. After removing the solvent, add polyphosphoric acid and heat to 90°C for 10 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash the solid with water until neutral, and dry to obtain 6-cyano-7-methoxy-4-quinolinone .

  • Step B: Chlorination. Dissolve 6-cyano-7-methoxy-4-quinolinone (40 g) in thionyl chloride (80 mL) and heat at reflux for 4 hours.

  • Remove excess thionyl chloride under reduced pressure and process the residue to obtain 6-cyano-7-methoxy-4-chloroquinoline .

  • Step C: Hydrolysis. Dissolve 6-cyano-7-methoxy-4-chloroquinoline (218 g) in an acetic acid/water solution.

  • Heat the system to 80°C for 24 hours.

  • Cool the mixture and add ice water to precipitate the product.

  • Filter, wash until neutral, and dry to yield 4-chloro-7-methoxyquinoline-6-carboxamide .

Conclusion and Recommendation

Both the Methyl Carboxylate (Ester) Route and the Nitrile Route are viable pathways for the industrial synthesis of Lenvatinib's key quinoline intermediate.

  • The Ester Route , leveraging the Gould-Jacobs reaction, is a classic approach but is hampered by the extremely high temperatures required for cyclization, which poses scalability and safety challenges.

  • The Nitrile Route offers a more controlled, albeit slightly longer, process with comparatively milder reaction conditions. This enhanced control can lead to better process safety, higher purity, and more reliable scalability, making it an attractive alternative for modern pharmaceutical manufacturing.

The choice between these routes ultimately depends on a company's specific capabilities, including access to starting materials, reactor specifications, and expertise in handling the respective hazardous reagents. However, for new process development, the Nitrile Route presents a more compelling case due to its more manageable and controllable reaction profile.

References

  • Title: Process for the preparation of lenvatinib or its salts thereof. Source: Google Patents (WO2019092625A1).
  • Title: Synthetic method of lenvatinib. Source: Google Patents (CN113307767A).
  • Title: A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. Source: PubMed. URL: [Link]

  • Title: Synthetic method of lenvatinib. Source: Google Patents (CN109734661B).
  • Title: PROCESS FOR THE PREPARATION OF LENVATINIB. Source: European Patent Office (EP 3620452 A1). URL: [Link]

  • Title: Synthesis Methods of Lenvatinib Mesylate API. Source: Qingmu Pharmaceutical. URL: [Link]

  • Title: Gould–Jacobs reaction. Source: Wikipedia. URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: MDPI. URL: [Link]

  • Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Source: Biotage. URL: [Link]

  • Title: Gould-Jacobs Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Six-step synthesis of lenvatinib 50 starting from... Source: ResearchGate. URL: [Link]

Sources

Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.)

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the leading methodologies for quinoline synthesis, designed for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of reaction mechanisms, experimental considerations, and comparative performance data to inform strategic synthetic planning.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. First isolated from coal tar in 1834, its derivatives are now recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline core also extends to materials science, where its derivatives are employed as dyes, solvents, and in the manufacturing of organic light-emitting diodes (OLEDs).[2]

Given its importance, a multitude of synthetic routes have been developed since the 19th century.[1] Classical named reactions such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses remain highly relevant. However, these methods often suffer from harsh reaction conditions, the use of toxic reagents, and variable yields.[2] This guide offers a comparative analysis of these key synthetic methods, providing the necessary technical insights, supported by experimental data, to help researchers select the most appropriate strategy for their target molecule. We will delve into the causality behind experimental choices, the scope and limitations of each reaction, and present standardized protocols for practical application.

Comparative Overview of Classical Quinoline Syntheses

The choice of a synthetic method depends critically on the desired substitution pattern, the availability of starting materials, and tolerance for specific reaction conditions. The following sections provide a detailed examination of the most prominent classical methods.

The Skraup Synthesis

The Skraup synthesis is the archetypal reaction for producing the parent quinoline ring.[3] It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4][5]

Mechanism & Rationale: The reaction is notoriously exothermic and can be violent if not controlled.[6] The addition of a moderator like ferrous sulfate is common practice to ensure a smoother reaction profile.[3][7] The mechanism proceeds in several stages:

  • Acrolein Formation: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][8]

  • Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[4]

  • Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[8]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline. Nitrobenzene is a common oxidizing agent and can also serve as a solvent, while arsenic acid is reported to result in a less violent reaction.[3][5][8]

Scope and Limitations: The primary advantage of the Skraup synthesis is its use of simple, inexpensive starting materials to produce the parent quinoline.[9] However, the harsh, strongly acidic, and high-temperature conditions limit its application for anilines bearing acid-sensitive substituents. The reaction is often characterized by the formation of thick tar, making product isolation difficult, and yields can be low.[2][10]

Experimental Protocol: Synthesis of Quinoline [6]

  • Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a mixture of aniline (240 g, 2.58 moles), glycerol (750 g, 8.15 moles), arsenic pentoxide (240 g, 1.04 moles), and ferrous sulfate heptahydrate (20 g).

  • Reaction Initiation: Heat the mixture gently with an oil bath. With vigorous stirring, add concentrated sulfuric acid (250 ml) dropwise over 30-45 minutes. The reaction will become exothermic.

  • Reflux: Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the distillate.

  • Purification: Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C. Typical yields are in the range of 84-91%.[6]

The Doebner-von Miller Reaction

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids.[9][11][12]

Mechanism & Rationale: The mechanism has been the subject of extensive study and is believed to proceed through a complex fragmentation-recombination pathway.[9][11]

  • Michael Addition: The reaction starts with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[11]

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.[11]

  • Recombination: These fragments then recombine via an aldol-type condensation to form a new α,β-unsaturated imine.[11]

  • Cyclization & Aromatization: This intermediate undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the final quinoline product. The oxidant can be an external agent or one of the reaction intermediates.[11]

Scope and Limitations: This method offers greater versatility than the Skraup synthesis, enabling the preparation of a wide range of substituted quinolines.[13] However, it is not without its challenges. The use of sterically hindered α,β-unsaturated aldehydes can lead to complex mixtures and only trace amounts of the desired quinoline.[14][15] Furthermore, potential side reactions like polymerization can occur, and controlling regioselectivity with unsymmetrical substrates can be problematic.[13]

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[4][16] The reaction can be catalyzed by either acids or bases.[17][18]

Mechanism & Rationale: Two primary mechanistic pathways are proposed, depending on the reaction conditions:[16]

  • Path A (Base-catalyzed): An initial aldol condensation between the two carbonyl partners forms an α,β-unsaturated carbonyl compound. This is followed by intramolecular condensation (imine formation) and dehydration to yield the quinoline.[19]

  • Path B (Acid-catalyzed): The reaction begins with the formation of a Schiff base between the aniline and the carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.[16]

The choice of catalyst (e.g., trifluoroacetic acid, iodine, Lewis acids, or bases like NaOH) and conditions (e.g., solvent-free, microwave irradiation) can be optimized to improve yields and reaction times.[16][17][18]

Scope and Limitations: The Friedländer synthesis is valued for its generally milder conditions compared to the Skraup reaction and its high degree of regioselectivity, which is dictated by the starting materials.[13] It is an excellent method for producing polysubstituted quinolines with high yields.[18] The principal limitation is the synthetic accessibility of the required 2-aminoaryl aldehyde or ketone precursors, which can be unstable or difficult to prepare.[13]

Experimental Protocol: Synthesis of 2-Phenylquinoline [8]

  • Setup: In a suitable flask, dissolve o-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide solution.

  • Reaction: Reflux the mixture until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation & Purification: The residue can be purified by recrystallization or column chromatography to yield the 2-phenylquinoline product.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[20][21] Concentrated sulfuric acid is the most common catalyst.[20]

Mechanism & Rationale: The reaction proceeds through a three-step mechanism:[20][22]

  • Schiff Base Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form a Schiff base, which tautomerizes to a more stable enamine intermediate.

  • Cyclization: The enamine, activated by protonation with the strong acid catalyst, undergoes an intramolecular electrophilic aromatic substitution. This annulation step is typically the rate-determining step.[20]

  • Dehydration: The resulting cyclic intermediate is then dehydrated to afford the final aromatic quinoline product.

Scope and Limitations: This method is particularly useful for accessing 2,4-dialkyl or 2,4-diaryl quinolines. The regioselectivity depends on which carbonyl group of an unsymmetrical β-diketone is attacked first and which side of the aniline ring undergoes cyclization. Steric effects of the substituents play a significant role in the rate-determining annulation step.[20] A strong electron-withdrawing group (e.g., -NO2) on the aniline ring can inhibit the cyclization step.[21]

The Pfitzinger Synthesis

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[23][24]

Mechanism & Rationale: The mechanism involves the following key steps:[23][24]

  • Isatin Ring Opening: The base (e.g., potassium hydroxide) hydrolyzes the amide bond of isatin to form an isatinic acid salt (a 2-aminophenyl glyoxalate).

  • Condensation: The amino group of this intermediate condenses with the carbonyl compound to form an imine (or the corresponding enamine).

  • Intramolecular Cyclization: An intramolecular Claisen-type condensation occurs between the enolate of the imine and the keto-acid carbonyl group, followed by dehydration to form the quinoline ring.[24]

Scope and Limitations: This method is highly effective for synthesizing quinolines with a carboxylic acid group at the 4-position, a useful handle for further functionalization. The resulting acid can be decarboxylated if desired.[4] The reaction's success depends on the reactivity of the carbonyl component and the stability of the intermediates under strong basic conditions.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which often exist in their tautomeric 4-quinolone form.[25] The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[26]

Mechanism & Rationale: The reaction is a multi-step process:[25][26]

  • Condensation: The aniline undergoes a nucleophilic substitution on the electron-deficient double bond of the malonate ester, eliminating an alcohol molecule to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This intermediate is subjected to high temperatures (often >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring.[26]

  • Saponification & Decarboxylation: The resulting ester is typically saponified to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[25]

Scope and Limitations: The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups.[26] A major drawback of the classical approach is the requirement for very high temperatures for the cyclization step, which can lead to product decomposition and limits the substrate scope.[27] The use of high-boiling solvents like Dowtherm A or, more recently, microwave irradiation has significantly improved reaction efficiency, allowing for shorter reaction times and better yields under more controlled conditions.[26][27][28] When using asymmetrically substituted anilines, mixtures of regioisomers can be formed.[27]

Data Presentation and Visual Summaries

To facilitate a direct comparison, the key parameters of each method are summarized below.

Quantitative Comparison of Synthesis Methods
Synthesis MethodKey ReactantsTypical Product TypeReaction Temperature (°C)Reaction TimeTypical Yield (%)Key Limitations
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or simply substituted quinolines140 - 170[6][29]3 - 6 h[6][29]14 - 91[6][29]Harsh, often violent conditions; low yields for some substrates; tar formation.[10][13]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-substituted quinolines80 - 100[29][30]7 - 17 h[29][30]18 - 37[29]Potential for polymerization; regioselectivity issues; limited for hindered substrates.[13][14]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-MethylenePolysubstituted quinolines80 - 120 (Reflux)[18]0.5 - 3 h[30]up to 99[30]Limited availability and stability of 2-aminoaryl carbonyl starting materials.[13]
Combes Aniline, β-Diketone2,4-Disubstituted quinolines60 - 110[29]VariesModerate to Good[29]Regioselectivity issues with unsymmetrical substrates; inhibited by EWG on aniline.[20][21]
Pfitzinger Isatin, Carbonyl with α-MethyleneQuinoline-4-carboxylic acidsReflux~24 h[31]Moderate to Good[31]Requires strong base; limited by reactivity of carbonyl component.[24]
Gould-Jacobs Aniline, Ethoxymethylenemalonate4-Hydroxyquinolines (4-Quinolones)>250 (Thermal)[26]5 - 15 min (Microwave)[30]37 - 95[27][30]Very high temperatures required for classical method; potential for regioisomers.[27]
Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core mechanisms and a general experimental workflow.

Skraup_Mechanism cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Product Aniline Aniline Michael Michael Addition Aniline->Michael Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Acrolein Acrolein Dehydration->Acrolein Acrolein->Michael Intermediate β-Anilinopropionaldehyde Michael->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline Friedlander_Mechanism cluster_paths Alternative First Steps Start 2-Aminoaryl Ketone + Carbonyl with α-Methylene Aldol Path A (Base-cat): Aldol Condensation Start->Aldol Schiff Path B (Acid-cat): Schiff Base Formation Start->Schiff Intermediate_A α,β-Unsaturated Carbonyl Intermediate Aldol->Intermediate_A Intermediate_B Schiff Base Intermediate Schiff->Intermediate_B Cyclization_A Intramolecular Imine Formation Intermediate_A->Cyclization_A Cyclization_B Intramolecular Aldol Reaction Intermediate_B->Cyclization_B Dehydration Dehydration Cyclization_A->Dehydration Cyclization_B->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: Alternative mechanisms for the Friedländer Synthesis.

General_Workflow start Start reagents Combine Reactants, Solvent, and Catalyst start->reagents reaction Heat / Reflux / Irradiate (Monitor by TLC/LCMS) reagents->reaction workup Cool, Quench, and Perform Extraction reaction->workup purify Dry Organic Layer and Concentrate in vacuo workup->purify isolate Purify Crude Product (Chromatography/Recrystallization) purify->isolate analyze Characterize Final Product (NMR, MS, etc.) isolate->analyze end End analyze->end

Caption: A generalized experimental workflow for quinoline synthesis.

Conclusion and Outlook

The classical methods for quinoline synthesis, each with over a century of history, remain indispensable tools in the chemist's arsenal. The Skraup and Doebner-von Miller reactions, while often harsh, provide access to fundamental quinoline structures from simple precursors. The Friedländer and Combes syntheses offer more controlled routes to highly substituted derivatives, provided the starting materials are accessible. Finally, the Pfitzinger and Gould-Jacobs reactions deliver quinolines with specific functionalization patterns, such as carboxylic acids and hydroxyl groups, that are valuable for further synthetic elaboration.

Modern advancements, particularly the use of microwave irradiation and the development of novel catalytic systems, have significantly mitigated some of the traditional limitations, such as long reaction times and the need for extreme temperatures. [2][26][28]For the drug development professional, a thorough understanding of these classical reactions, including their mechanisms and limitations, is crucial for designing efficient and scalable synthetic routes to novel therapeutic agents. The choice of method will always represent a balance between substrate availability, desired substitution pattern, reaction robustness, and overall synthetic efficiency.

References

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Unknown. Preparation and Properties of Quinoline. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. Available at: [Link]

  • J&K Scientific LLC. Friedländer Synthesis. Available at: [Link]

  • Unknown. Doebner-von Miller Synthesis. Available at: [Link]

  • Química Organica.org. Friedlander quinoline synthesis. Available at: [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Available at: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • ResearchGate. Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... Available at: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Available at: [Link]

  • NIH. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]

  • Unknown. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
  • University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Available at: [Link]

  • YouTube. Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Available at: [Link]

  • Thieme Connect. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Available at: [Link]

  • JOCPR. Application of pfitzinger reaction in. Available at: [Link]

  • chemeurope.com. Skraup reaction. Available at: [Link]

  • NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • ResearchGate. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Available at: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]

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A Comparative Guide to the Biological Activity of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] This guide provides a comprehensive comparison of the biological activity of "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate," a key heterocyclic compound, with its structural analogues. By examining the structure-activity relationships (SAR), this document aims to provide researchers and drug development professionals with critical insights into the pharmacophoric features that govern the efficacy of this class of compounds.

While direct comparative studies on this compound and a full spectrum of its analogues are not extensively documented in publicly available literature, this guide synthesizes data from numerous studies on related quinoline derivatives to project a comparative analysis. The insights presented herein are grounded in established principles of medicinal chemistry and supported by experimental data from analogous series of compounds.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a multitude of clinically used drugs and biologically active molecules.[2][3] Its planar structure and ability to intercalate with DNA, along with the potential to interact with various enzymatic targets, make it a versatile pharmacophore.[2] Modifications to the quinoline core, through the introduction of various substituents, can profoundly influence its biological activity, selectivity, and pharmacokinetic properties.

"this compound": A Compound of Interest

"this compound" is a synthetic compound that has been identified as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antitumor and antimalarial agents. While the biological activity of this specific ester has not been extensively reported, its structural components—the 4-chloro, 7-methoxy, and 3-methoxycarbonyl groups—are known to be critical determinants of the biological activity in related quinoline series.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. This section dissects the influence of modifications at key positions of the quinoline ring, drawing comparisons between the title compound and its potential analogues.

Anticancer Activity

The quinoline-3-carboxylate scaffold has been identified as a promising pharmacophore for the development of antiproliferative agents.[1] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells.[1]

Table 1: Postulated Comparative Anticancer Activity of this compound Analogues

Compound/AnalogueSubstitution PatternExpected Anticancer ActivityRationale based on SAR
This compound 4-Cl, 7-OCH₃, 3-COOCH₃ Potentially Moderate to High The 4-chloro group can enhance activity. The 7-methoxy group is often favorable. The 3-carboxylate ester is a known pharmacophore for anticancer activity.
Analogue 14-H, 7-OCH₃, 3-COOCH₃Potentially LowerRemoval of the electron-withdrawing chloro group at the 4-position may decrease activity.
Analogue 24-Cl, 7-H, 3-COOCH₃Potentially LowerThe 7-methoxy group is often associated with enhanced potency in quinoline anticancer agents. Its absence may reduce activity.
Analogue 34-Cl, 7-OCH₃, 3-COOHPotentially Higher or LowerHydrolysis of the ester to a carboxylic acid can alter solubility, cell permeability, and target interaction, leading to unpredictable changes in activity.[4]
Analogue 44-NH₂, 7-OCH₃, 3-COOCH₃Potentially HigherSubstitution of the 4-chloro with an amino group can in some cases enhance anticancer activity.

Disclaimer: The expected activities are projections based on structure-activity relationships reported for similar quinoline series and are not based on direct experimental comparison of these specific compounds.

The presence of a halogen, particularly chlorine, at the 4-position of the quinoline ring has been shown to be a critical factor for the cytotoxic activity of several quinoline derivatives. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire ring system, potentially enhancing its interaction with biological targets. Studies on 4-substituted quinolines have demonstrated that these derivatives can induce caspase-dependent apoptosis in cancer cells.[5]

Substitution at the 7-position of the quinoline ring with a methoxy group is a common feature in many biologically active quinolines. The 6,7-dimethoxyquinoline scaffold, for instance, is favorable for anticancer activity.[2] The methoxy group, being an electron-donating group, can modulate the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability, which in turn can affect its overall efficacy.

The ester or carboxylic acid moiety at the 3-position is a key pharmacophoric element. While the methyl ester in the title compound contributes to its lipophilicity, conversion to the corresponding carboxylic acid can have a significant impact on its biological activity. In some series of quinoline carboxylic acids, the free carboxylic acid at the 4-position is a strict requirement for the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis and a target for anticancer drugs.[4] This highlights the importance of this functional group in target recognition and binding.

Experimental Protocols for Biological Evaluation

To empirically determine the comparative biological activity of "this compound" and its analogues, standardized in vitro and in vivo assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compounds (various concentrations) A->B Adherence C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 values G->H

Caption: A schematic representation of the MTT assay workflow for determining the in vitro cytotoxicity of chemical compounds.

Apoptosis Assay

To investigate the mechanism of cell death induced by the compounds, apoptosis assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed. This allows for the differentiation between viable, apoptotic, and necrotic cells.

Future Directions and Conclusion

The quinoline scaffold, and specifically the quinoline-3-carboxylate framework, continues to be a fertile ground for the discovery of new anticancer agents. While this guide provides a comparative analysis of "this compound" and its analogues based on existing SAR data, it also underscores the need for direct experimental validation.

Future research should focus on the synthesis of a focused library of analogues with systematic variations at the 4 and 7-positions of the methyl quinoline-3-carboxylate core. The subsequent comparative biological evaluation of these compounds against a panel of cancer cell lines will provide definitive data on their structure-activity relationships and will be instrumental in identifying lead compounds for further preclinical and clinical development.

The insights provided in this guide, combining established medicinal chemistry principles with available experimental data, offer a valuable starting point for researchers and drug development professionals working on the next generation of quinoline-based therapeutics.

References

  • BenchChem. (2025).
  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 941-948.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1845.
  • Afrin, S., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1239, 130514.
  • Kaur, M., & Singh, M. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 57, 1853-1859.
  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Kamath, C., et al. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13.
  • Janardhanan, N., et al. (2025).
  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32049-32073.
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Smolecule. (n.d.). Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0.
  • Lo, K. H., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6289.
  • ChemicalBook. (n.d.).
  • da Silva, A. C., et al. (2021). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 26(11), 3326.
  • Neogi, K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. European Journal of Medicinal Chemistry, 233, 114227.
  • Chen, Y. L., et al. (2023).

Sources

A Comparative Guide to Quinolone Intermediates: Validating the Central Role of the 4-Chloro-7-methoxyquinoline Core in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] This guide provides an in-depth validation of a specific, highly functionalized quinoline derivative that has become indispensable in the synthesis of modern targeted therapies.

While the user inquired about "Methyl 4-chloro-7-methoxyquinoline-3-carboxylate," a comprehensive literature review reveals that its regioisomer, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate , and its corresponding amide are the validated, industrially significant key intermediates. This guide will focus on these pivotal compounds, particularly their role in the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib. We will explore the causality behind their synthetic routes, compare their strategic advantages, and provide detailed, field-tested protocols.

Section 1: Strategic Synthesis of the Quinolone Core

The specific substitution pattern of the 4-chloro-7-methoxyquinoline-6-carboxylate intermediate is not accidental; it is a product of meticulous molecular design aimed at optimizing the final drug's interaction with multiple kinase targets.[2] The synthesis of this key intermediate is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity.

Optimized Synthesis Workflow

The most common and scalable route begins with the construction of the quinoline ring system, followed by chlorination.

A Methyl 7-Methoxy-4-oxo-1,4- dihydroquinoline-6-carboxylate D Reaction under Reflux (e.g., 90°C, 1 hr) A->D B Chlorination Reagent (e.g., Thionyl Chloride, SOCl₂) B->D C Catalyst (DMF) C->D E Work-up & Extraction (Ice Water, DCM/EtOAc) D->E Reaction Completion (TLC) F Methyl 4-chloro-7-methoxyquinoline-6-carboxylate E->F Purification & Isolation cluster_0 Reactants cluster_1 Reaction Conditions A 4-chloro-7-methoxyquinoline-6-carboxamide F Nucleophilic Aromatic Substitution (SNAr) A->F B 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea B->F C Solvent: DMSO C->F D Base: Cesium Carbonate (Cs₂CO₃) D->F E Temperature: 45-55°C E->F G Lenvatinib (API) F->G Formation of Ether Linkage

Sources

A Comparative Guide to Alternative Synthetic Routes for Lenvatinib Bypassing Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib, a multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers. The prevalent synthetic routes often rely on the key intermediate, Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. However, the pursuit of more efficient, cost-effective, and environmentally benign manufacturing processes has spurred the development of alternative synthetic strategies. This guide provides a comprehensive comparison of four distinct, alternative synthetic routes to Lenvatinib that commence from the common intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide . Each route is evaluated based on its synthetic strategy, experimental protocol, overall yield, purity of the final product, and a critical analysis of its process chemistry, scalability, and green chemistry aspects. This in-depth technical guide is intended to empower researchers and drug development professionals in making informed decisions for the synthesis of Lenvatinib.

Introduction: The Quest for Optimized Lenvatinib Synthesis

Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and others, playing a vital role in the therapy of thyroid cancer, hepatocellular carcinoma, and renal cell carcinoma.[1][2] The chemical structure of Lenvatinib, 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide, presents a significant synthetic challenge. While numerous synthetic routes have been established, many converge on the use of this compound as a pivotal building block. The exploration of alternative pathways is driven by the desire to improve overall yield, reduce manufacturing costs, enhance safety profiles, and align with the principles of green chemistry.

This guide focuses on four prominent alternative synthetic strategies that initiate from the readily accessible intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide . The synthesis of this key intermediate is a critical first step in these alternative routes. A common method for its preparation involves the chlorination of 4-hydroxy-7-methoxyquinoline-6-carboxamide using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

The four alternative routes to be compared are:

  • Route 1: The Convergent Approach - Direct condensation of 4-chloro-7-methoxyquinoline-6-carboxamide with a pre-synthesized urea derivative, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea.

  • Route 2: The Stepwise Urea Formation Approach - Sequential construction of the urea moiety on the 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide intermediate.

  • Route 3: The Isocyanate-Mediated Approach - Utilization of cyclopropane isocyanate for the direct formation of the urea linkage.

  • Route 4: The Curtius Rearrangement Approach - A one-pot synthesis strategy involving a Curtius rearrangement to generate the key isocyanate intermediate in situ.

These routes will be meticulously compared to provide a clear understanding of their respective strengths and weaknesses, thereby aiding in the selection of the most suitable synthetic strategy for a given research or manufacturing context.

Visualizing the Synthetic Pathways

Lenvatinib_Synthetic_Routes cluster_start Common Starting Material cluster_route1 Route 1: Convergent Approach cluster_route2 Route 2: Stepwise Urea Formation cluster_route3 Route 3: Isocyanate-Mediated cluster_route4 Route 4: Curtius Rearrangement 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide Lenvatinib_R1 Lenvatinib 4-chloro-7-methoxyquinoline-6-carboxamide->Lenvatinib_R1 Condensation Intermediate_A 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide->Intermediate_A Coupling Intermediate_A_R3 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide->Intermediate_A_R3 Coupling with 4-amino-3-chlorophenol Intermediate_C 4-[3-chloro-4-methoxycarbonyl phenoxy]-7-methoxy-6-quinoline formamide 4-chloro-7-methoxyquinoline-6-carboxamide->Intermediate_C Substitution 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea->Lenvatinib_R1 4-amino-3-chlorophenol 4-amino-3-chlorophenol 4-amino-3-chlorophenol->Intermediate_A Intermediate_B Carbamate Intermediate Intermediate_A->Intermediate_B e.g., Phenyl Chloroformate Lenvatinib_R2 Lenvatinib Intermediate_B->Lenvatinib_R2 Cyclopropylamine Lenvatinib_R3 Lenvatinib Intermediate_A_R3->Lenvatinib_R3 Cyclopropane_isocyanate Cyclopropane Isocyanate Cyclopropane_isocyanate->Lenvatinib_R3 2-chloro-4-hydroxybenzoic_acid_methyl_ester 2-chloro-4-hydroxy- benzoic acid methyl ester 2-chloro-4-hydroxybenzoic_acid_methyl_ester->Intermediate_C Intermediate_D Carboxylic Acid Intermediate Intermediate_C->Intermediate_D Hydrolysis Lenvatinib_R4 Lenvatinib Intermediate_D->Lenvatinib_R4 Curtius Rearrangement + Cyclopropylamine

Figure 1: Overview of four alternative synthetic routes to Lenvatinib.

Route 1: The Convergent Approach

This route represents a highly convergent strategy where the two key fragments of Lenvatinib, the quinoline core and the urea side chain, are synthesized separately and then coupled in the final step.

Synthetic Strategy

The core of this approach is the nucleophilic aromatic substitution reaction between 4-chloro-7-methoxyquinoline-6-carboxamide and the pre-formed urea derivative, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea . The synthesis of the urea intermediate is a critical preceding step.

Experimental Protocol

Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea:

A detailed one-pot procedure for the synthesis of this intermediate with high purity (≥ 99.7%) and a 90% yield has been reported.[1][4] The process involves the reaction of 4-amino-3-chloro-phenol with phenyl chloroformate to form a carbamate intermediate, which is then reacted with cyclopropylamine.[4]

Final Condensation Step:

A typical procedure involves the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide (1 equivalent) with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea (1.2 equivalents) in the presence of a base such as cesium carbonate or sodium tert-butoxide in a high-boiling solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (65-70°C).[4] However, an improved process utilizes a 2:1 molar ratio of the urea derivative to the quinoline core at a lower temperature of 50°C, which significantly reduces the formation of impurities.[4]

Data Summary
ParameterValueSource
Overall Yield 67%[4]
HPLC Purity 99.6%[4]
Key Reagents 4-chloro-7-methoxyquinoline-6-carboxamide, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea, Cesium Carbonate, DMSO[4]
Reaction Conditions 50°C, 24h[4]
Process Chemistry, Scalability, and Green Chemistry Analysis
  • Advantages: The convergent nature of this route allows for the separate optimization and purification of the two main fragments, which can lead to a higher overall purity of the final product. The improved process with a 2:1 molar ratio of the urea derivative at a lower temperature significantly minimizes impurity formation.[4]

  • Disadvantages: This route requires the separate synthesis and purification of the urea intermediate, adding to the overall number of steps. The use of a high-boiling point solvent like DMSO can be challenging for removal at an industrial scale.

  • Scalability: The protocol has been demonstrated on a multi-gram scale, suggesting good scalability.

  • Green Chemistry: The use of DMSO raises some environmental concerns. However, the improved process at a lower temperature reduces energy consumption.

Route 2: The Stepwise Urea Formation Approach

This route follows a more linear strategy where the urea moiety is constructed step-by-step on a pre-formed phenoxy-quinoline intermediate.

Synthetic Strategy

The synthesis begins with the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol to yield 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . This intermediate then undergoes a two-step process to form the urea linkage, typically involving reaction with phosgene or a phosgene equivalent like phenyl chloroformate, followed by the addition of cyclopropylamine. A novel variation of this route utilizes 4-nitrophenyl cyclopropylcarbamate as a stable and less hazardous alternative to phosgene-based reagents.[5][6]

Experimental Protocol

Synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide:

This intermediate is synthesized by reacting 4-chloro-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol in a solvent such as DMSO in the presence of a base like potassium tert-butoxide at elevated temperatures. A reported procedure gives a yield of 86.32%.[7]

Urea Formation using Phenyl Chloroformate:

The intermediate is reacted with phenyl chloroformate in the presence of a base like pyridine in a solvent such as N-methylpyrrolidone (NMP). The resulting carbamate is then treated with cyclopropylamine to afford Lenvatinib. The reported yield for this two-step sequence is approximately 62%.[7]

Urea Formation using 4-Nitrophenyl Cyclopropylcarbamate:

In this improved method, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is reacted with 4-nitrophenyl cyclopropylcarbamate in a suitable solvent to give Lenvatinib in good yields.[5][6] This method avoids the use of highly toxic phosgene derivatives.

Data Summary
ParameterPhenyl Chloroformate Method4-Nitrophenyl Cyclopropylcarbamate Method
Overall Yield ~54% (calculated from step-wise yields)"Good yields" (specific overall yield not reported)
HPLC Purity Not explicitly reportedNot explicitly reported
Key Reagents 4-amino-3-chlorophenol, Phenyl Chloroformate, Cyclopropylamine4-amino-3-chlorophenol, 4-nitrophenyl cyclopropylcarbamate
Reaction Conditions Multi-step, variable temperaturesRoom temperature for carbamate formation
Process Chemistry, Scalability, and Green Chemistry Analysis
  • Advantages: The stepwise approach allows for the isolation and purification of the key amine intermediate. The use of 4-nitrophenyl cyclopropylcarbamate offers a safer alternative to traditional methods.[5][6]

  • Disadvantages: The overall process is more linear and can be longer than the convergent approach. The use of NMP in the phenyl chloroformate method is a drawback due to its reprotoxic properties.

  • Scalability: The synthesis of the key intermediate has been reported on a 25g scale, indicating potential for scalability.[7]

  • Green Chemistry: The 4-nitrophenyl cyclopropylcarbamate route is a greener alternative to the use of phosgene or its derivatives. The avoidance of NMP would further improve the green profile of this route.

Route 3: The Isocyanate-Mediated Approach

This route offers a more direct method for the formation of the urea linkage by employing a reactive isocyanate intermediate.

Synthetic Strategy

Similar to Route 2, this approach begins with the synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . The key difference lies in the direct reaction of this intermediate with cyclopropane isocyanate to form Lenvatinib in a single step.

Experimental Protocol

The synthesis involves dissolving 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide in a solvent like dimethylformamide (DMF) and then adding a solution of cyclopropane isocyanate. The reaction is typically stirred at room temperature for a few hours. A patent describes this process with a yield of 92.9% for the final product after purification.

Data Summary
ParameterValueSource
Overall Yield ~80% (calculated from step-wise yields)
Purity 99.58%
Key Reagents 4-amino-3-chlorophenol, Cyclopropane isocyanate, DMF
Reaction Conditions Room temperature, 2-3h
Process Chemistry, Scalability, and Green Chemistry Analysis
  • Advantages: This route is highly efficient as it forms the urea linkage in a single step from the key amine intermediate. The reaction proceeds under mild conditions (room temperature).

  • Disadvantages: Cyclopropane isocyanate is a reactive and potentially hazardous reagent that requires careful handling.

  • Scalability: The process has been described in a patent, suggesting its suitability for industrial scale production.

  • Green Chemistry: The high efficiency and mild reaction conditions are favorable from a green chemistry perspective. However, the use of a reactive isocyanate requires stringent safety measures.

Route 4: The Curtius Rearrangement Approach

This innovative route employs a one-pot Curtius rearrangement to construct the urea moiety, offering a potentially more streamlined synthesis.

Synthetic Strategy

This pathway begins with the substitution reaction of 4-chloro-7-methoxyquinoline-6-amide with 2-chloro-4-hydroxybenzoic acid methyl ester to form 4-[3-chloro-4-methoxycarbonyl phenoxy]-7-methoxy-6-quinoline formamide. This ester is then hydrolyzed to the corresponding carboxylic acid. The key step involves a one-pot Curtius rearrangement of the carboxylic acid using diphenyl phosphorazidate (DPPA) to generate an in-situ isocyanate, which is then trapped with cyclopropylamine to yield Lenvatinib.[8]

Experimental Protocol

The process involves the initial substitution reaction in a solvent like DMSO, followed by alkaline hydrolysis of the methyl ester. The resulting carboxylic acid is then subjected to the one-pot Curtius rearrangement and amination. A patent describes this route with a final product yield of 78.3%.[8]

Data Summary
ParameterValueSource
Overall Yield 78.3%[8]
HPLC Purity Not explicitly reported
Key Reagents 2-chloro-4-hydroxybenzoic acid methyl ester, Diphenyl phosphorazidate (DPPA), Cyclopropylamine[8]
Reaction Conditions Multi-step, one-pot final stage[8]
Process Chemistry, Scalability, and Green Chemistry Analysis
  • Advantages: This route offers a novel and potentially more efficient one-pot final step for the formation of the urea linkage. The starting materials are readily available.[8]

  • Disadvantages: The use of DPPA, an azide-containing reagent, poses potential safety risks, especially on a large scale. The multi-step nature of the initial intermediate synthesis adds to the overall process complexity.

  • Scalability: The one-pot nature of the final step could be advantageous for scalability, but the use of DPPA might require specialized equipment and safety protocols.

  • Green Chemistry: The one-pot reaction improves the process efficiency by reducing the number of work-up and purification steps. However, the use of an azide reagent is a significant drawback from a safety and environmental perspective.

Comparative Analysis and Future Perspectives

The four alternative synthetic routes to Lenvatinib presented here offer distinct advantages and disadvantages.

Route_Comparison cluster_comparison Comparison of Alternative Lenvatinib Synthetic Routes Route1 Route 1 Convergent Approach Pros1 Pros: - High Purity - Convergent Route1->Pros1 Cons1 Cons: - More steps overall - Use of DMSO Route1->Cons1 Route2 Route 2 Stepwise Urea Formation Pros2 Pros: - Safer alternatives (4-nitrophenyl  cyclopropylcarbamate) - Stepwise control Route2->Pros2 Cons2 Cons: - Longer linear sequence - Use of NMP in some variants Route2->Cons2 Route3 Route 3 Isocyanate-Mediated Pros3 Pros: - High efficiency (one-step urea formation) - Mild conditions Route3->Pros3 Cons3 Cons: - Hazardous isocyanate reagent Route3->Cons3 Route4 Route 4 Curtius Rearrangement Pros4 Pros: - One-pot final step - Readily available starting materials Route4->Pros4 Cons4 Cons: - Use of hazardous azide reagent (DPPA) Route4->Cons4

Figure 2: Pros and Cons of each alternative synthetic route.

From a process chemistry and industrial perspective, Route 3 (Isocyanate-Mediated) appears to be the most promising due to its high efficiency and mild reaction conditions, provided that the handling of cyclopropane isocyanate can be managed safely on a large scale. Route 1 (Convergent Approach) offers excellent control over purity but at the cost of additional steps. Route 2 (Stepwise Urea Formation) , particularly with the use of 4-nitrophenyl cyclopropylcarbamate, presents a safer and greener alternative, although potentially with a longer synthetic sequence. Route 4 (Curtius Rearrangement) is an innovative approach with the benefit of a one-pot final step, but the use of an azide reagent is a significant hurdle for industrial implementation.

Future research in this area should focus on the development of even greener and more cost-effective synthetic strategies. This could involve the use of catalytic methods to replace stoichiometric reagents, the exploration of flow chemistry for improved safety and efficiency, and the use of bio-based solvents and starting materials. A thorough analysis of the impurity profiles of each route is also crucial for regulatory compliance and ensuring the final drug product's safety and efficacy.[9]

Conclusion

This comparative guide has provided a detailed analysis of four alternative synthetic routes to Lenvatinib that avoid the use of this compound. Each route has been evaluated based on its synthetic strategy, experimental data, and process chemistry considerations. The choice of the optimal synthetic route will depend on the specific priorities of the research or manufacturing team, including factors such as desired purity, overall yield, cost, safety, and environmental impact. The information presented here serves as a valuable resource for chemists and chemical engineers working on the development and optimization of Lenvatinib synthesis.

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A Comparative Guide to the Efficacy of Quinoline-Derived Therapeutics: From Synthesis Intermediates to Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] First identified in coal tar, its rigid and versatile structure has been ingeniously modified over decades to produce a vast portfolio of therapeutic agents.[1][3] The strategic selection of synthetic intermediates is a critical determinant of the final compound's pharmacological profile, directing its therapeutic application toward infectious diseases, cancer, and beyond.[4][5]

This guide offers an in-depth comparison of the efficacy of drugs derived from distinct quinoline intermediates. We will dissect three major classes—antimalarials, antibacterials, and kinase inhibitors—exploring the causal links between their synthetic origins, mechanisms of action, and clinical performance. By synthesizing field-proven insights with robust experimental data, this document serves as a technical resource for researchers and professionals dedicated to the art and science of drug development.

Quinoline-Based Antimalarials: Targeting Heme Detoxification

The fight against malaria has been historically reliant on quinoline-containing drugs like quinine and chloroquine.[1][6] These agents are primarily derived from 4-aminoquinoline and quinolinemethanol intermediates, and their efficacy is rooted in their ability to disrupt a critical survival pathway in the Plasmodium parasite.

Synthetic Origins and Key Intermediates

The construction of the core quinoline scaffold for antimalarials often employs classic named reactions. The Skraup synthesis , for instance, utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[7][8] For many 4-aminoquinoline drugs like chloroquine, the Gould-Jacobs reaction is pivotal, starting from an aniline and diethyl ethoxymethylenemalonate to build the 4-hydroxyquinoline intermediate, which is subsequently chlorinated and substituted.[9][10]

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[11] To protect itself, the parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin.[11][12] Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this process.[13] Chloroquine is believed to cap the growing faces of hemozoin crystals, preventing further heme polymerization.[11] This leads to an accumulation of toxic heme, which induces oxidative stress and ultimately kills the parasite.[14]

Hemozoin_Inhibition Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Parasite Digestion Hemozoin Non-Toxic Hemozoin (β-hematin crystals) Heme->Hemozoin Biocrystallization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Induces Oxidative Stress Quinoline_Drug Quinoline Antimalarials (e.g., Chloroquine) Quinoline_Drug->Hemozoin Inhibits Fluoroquinolone_MoA DNA_Rep Bacterial DNA Replication Gyrase DNA Gyrase (Gram-Negative Target) DNA_Rep->Gyrase Relaxes Supercoils TopoIV Topoisomerase IV (Gram-Positive Target) DNA_Rep->TopoIV Decatenates Chromosomes Block Replication Fork Blocked & Double-Strand Breaks Gyrase->Block TopoIV->Block FQ Fluoroquinolone Drug FQ->Gyrase Inhibits FQ->TopoIV Inhibits Death Bacterial Cell Death Block->Death

Caption: Dual-targeting mechanism of fluoroquinolones.

Comparative Efficacy Data

The efficacy of fluoroquinolones is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

DrugStaphylococcus aureus (Gram +) MIC₉₀ (mg/L)Pseudomonas aeruginosa (Gram -) MIC₉₀ (mg/L)Haemophilus influenzae (Gram -) MIC₉₀ (mg/L)Reference
Nalidixic Acid>64>644.0[15]
Norfloxacin1.62.00.06[15]
Ciprofloxacin0.750.37<0.015[15]
Levofloxacin1.02.00.03[16]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard quantitative method for determining antimicrobial susceptibility. [17][18] Objective: To determine the MIC of a fluoroquinolone derivative against a bacterial strain.

Methodology:

  • Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for the assay. [19]2. Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test antibiotic in MHB. [18][20]3. Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. [17]4. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). [18]5. Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air. [18]6. Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or using a microplate reader. [19]

Quinoline-Based Kinase Inhibitors: Targeting Oncogenic Signaling

In recent years, the quinoline scaffold has been successfully exploited to develop potent and selective protein kinase inhibitors for cancer therapy. [21][22]These drugs are designed to interfere with the aberrant signaling pathways that drive tumor growth and proliferation. [22]

Synthetic Origins and Key Intermediates

The synthesis of quinoline-based kinase inhibitors is highly tailored to target the ATP-binding pocket of a specific kinase. Various synthetic routes are employed to produce highly substituted quinoline cores. [9]For example, compounds like Bosutinib often feature an aniline group at the 4-position, with complex side chains designed to form specific interactions within the kinase active site. The intermediates must allow for precise control over the substitution pattern to optimize potency and selectivity. [23]

Mechanism of Action: Competitive ATP Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many cancers, kinases become constitutively active, leading to uncontrolled cell division. Quinoline-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing ATP from binding and blocking the downstream phosphorylation cascade. [23][24]For example, drugs like Cabozantinib inhibit multiple receptor tyrosine kinases (RTKs) such as VEGFR and c-Met, thereby blocking pro-angiogenic and metastatic signaling pathways. [23][25]

Kinase_Inhibition Kinase Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Quinoline_KI Quinoline Kinase Inhibitor Quinoline_KI->Kinase Binds to ATP pocket, Inhibits

Caption: ATP-competitive mechanism of quinoline kinase inhibitors.

Comparative Efficacy Data

The potency of kinase inhibitors is typically measured by their IC₅₀ values against specific enzymes or cancer cell lines.

DrugPrimary Kinase Target(s)Cancer Cell LineIC₅₀ (nM)Reference
BosutinibSrc, AblK562 (CML)20 - 40[23]
CabozantinibVEGFR2, c-MetH441 (Lung)~10[25]
LenvatinibVEGFR, RETH146 (Thyroid)~5[23]
NeratinibEGFR, HER2SK-BR-3 (Breast)~6[23][25]
OmipalisibPI3K, mTORMCF-7 (Breast)<1[23]
Experimental Protocol: Thermal Shift Assay for Target Engagement

A thermal shift assay (TSA) is a high-throughput method used to assess whether a compound binds to its target protein. [26] Objective: To confirm the binding of a quinoline derivative to a target kinase.

Methodology:

  • Reagent Preparation: Prepare a solution containing the purified target kinase protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Compound Addition: Dispense the kinase-dye mixture into a 96- or 384-well PCR plate. Add the test quinoline compound at various concentrations. Include a no-drug (DMSO) control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature in small increments.

  • Fluorescence Measurement: At each temperature increment, measure the fluorescence. As the protein unfolds (melts), its hydrophobic core becomes exposed, the dye binds, and fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve for each condition. The midpoint of the transition is the melting temperature (Tₘ).

  • Interpretation: A ligand that binds and stabilizes the protein will cause a positive shift in the Tₘ compared to the DMSO control. A larger shift generally correlates with higher binding affinity. [26]

Conclusion

The quinoline nucleus is a remarkably privileged scaffold in drug discovery, giving rise to diverse classes of therapeutic agents through the strategic application of different synthetic intermediates. From the 4-aminoquinolines that combat malaria by disrupting heme metabolism to the fluoroquinolones that kill bacteria by targeting DNA replication, and the highly substituted quinolines that inhibit oncogenic kinases, the efficacy of the final drug is intrinsically linked to its chemical architecture. Understanding the interplay between synthesis, mechanism of action, and biological activity is paramount for the rational design of the next generation of quinoline-based medicines. The experimental protocols and comparative data presented herein provide a foundational framework for researchers aiming to innovate within this versatile chemical space.

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A Comparative Study of the Reactivity of 3- and 6-Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

This guide provides a comprehensive comparative analysis of the chemical reactivity of quinolines substituted at the 3- and 6-positions. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the reactivity of these isomers in key chemical transformations, supported by experimental data and detailed protocols.

Introduction: The Electronic Landscape of the Quinoline Nucleus

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. The position of substituents dramatically influences the molecule's electronic properties and, consequently, its reactivity. This guide focuses on the contrasting reactivity profiles of 3- and 6-substituted quinolines, providing insights into how the location of a substituent on either the pyridine or the benzene ring dictates the outcome of chemical reactions.

The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to naphthalene. However, this effect is more pronounced in the pyridine ring, making the benzene ring (carbocycle) the preferred site for electrophilic substitution. Conversely, the pyridine ring (heterocycle) is more susceptible to nucleophilic attack.

  • Position 3: Located on the electron-deficient pyridine ring, a substituent at this position directly influences the reactivity of the heterocycle. Its proximity to the nitrogen atom means its electronic effects (both inductive and resonance) can significantly modulate the electron density of the pyridine ring.

  • Position 6: Situated on the carbocyclic ring, a substituent here primarily influences the reactivity of the benzene part of the quinoline system. Its electronic effects are transmitted through the aromatic system and can have a more distant, yet significant, impact on the pyridine ring's reactivity as well.

This fundamental difference in the electronic environment of the 3- and 6-positions is the primary determinant of their differential reactivity.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring, at positions 5 and 8.[1] The presence of a substituent at either the 3- or 6-position can influence the rate and regioselectivity of these reactions.

A substituent at the 6-position directly impacts the electron density of the benzene ring. An electron-donating group (EDG) at this position will activate the ring, particularly the ortho and para positions (C-5 and C-7), making electrophilic substitution more facile. Conversely, an electron-withdrawing group (EWG) will deactivate the ring, making substitution more difficult.

A substituent at the 3-position has a more indirect influence on electrophilic substitution on the benzene ring. Its electronic effect is transmitted through the pyridine ring. While the effect is less pronounced than a substituent directly on the benzene ring, it can still modulate the overall electron density and reactivity.

Table 1: Comparison of Electrophilic Substitution Reactivity

Reaction Type3-Substituted Quinoline (Example)6-Substituted Quinoline (Example)Observations and Rationale
Nitration Nitration of 3-methylquinoline is expected to proceed on the benzene ring, primarily at the 5- and 8-positions. The methyl group has a minor activating effect.Nitration of 6-methylquinoline will also occur at the 5- and 8-positions. The 6-methyl group (an EDG) activates the benzene ring, leading to a faster reaction rate compared to 3-methylquinoline under identical conditions.The substituent at the 6-position has a more direct and pronounced effect on the electron density of the carbocyclic ring, which is the site of electrophilic attack.
Bromination Bromination of 3-substituted quinolines typically requires harsh conditions and often results in a mixture of products, with substitution occurring on the benzene ring.Bromination of 6-bromoquinoline can lead to the formation of 5,6-dibromoquinoline, demonstrating the directing effect of the existing substituent.The position of the initial substituent dictates the regioselectivity of subsequent electrophilic additions.
Nucleophilic Aromatic Substitution

Nucleophilic substitution on the quinoline nucleus is favored at the electron-deficient positions 2 and 4.[2] The presence and nature of a leaving group at these positions, as well as the electronic character of substituents at other positions, are critical.

A substituent at the 3-position can exert a significant electronic influence on the adjacent C-2 and C-4 positions. An EWG at C-3 will further decrease the electron density at C-2 and C-4, making them more susceptible to nucleophilic attack.

A substituent at the 6-position , being on the benzene ring, has a less direct electronic impact on the pyridine ring. However, a strong EWG at this position can withdraw electron density from the entire ring system, including the pyridine ring, thereby facilitating nucleophilic attack.

Table 2: Comparison of Nucleophilic Substitution Reactivity

Reaction Type3-Substituted Quinoline (Example)6-Substituted Quinoline (Example)Observations and Rationale
Amination (Chichibabin Reaction) The Chichibabin reaction on quinoline typically yields 2-aminoquinoline. A substituent at the 3-position can influence the reaction's feasibility and regioselectivity. For instance, 3-nitroquinoline is aminated at the 4-position.The Chichibabin reaction on 6-substituted quinolines is expected to proceed at the 2-position. The electronic nature of the 6-substituent can affect the reaction rate.The directing effect of the nitro group in 3-nitroquinoline overrides the typical preference for the 2-position. The 6-substituent's effect is primarily on the overall reactivity.
Substitution of a Halogen Nucleophilic displacement of a halogen at C-2 or C-4 is influenced by a C-3 substituent. An EWG at C-3 will accelerate the reaction.A halogen at C-2 or C-4 in a 6-substituted quinoline will also undergo nucleophilic substitution. The rate will be influenced by the electronic nature of the 6-substituent, though to a lesser extent than a C-3 substituent.The proximity of the C-3 substituent to the reaction center allows for a more potent electronic effect on the stability of the Meisenheimer-like intermediate.
C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of quinoline derivatives. The regioselectivity and efficiency of these reactions are highly dependent on the directing groups and the electronic nature of the quinoline core.

In the context of C-H amination of quinoline N-oxides, substitutions at both the 3- and 6-positions have been shown to be well-tolerated, leading to excellent yields of the corresponding 2-aminated products.[3] This suggests that for this particular transformation, the electronic and steric effects of alkyl groups at these positions do not significantly hinder the reaction.

Table 3: Comparison of C-H Functionalization Reactivity

Reaction Type3-Substituted Quinoline (Example)6-Substituted Quinoline (Example)Observations and Rationale
C2-Amination of Quinoline N-oxide 3-Methylquinoline N-oxide undergoes C2-amination with O-benzoyl hydroxylamines in excellent yield.[3]6-Methylquinoline N-oxide also provides the C2-aminated product in excellent yield under similar conditions.[3]For this specific copper-catalyzed reaction, the presence of a methyl group at either the 3- or 6-position does not appear to significantly impact the reaction's efficiency, highlighting the robustness of the catalytic system.

Experimental Protocols

Representative Electrophilic Substitution: Bromination of 8-Methoxyquinoline

This protocol is adapted from a study on the bromination of 8-substituted quinolines and illustrates a typical electrophilic substitution on the quinoline ring.

Workflow Diagram:

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 8-methoxyquinoline in CH3CN B Add Br2 in CH3CN dropwise over 15 min A->B Protect from light C Monitor reaction by TLC B->C Evacuate HBr D Quench with water C->D Upon completion E Extract with diethyl ether D->E F Purify by chromatography E->F

Caption: Workflow for the bromination of 8-methoxyquinoline.

Step-by-Step Methodology:

  • Dissolve 8-methoxyquinoline in acetonitrile (CH₃CN) in a flask protected from light.

  • Prepare a solution of bromine (Br₂) in CH₃CN.

  • Add the bromine solution dropwise to the quinoline solution over 15 minutes. During the reaction, the generated HBr gas should be evacuated.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the bromination (after approximately 34 hours as reported for a similar substrate), quench the reaction by adding water.

  • Dissolve the resulting solid in diethyl ether.

  • Isolate and purify the product, 5-bromo-8-methoxyquinoline, using standard techniques such as column chromatography.

Causality: The use of acetonitrile as a solvent and the dropwise addition of bromine help to control the reaction rate and minimize side reactions. Protecting the reaction from light is crucial as radical bromination can occur under photochemical conditions. The final product is 5-bromo-8-methoxyquinoline, demonstrating electrophilic substitution at the C-5 position.

Representative Nucleophilic Substitution: Chichibabin Amination of Quinoline

This protocol describes the synthesis of 2-aminoquinoline via the Chichibabin reaction, a classic example of nucleophilic substitution on the quinoline ring.[4]

Reaction Mechanism Diagram:

Chichibabin_Mechanism Quinoline Quinoline SigmaComplex σ-complex (Meisenheimer adduct) Quinoline->SigmaComplex + NH₂⁻ NaNH2 NaNH₂ SodiumSalt Sodium salt of 2-aminoquinoline SigmaComplex->SodiumSalt Aminoquinoline 2-Aminoquinoline SodiumSalt->Aminoquinoline H2 H₂

Caption: Mechanism of the Chichibabin reaction on quinoline.

Step-by-Step Methodology:

  • In a suitable high-temperature, inert solvent such as xylene or N,N-dimethylaniline, add quinoline.

  • Carefully add sodium amide (NaNH₂) to the solution.

  • Heat the reaction mixture to the appropriate temperature (typically above 100°C). The reaction progress can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture and carefully perform an aqueous workup to neutralize the reaction and protonate the amino group.

  • Extract the product with a suitable organic solvent.

  • Purify the 2-aminoquinoline by recrystallization or column chromatography.

Causality: The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C-2 position of the quinoline ring. The subsequent elimination of a hydride ion, which is a poor leaving group, is the driving force for the rearomatization of the ring. The reaction is typically carried out at high temperatures to overcome the activation energy for hydride elimination.

Conclusion

The reactivity of substituted quinolines is a nuanced interplay of electronic and steric effects. A substituent at the 6-position primarily influences the reactivity of the carbocyclic ring, directly impacting electrophilic substitution reactions. In contrast, a substituent at the 3-position exerts a more localized effect on the pyridine ring, significantly modulating its susceptibility to nucleophilic attack. Understanding these fundamental differences is paramount for the rational design of synthetic routes to novel quinoline-based compounds with desired pharmacological or material properties. This guide provides a foundational framework for researchers to navigate the rich and complex chemistry of this important heterocyclic system.

References

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  • Hydroxyquinones: Synthesis and Reactivity - MDPI. (2001, December 31). Retrieved from [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (2025, September 17). Retrieved from [Link]

  • US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents. (n.d.).
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  • Theoretical Study of Reactivities in Electrophilic Aromatic Substitution Reactions: Reactive Hybrid Orbital Analysis | The Journal of Physical Chemistry A - ACS Publications. (1998, May 1). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2010, May 15). Retrieved from [Link]

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  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - PMC. (2012, April 2). Retrieved from [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC. (2022, May 13). Retrieved from [Link]

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Benchmarking the efficiency of different catalysts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficiency in Modern Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Consequently, the development of efficient, sustainable, and versatile methods for its synthesis is a paramount objective in chemical research. Historically, classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provided the foundational routes to these vital N-heterocycles.[3][4] However, these traditional methods often necessitate harsh conditions, stoichiometric reagents, and can suffer from low yields and poor atom economy.[1]

The modern era of quinoline synthesis is defined by the strategic application of catalysis, which has revolutionized the field by enabling milder reaction conditions, enhancing yields, and opening pathways to novel molecular diversity. This guide provides a comprehensive benchmark of different catalyst classes, offering researchers, scientists, and drug development professionals a comparative analysis grounded in experimental data to inform their synthetic strategies.

A Modern Taxonomy of Quinolines Synthesis Catalysts

The choice of catalyst is arguably the most critical parameter in designing a quinoline synthesis, directly influencing efficiency, selectivity, and environmental impact. Catalysts employed today can be broadly classified into several key categories, each with inherent advantages and mechanistic nuances.

  • Transition-Metal Catalysts: This extensive class includes complexes of palladium, copper, nickel, cobalt, rhodium, and iron.[5][6] They are highly valued for their exceptional activity and ability to facilitate diverse transformations, including C-H activation, dehydrogenative coupling, and annulation reactions.[7][8][9]

  • Metal-Free Catalysts: Driven by the principles of green chemistry, metal-free alternatives have gained significant traction. This category includes Brønsted acids, Lewis acids, ionic liquids, and superacids like trifluoromethanesulfonic acid (TFA).[5][8][10] Ionic liquids are particularly noteworthy as they can function as both the solvent and the catalyst, often enabling solvent-free conditions and easy product separation.[10][11]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This class includes zeolites, metal oxides supported on silica or carbon, and metal-organic frameworks (MOFs).[3][11][12] Their primary advantage is the ease of separation from the reaction mixture, which allows for catalyst recycling and reuse, significantly improving the process sustainability.[2][13]

  • Nanocatalysts: Representing a bridge between homogeneous and heterogeneous catalysis, nanocatalysts offer high surface-area-to-volume ratios, leading to exceptional catalytic activity.[1] Materials like magnetic iron oxide nanoparticles functionalized with acidic groups combine high efficiency with the practical benefit of magnetic separation for recovery and reuse.[14]

Benchmarking Catalyst Performance in the Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is one of the most versatile and widely used methods for preparing polysubstituted quinolines.[15][16] The choice of catalyst dramatically impacts its efficiency.

Comparative Data for Friedländer Synthesis Catalysts
Catalyst TypeSpecific CatalystReactantsConditionsYield (%)ReusabilityReference
Heterogeneous (Nanocatalyst) Fe₃O₄-IL-HSO₄2-aminoaryl ketones & 1,3-dicarbonyls90°C, Solvent-freeHigh (not specified)Yes (Magnetic)[5][14]
Heterogeneous (Functionalized) g-C₃N₄-CO-(CH₂)₃-SO₃H2-aminoaryl ketones & α-methylene carbonyls100°C, Solvent-free, 4hup to 97%Yes[13][17]
Heterogeneous (Zeolite) ZnO/CNT2-amino-5-chlorobenzaldehyde & carbonylsSolvent-free24-99%Not Specified[5]
Homogeneous (Lanthanide) Nd(NO₃)₃·6H₂O2-aminoaryl ketones & α-methylene ketonesRoom Temp, Ethanol62-94%Not Specified[18]
Metal-Free (Ionic Liquid) [Msim][OOCCCl₃]2-aminoaryl ketones & α-methylene carbonylsNot Specifiedup to 100%Yes[5][10]
Metal-Free (Ionic Liquid) [bmim]HSO₄2-aminobenzaldehydes & allenoatesSolvent-freeHighYes[10]
Metal-Free (Brønsted Acid) o-benzenedisulfonimide2-aminoaryl ketones & various carbonylsSolvent-freeGood to ExcellentYes[10]

Causality Behind Experimental Choices: The shift towards solvent-free conditions, as seen with many heterogeneous and ionic liquid catalysts, is a deliberate choice to enhance the green credentials of the synthesis by reducing volatile organic compound (VOC) waste.[19] The use of magnetic nanocatalysts like Fe₃O₄-IL-HSO₄ is a prime example of process engineering, where the catalyst is designed not only for high activity but also for trivial, non-chromatographic separation.[14] Similarly, Brønsted acids like o-benzenedisulfonimide are selected for being non-volatile and recyclable, addressing the corrosion and volatility issues of traditional acid catalysts.[10]

Catalysis in Skraup and Doebner-von Miller Reactions

While the Friedländer synthesis is dominant for substituted quinolines, the Skraup and Doebner-von Miller reactions remain important, particularly for accessing the parent quinoline ring and specific substitution patterns.

  • Skraup Synthesis: This classic reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent. Modern improvements focus on mitigating the reaction's notorious violence.[20] The use of heterogeneous catalysts like zeolites (H-Beta, H-ZSM-5) has been shown to improve control and yield, with weak Brønsted acid sites favoring the necessary dehydration of glycerol to acrolein and Lewis acid sites accelerating the final cyclization.[21] Some studies have also explored copper sulfate as a catalyst to moderate the reaction.[20]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. It is effectively catalyzed by a range of Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄).[22][23] Recent work has demonstrated that solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10 clay, can drive this reaction efficiently under solvent-free conditions, yielding moderate to excellent yields (42-89%) and offering catalyst reusability.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in experimental science is built on reproducibility. The following protocols are detailed to be self-validating systems, where reaction progress can be reliably monitored and outcomes are consistent.

Protocol 1: Magnetically Recoverable Nanocatalyst in Friedländer Synthesis[5][14]

This protocol leverages a highly active and reusable catalyst, demonstrating a green and efficient approach.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (e.g., Fe₃O₄-IL-HSO₄) (0.02 g)

  • Ethanol (5 mL, optional, for solvent-based reaction)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (0.02 g).

  • For a solvent-free reaction, proceed to the next step. If a solvent is required, add ethanol (5 mL).

  • Place a condenser on the flask and heat the mixture in an oil bath set to 90-100°C. Stir vigorously with a magnetic stir bar.

  • Self-Validation: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 4:1 hexane/ethyl acetate eluent system. The disappearance of the limiting reactant (2-aminoaryl ketone) indicates completion.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • If ethanol was used, remove it under reduced pressure using a rotary evaporator.

  • Add 10 mL of ethyl acetate to the residue and place a strong external magnet against the side of the flask. The black nanocatalyst will be immobilized against the flask wall.

  • Carefully decant the organic solution into a separate flask. Wash the catalyst with two additional 5 mL portions of ethyl acetate, decanting each wash into the same flask.

  • The recovered catalyst can be washed with ethanol, dried in an oven, and stored for reuse.

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure quinoline derivative.

Protocol 2: Ionic Liquid-Catalyzed Metal-Free Friedländer Synthesis[10][25]

This protocol showcases a metal-free approach where the ionic liquid acts as both catalyst and solvent.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene ketone (1.2 mmol)

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) or similar ionic liquid (2 mL)

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • Combine the 2-aminoaryl ketone (1 mmol) and the α-methylene ketone (1.2 mmol) in a 10 mL vial equipped with a stir bar.

  • Add the ionic liquid ([bmim]BF₄, 2 mL) to the vial.

  • Seal the vial and heat the mixture to 100°C with stirring for the specified time (typically 3-6 hours).

  • Self-Validation: Monitor the reaction by TLC. Take a micro-sample, dissolve it in a small amount of ethyl acetate, and spot it on the TLC plate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether (10 mL) to the vial and stir vigorously. The product and ionic liquid will remain as a separate phase. Decant and discard the ether layer. Repeat this wash twice to remove unreacted starting materials.

  • Extract the desired quinoline product from the ionic liquid using ethyl acetate (3 x 15 mL). The product is more soluble in ethyl acetate, while the ionic liquid has poor solubility.

  • Combine the ethyl acetate extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The recovered ionic liquid can be placed under high vacuum to remove residual solvent and reused.

  • Purify the crude product via column chromatography.

Visualizing Workflows and Mechanisms

Diagrams provide a clear, high-level overview of complex processes, aiding in both conceptual understanding and practical implementation.

G cluster_prep Reaction Setup cluster_exec Execution & Monitoring cluster_workup Workup & Isolation Reactants Select Reactants (e.g., 2-aminoaryl ketone, α-methylene compound) Catalyst Select Catalyst (e.g., Heterogeneous, Homogeneous, Metal-Free) Reactants->Catalyst Conditions Define Conditions (Temp, Solvent, Time) Catalyst->Conditions Combine Combine Reagents & Catalyst Conditions->Combine Heat Heat & Stir Combine->Heat TLC Monitor via TLC Heat->TLC TLC->Heat Incomplete Separate Catalyst Separation (Filtration / Magnet / Extraction) TLC->Separate Complete Separate->Catalyst Recycle Catalyst Purify Purification (Column Chromatography) Separate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for comparing catalyst efficacy.

G cluster_cycle Catalytic Cycle M_L [M]-L C1 Complex 1 (Enamine) M_L->C1 + A, -H₂O A 2-Aminoaryl Ketone B α-Methylene Ketone B->C1 P Quinoline H2O H₂O C2 Complex 2 (Cyclized) C1->C2 + B C3 Complex 3 (Dehydrated) C2->C3 Intramolecular Annulation C3->M_L - Product (P) - H₂O C3->P C3->H2O

Caption: Simplified catalytic cycle for a metal-catalyzed Friedländer synthesis.

Conclusion and Future Outlook

The synthesis of quinolines has been profoundly advanced by the development of diverse and sophisticated catalytic systems. For researchers, the choice of catalyst involves a trade-off between activity, cost, sustainability, and operational simplicity.

  • Transition-metal catalysts offer high activity but can be expensive and require careful removal from the final product, a critical consideration in pharmaceutical development.

  • Heterogeneous and nanocatalysts present a compelling case for industrial applications due to their inherent reusability and alignment with green chemistry principles. The ability to perform reactions under solvent-free conditions is a significant advantage.[5][13]

  • Metal-free systems , particularly those employing ionic liquids, provide excellent, often recyclable alternatives that avoid potential metal contamination.[10]

Future research will likely focus on the development of even more sustainable catalysts, such as biocatalysts and earth-abundant metal catalysts, and their application in flow chemistry systems for continuous manufacturing.[24][25] The continued exploration of novel catalytic pathways will undoubtedly unlock new possibilities for synthesizing complex and highly functionalized quinoline derivatives for the next generation of medicines and materials.

References

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  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). National Institutes of Health (NIH). Retrieved from [Link]

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  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

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  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Evaluating the cost-effectiveness of different synthetic pathways to quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Quinolines

Introduction: The Enduring Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone of heterocyclic chemistry. Its rigid, aromatic structure is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antimalarial drugs like quinine and chloroquine, as well as a vast array of compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Beyond pharmaceuticals, quinoline derivatives are integral to functional materials, including organic light-emitting diodes (OLEDs).[2]

Given its importance, the efficient synthesis of the quinoline core is a critical challenge. A multitude of synthetic routes have been developed since the 19th century, each presenting a unique profile of cost, efficiency, safety, and environmental impact. The choice of synthetic pathway is therefore not a trivial decision; it is a strategic one that can dictate the economic viability and scalability of a research or manufacturing project.

This guide provides an in-depth evaluation of the most significant synthetic pathways to quinoline compounds, from the time-honored classical reactions to modern catalytic strategies. We will dissect the causality behind each method, compare their performance with experimental data, and provide actionable protocols to empower you, the researcher, to make the most informed decision for your specific application.

Chapter 1: The Classical Workhorses: High-Volume, Low-Cost Syntheses

The classical, named reactions for quinoline synthesis have remained relevant for over a century for one primary reason: they often utilize inexpensive, readily available starting materials. This makes them highly attractive for large-scale industrial production where raw material cost is a dominant factor. However, this economic advantage is frequently offset by harsh reaction conditions, the use of hazardous reagents, and sometimes moderate yields.[2][3][4]

The Skraup Synthesis: Brute Force from Basic Feedstocks

First reported by Zdenko Hans Skraup in 1880, this is arguably the most famous method for synthesizing the parent quinoline ring.[1][5] It involves the reaction of an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (classically nitrobenzene).[1][5]

Mechanistic Causality: The choice of reagents is dictated by a necessary sequence of chemical transformations.

  • Dehydration: Concentrated sulfuric acid, a powerful dehydrating agent, is essential to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is the electrophilic partner in the reaction.

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the acrolein in a 1,4-conjugate (Michael) addition.

  • Cyclization & Dehydration: The acidic medium then catalyzes an electrophilic cyclization onto the aniline's benzene ring, followed by another dehydration to form a 1,2-dihydroquinoline intermediate.

  • Aromatization: An oxidizing agent, such as nitrobenzene, is required for the final step: the aromatization of the dihydroquinoline to the stable quinoline ring. A key insight here is that the nitrobenzene is reduced to aniline, which can then re-enter the reaction cycle, making the process somewhat atom-economical.[1]

Skraup_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ (Cyclization & Dehydration) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant (Aromatization)

Caption: The Skraup synthesis workflow.

Cost-Effectiveness Analysis:

  • Advantages: Extremely low-cost and readily available starting materials (aniline, glycerol, sulfuric acid). Well-suited for the synthesis of simple, unsubstituted quinolines on a large scale.

  • Disadvantages: The reaction is notoriously exothermic and can be difficult to control. It requires high temperatures and strongly acidic conditions, posing significant safety and equipment corrosion challenges. The use of nitrobenzene as an oxidant is a major drawback due to its high toxicity.

The Doebner-von Miller Reaction: A Versatile Modification

This reaction is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[2] It typically involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[5][6]

Mechanistic Causality: The mechanism is analogous to the Skraup synthesis. The key difference is that the α,β-unsaturated carbonyl compound is supplied directly, bypassing the need to generate it in situ from glycerol. This provides greater control over the substitution pattern of the final product. For instance, using crotonaldehyde (from the aldol condensation of acetaldehyde) with aniline yields 2-methylquinoline.

Cost-Effectiveness Analysis:

  • Advantages: Still relies on relatively inexpensive starting materials. Offers greater versatility than the Skraup method for producing substituted quinolines.

  • Disadvantages: Shares many of the same drawbacks as the Skraup synthesis, including harsh acidic conditions and potential for side reactions.

The Friedländer Synthesis: Convergent and Atom-Economical

The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or ester).[5] This reaction can be catalyzed by either acids or bases.

Mechanistic Causality: The elegance of the Friedländer synthesis lies in its convergence.

  • Aldol-type Condensation: The reaction begins with a base- or acid-catalyzed condensation between the enolate (or enol) of the methylene ketone and the carbonyl of the 2-aminoaryl ketone.

  • Cyclization & Dehydration: The resulting intermediate then undergoes an intramolecular cyclization (Schiff base formation) followed by dehydration to directly yield the aromatic quinoline ring. The driving force is the formation of the stable, conjugated aromatic system.

Friedlander_Mechanism cluster_reactants Reactants AminoKetone 2-Aminoaryl Ketone Condensation Aldol Condensation AminoKetone->Condensation MethyleneKetone α-Methylene Ketone MethyleneKetone->Condensation Cyclization Intramolecular Cyclization (Schiff Base Formation) Condensation->Cyclization Base or Acid Catalyst Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: The Friedländer synthesis workflow.

Cost-Effectiveness Analysis:

  • Advantages: High atom economy as the only byproduct is water. It's a convergent synthesis, meaning the two halves of the quinoline are brought together in a single process. Milder conditions are often possible compared to the Skraup reaction.

  • Disadvantages: The primary limitation is the availability and stability of the required 2-aminoaryl aldehyde/ketone starting materials, which can be more expensive or require separate synthesis, adding to the overall cost and step count.

Chapter 2: Modern Strategies: Precision, Efficiency, and Sustainability

While classical methods are cost-effective for simple quinolines, they often lack the subtlety required for complex drug discovery programs. Modern synthetic chemistry has focused on developing milder, more efficient, and environmentally benign routes that offer greater functional group tolerance and regioselectivity.[7][8]

Transition-Metal Catalysis: Expanding the Scope

The use of transition metals (e.g., copper, palladium, gold, iron) has revolutionized quinoline synthesis.[7] These methods often involve C-H activation, annulation, or coupling reactions, providing access to complex quinoline structures that are difficult to obtain via classical routes.

Causality of Catalytic Choice: The choice of metal is critical and depends on the desired transformation.

  • Copper and Iron (Cost-Effective): Earth-abundant and inexpensive metals like copper and iron are increasingly used for oxidative annulation reactions.[7] For example, copper catalysts can mediate the cyclization of 2-vinylanilines with various partners under aerobic conditions, using oxygen from the air as the terminal oxidant.[7] This avoids the need for stoichiometric, often toxic, chemical oxidants. The use of inexpensive catalysts like zinc iodide has also been shown to significantly reduce synthesis costs compared to precious metals.[7]

  • Palladium and Gold (High-Precision): Precious metals like palladium are masters of cross-coupling and C-H activation, enabling highly specific bond formations. While powerful, the high cost of these catalysts and the required ligands can be a significant economic barrier, especially for large-scale synthesis.[7]

Green Chemistry Approaches: The Sustainable Pathway

Responding to the need for more sustainable manufacturing, "green" approaches aim to minimize waste, reduce energy consumption, and eliminate hazardous substances.[4][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[4] This not only improves throughput but also reduces energy costs. For example, a multi-component synthesis of quinoline derivatives that takes 4-6 hours under conventional heating can be completed in 8-10 minutes with excellent yields (88-96%) under microwave irradiation.[4]

  • Alternative Solvents: Replacing hazardous organic solvents with water or using solvent-free conditions significantly improves the environmental profile of a synthesis.[4]

  • Nanocatalysis: Using nanocatalysts offers advantages like high surface area (leading to higher activity), mild reaction conditions, and, crucially, the ability to recover and reuse the catalyst, which dramatically improves the cost-effectiveness of the overall process.[3]

Chapter 3: Comparative Analysis and Data Summary

The optimal synthetic pathway is a function of scale, desired complexity, budget, and environmental considerations. The following table provides a comparative summary to guide your decision-making process.

Synthetic Pathway Starting Materials (Relative Cost) Key Reagents/Catalysts Typical Conditions Reported Yield Range Cost-Effectiveness Key Advantages & Disadvantages
Skraup Aniline, Glycerol (Very Low)H₂SO₄, NitrobenzeneHigh Temp (>100°C), Harsh Acid40-85%High (for simple quinolines)Pro: Extremely cheap feedstocks. Con: Hazardous, exothermic, poor functional group tolerance.[2][5]
Doebner-von Miller Aniline, α,β-unsaturated carbonyls (Low)HCl, Lewis AcidsHigh Temp, Acidic50-90%High Pro: More versatile than Skraup. Con: Harsh conditions, potential for polymerization.[5][6]
Friedländer 2-aminoaryl ketones, α-methylene ketones (Medium-High)Base (KOH) or AcidMild to Moderate Temp70-95%Medium Pro: High atom economy, convergent. Con: Starting material availability/cost.[5]
Conrad-Limpach Anilines, β-ketoesters (Low-Medium)Acid or ThermalHigh Temp (up to 250°C)60-90%Medium Pro: Good for 4-hydroxyquinolines. Con: High temperatures, potential for isomeric mixtures.[2][5]
Modern Cu-Catalyzed Varies (e.g., 2-vinylanilines) (Medium)Cu salts (e.g., CuI, Cu(OAc)₂) (Low)Mild-Moderate Temp75-98%High Pro: Excellent yields, functional group tolerance, uses cheap catalyst. Con: Substrate synthesis may add steps.[7]
Modern Pd-Catalyzed Varies (Medium-High)Pd catalysts/ligands (Very High)Mild Temp80-99%Low Pro: Unmatched scope and precision. Con: Catalyst cost is often prohibitive for scale-up.[7]
Microwave-Assisted Varies (Low-Medium)Varies (often catalyst-free or simple catalyst)Microwave, 5-20 min85-96%High Pro: Extremely fast, energy efficient. Con: Requires specialized equipment, scalability can be a challenge.[4]

Chapter 4: Validated Experimental Protocols

The following protocols are provided as representative examples. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Cost-Effective Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

This protocol is adapted from established procedures and prioritizes low-cost, readily available reagents.

  • Reagents:

    • Aniline (1.0 eq)

    • Crotonaldehyde (1.2 eq)

    • Hydrochloric Acid (conc., ~37%)

    • Nitrobenzene (as solvent and oxidant)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene.

    • Carefully add concentrated hydrochloric acid, followed by aniline.

    • Heat the mixture to 100°C.

    • Slowly add crotonaldehyde dropwise over 30 minutes, ensuring the temperature does not exceed 110°C.

    • After the addition is complete, maintain the reaction at 100°C for 3 hours.

    • Workup: Cool the reaction to room temperature. Carefully add water and steam distill the mixture to remove unreacted nitrobenzene.

    • Make the remaining solution basic with 40% NaOH solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by vacuum distillation to yield 2-methylquinoline as a pale yellow oil.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS, comparing the obtained spectra with literature values.

Protocol 2: Efficient Microwave-Assisted, Catalyst-Free Synthesis of Poly-substituted Quinolines

This protocol is based on green chemistry principles reported for rapid, high-yield synthesis.[4]

  • Reagents:

    • Benzene-1,3-diol (1.0 eq)

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

    • Ammonium Acetate (1.5 eq)

    • Acetoacetanilide (1.0 eq)

    • Ethanol (as solvent)

  • Procedure:

    • In a 10 mL microwave process vial, combine benzene-1,3-diol, the chosen aromatic aldehyde, ammonium acetate, and acetoacetanilide.

    • Add 2 mL of ethanol and cap the vial.

    • Place the vial in a scientific microwave reactor.

    • Irradiate the mixture at 100°C for 10 minutes (monitor pressure).

    • Workup: After cooling, the solid product often precipitates. Filter the solid and wash with cold ethanol.

    • Purification: If necessary, recrystallize the solid product from a suitable solvent like ethanol to obtain the pure quinoline derivative.

  • Validation: Confirm the structure of the highly substituted quinoline product via melting point, NMR spectroscopy, and mass spectrometry. The high yield (often >90%) and short reaction time demonstrate the efficiency of this method.[4]

Conclusion and Recommendations

The synthesis of quinolines is a mature field, yet it continues to evolve. The choice of the "best" synthetic pathway is not absolute but is instead contingent on the specific objectives of the chemist.

  • For large-scale, industrial production of simple quinolines, where the cost of raw materials is the primary economic driver, classical methods like the Skraup and Doebner-von Miller reactions remain highly relevant despite their significant safety and environmental drawbacks.

  • For medicinal chemistry and drug discovery, where substrate scope, functional group tolerance, and speed are paramount, modern transition-metal-catalyzed methods (particularly with cost-effective metals like copper or zinc) and microwave-assisted green protocols offer unparalleled advantages. The higher initial cost of specialized starting materials or catalysts is often justified by the rapid access to a diverse library of complex analogues.

As a final recommendation, a blended approach is often wisest. A cost-effective classical synthesis can be used to produce a core intermediate in bulk, which can then be elaborated upon using precise and versatile modern catalytic methods. By understanding the fundamental trade-offs between cost, efficiency, and sustainability for each pathway, researchers can strategically navigate the synthesis of this vital heterocyclic scaffold.

References

  • Verma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Shaikh, A. R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Omega. Available at: [Link]

  • Funabiki, K., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Bajaniya, A. B., & Chauhan, A. J. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Verma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of quinolines. Available at: [Link]

  • Kumar, D., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Prajapati, A. (2022). synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]

  • Bajaniya, A. B., & Chauhan, A. J. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, a halogenated quinoline derivative. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety procedures.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before handling any chemical waste, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds—such as other chlorinated quinoline derivatives—provide a strong basis for a conservative safety assessment.

These related compounds are consistently classified as hazardous. Key concerns include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • Environmental Hazard: Quinoline derivatives are often toxic to aquatic life with long-lasting effects[2].

Therefore, all disposal procedures must be conducted under the assumption that this compound shares these hazardous properties. It must be treated as regulated hazardous waste, and under no circumstances should it be discarded down the drain or in standard municipal trash[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The potential for skin, eye, and respiratory irritation dictates a robust protective ensemble.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes of solutions or accidental contact with solid dust particles, preventing serious eye irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation[4][5].
Body Protection A standard laboratory coat. Fire/flame resistant clothing is recommended if working with flammable solvents.Protects against incidental contact and contamination of personal clothing[1].
Respiratory Protection Not typically required if handling small quantities within a certified chemical fume hood. If a fume hood is unavailable or if dust is generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling dust or aerosols, which can cause respiratory tract irritation[1].

All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible[2].

Waste Segregation: The Principle of Halogenation

A critical step in chemical waste management is proper segregation. This compound is a halogenated organic compound due to the presence of a chlorine atom. This classification is crucial for disposal.

Why Segregate? Environmental regulations and disposal facility capabilities mandate that halogenated and non-halogenated waste streams be kept separate[3][6]. The combustion of halogenated compounds can produce acidic gases (like HCl) that require specialized scrubbers in incinerators[7]. Mixing these wastes complicates the disposal process and significantly increases costs[3].

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Containerization cluster_final Final Disposal A Assess Hazards (Review SDS/Analog Data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Identify Waste Type C->D E Solid Waste (e.g., powder, contaminated wipes) D->E F Liquid Waste (e.g., solutions) D->F G Select Designated Halogenated Waste Container E->G F->G H Securely Seal and Label Container 'Hazardous Waste' + Full Chemical Name G->H I Store Waste in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup (Environmental Health & Safety) I->J K Licensed Professional Disposal (Incineration) J->K

Caption: Decision workflow for safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol details the procedural steps for collecting and preparing the chemical waste for final disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

Step 1: Container Selection and Preparation
  • Obtain the Correct Container: Procure a designated hazardous waste container that is leak-proof and chemically compatible with the waste. A glass bottle with a secure, screw-top cap is often recommended for liquid waste[2]. For solid waste, a sealable, sturdy plastic container may be appropriate.

  • Ensure Proper Labeling: The container must be clearly labeled before any waste is added. The label must include, at a minimum[3][5]:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant," "Toxic")

Step 2: Waste Collection
  • For Solid Waste:

    • Carefully transfer the solid this compound into the designated solid halogenated waste container.

    • Use tools (spatulas, etc.) dedicated to waste transfer or clean them thoroughly after use.

    • Also, place any contaminated materials, such as weighing papers, gloves, or absorbent pads used for cleaning minor spills, into this container.

  • For Liquid Waste (Solutions):

    • Carefully pour the liquid waste solution containing the compound into the designated liquid halogenated waste container using a funnel.

    • Do not mix with incompatible waste streams, particularly strong oxidizing agents[2].

    • Keep the waste container closed at all times, except when actively adding waste[3][6].

Step 3: Spill Management During Disposal

In the event of a small spill during the transfer process:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent[2].

  • Carefully sweep or scoop the absorbent material and place it into the designated solid halogenated hazardous waste container[1].

  • Clean the area with soap and water, and prevent runoff from entering drains[1].

Step 4: Storage and Final Disposal
  • Secure Storage: Once the waste is containerized and sealed, store it in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Schedule Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup[5][8]. Provide them with a full and accurate description of the waste.

  • Ultimate Disposal: The final disposal method will be determined by the licensed facility but is typically high-temperature incineration with flue gas scrubbing to neutralize the acidic gases produced from the chlorine content[7].

By adhering to this detailed protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility for the complete lifecycle management of laboratory chemicals.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-7-methoxyquinoline-6-carboxamide.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
  • Echemi.com. 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS, 417721-36-9 Safety Data Sheets.
  • BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • United States Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Braun Research Group, University of Illinois Urbana-Champaign. Standard Operating Procedure: Halogenated Organic Liquids.
  • International Journal of Pharmaceutical Sciences.
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • BenchChem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Capot Chemical. MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.

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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Yet, this path is paved with the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols, thereby fostering a culture of proactive safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a halogenated quinoline derivative. The inherent reactivity of the chloro- and methoxy- functional groups, coupled with the quinoline core, necessitates a thorough understanding of its potential hazards.

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: While not the primary route of occupational exposure, ingestion can be harmful.[1]

The toxicological profile of chloro-organic compounds and quinoline derivatives suggests that these hazards arise from their ability to interact with biological macromolecules, potentially leading to cellular damage.[3] The chlorinated nature of the molecule enhances its lipophilicity, which may facilitate absorption through the skin.[3]

Table 1: Hazard Profile of this compound

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure, Category 3
H302: Harmful if swallowedAcute Toxicity, Oral, Category 4

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to create an effective barrier against exposure.

Hand Protection
  • Gloves: Wear nitrile or neoprene gloves. These materials offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.

Eye and Face Protection
  • Safety Glasses and Face Shield: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[4] When there is a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required.

  • Protective Clothing: For tasks with a higher risk of exposure, such as large-scale reactions or transfers, chemical-resistant aprons and sleeves should be worn.[1] Ensure that clothing fully covers the arms and legs.

Respiratory Protection
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Respirator: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[4] A surgical N-95 respirator can provide both respiratory and splash protection for certain tasks.[5]

Table 2: Recommended Personal Protective Equipment

Body PartRecommended PPERationale
Hands Nitrile or Neoprene Gloves (double-gloved recommended)Provides a chemical-resistant barrier to prevent skin contact and absorption.
Eyes/Face Chemical Splash Goggles (conforming to EN 166 or NIOSH standards) & Face ShieldProtects against splashes that can cause serious eye irritation or damage.
Body Flame-Resistant Lab Coat, Chemical-Resistant Apron/Sleeves (as needed)Prevents skin contact and contamination of personal clothing.
Respiratory Work within a Chemical Fume Hood; Full-face respirator (if necessary)Minimizes inhalation of dust or vapors that can cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide for its use in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh and Transfer Compound C->D E Perform Reaction/Procedure D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Regulations G->H J Follow Emergency Procedures I Spill or Exposure Occurs I->J

Caption: A visual workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Transfer
  • Preparation: Before handling the compound, ensure you have reviewed the Safety Data Sheet (SDS) and the relevant Standard Operating Procedures (SOPs). Don all required PPE as outlined in Section 2. The analytical balance and all necessary equipment should be placed inside a chemical fume hood.

  • Weighing: Use a tared, sealed container to weigh the desired amount of this compound. This minimizes the risk of generating dust.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel. If the compound is a solid, use a powder funnel to avoid spills. If dissolving in a solvent, add the solvent to the compound in the fume hood.

  • Cleanup: Immediately clean any minor spills on the balance or work surface using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response
  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., paper towels, gloves, absorbent materials) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a checklist of precautions but a mindset of continuous risk assessment and responsible practice. By understanding the chemical's properties and adhering to the detailed protocols outlined in this guide, researchers can confidently pursue their scientific goals while ensuring their own safety and the integrity of their work environment.

References

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83647, 2-Chloro-6-methoxyquinoline. Retrieved from [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Halogenated Solvents Safety Precautions. Retrieved from [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002, September). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Sklár, F., & Uhnák, J. (1993). An outline of chloro-organic compound toxicology. Casopis Lekaru Ceskych, 132(15), 451-455.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Yale Environmental Health & Safety. Acrolein Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • GERPAC. (2010). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22646520, Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.